PIKfyve-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H22N8O |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C22H22N8O/c1-16-3-2-4-17(13-16)15-24-27-19-14-20(29-9-11-31-12-10-29)30-22(25-19)26-21(28-30)18-5-7-23-8-6-18/h2-8,13-15H,9-12H2,1H3,(H,25,26,27,28)/b24-15+ |
InChI Key |
AJGYMQGRBICUPO-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC2=NC3=NC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=NC3=NC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of PIKfyve Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mechanism of action of PIKfyve inhibitors, a class of molecules with significant therapeutic potential in oncology, autoimmune disorders, and infectious diseases. While specific data for PIKfyve-IN-2 is limited in publicly available literature, this document will focus on the well-characterized effects of potent PIKfyve inhibitors, which are expected to be representative of this compound's activity.
Core Mechanism of Action: Inhibition of Phosphoinositide Conversion
PIKfyve is a lipid kinase that plays a crucial role in the regulation of endosomal trafficking and membrane homeostasis.[1] The primary function of PIKfyve is to phosphorylate phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[2] PIKfyve may also be responsible for the production of phosphatidylinositol 5-phosphate (PtdIns(5)P), either directly from phosphatidylinositol or via the dephosphorylation of PtdIns(3,5)P2.[2]
PIKfyve inhibitors, including this compound, are ATP-competitive compounds that bind to the kinase domain of PIKfyve, thereby blocking its catalytic activity.[3] This inhibition prevents the conversion of PtdIns(3)P to PtdIns(3,5)P2. The direct consequences of this action are a decrease in the cellular levels of PtdIns(3,5)P2 and PtdIns(5)P, and a subsequent accumulation of the substrate, PtdIns(3)P.[4]
Cellular Consequences of PIKfyve Inhibition
The perturbation of phosphoinositide balance following PIKfyve inhibition leads to a cascade of downstream cellular effects, primarily impacting the endolysosomal system.
Defective Endosomal Trafficking and Cytoplasmic Vacuolation
The most prominent and visually striking phenotype of PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles.[5] These vacuoles are derived from late endosomes and lysosomes and their enlargement is a result of impaired membrane fission and trafficking events that are dependent on PtdIns(3,5)P2.[5] The accumulation of PtdIns(3)P on endosomal membranes, coupled with the lack of PtdIns(3,5)P2, leads to defects in the budding of transport vesicles from endosomes, effectively trapping cargo and causing the organelles to swell.[4]
Disruption of Lysosomal Homeostasis and Autophagy
PIKfyve activity is essential for lysosomal function and the autophagy process. Inhibition of PIKfyve disrupts lysosome fission, leading to the formation of enlarged lysosomes.[6] Furthermore, the fusion of autophagosomes with lysosomes to form autolysosomes is impaired, resulting in the accumulation of autophagosomes and a blockage of the autophagic flux.[6] This disruption of cellular recycling pathways can be particularly detrimental to cancer cells that rely on autophagy for survival.[6]
Impact on Signaling Pathways
PIKfyve and its lipid products are involved in various signaling pathways. For instance, PIKfyve has been implicated in the regulation of mTOR signaling.[5] Inhibition of PIKfyve can lead to a dysregulation of mTOR activity, further impacting cellular metabolism, growth, and proliferation.[5]
Quantitative Data: Potency of Representative PIKfyve Inhibitors
The following table summarizes the in vitro potency of several well-characterized PIKfyve inhibitors. This data is crucial for comparing the efficacy of different compounds and for designing experiments with appropriate concentrations.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference(s) |
| Apilimod | PIKfyve | 14 | In vitro kinase assay | [2][7][8][9][10] |
| YM-201636 | PIKfyve | 33 | In vitro kinase assay | [1][2][11][12] |
| WX8 | PIKfyve | N/A (Kd = 0.9) | Binding assay | [3] |
| PIKfyve-IN-4 | PIKfyve | 0.60 | Enzymatic assay | [1] |
| APY0201 | PIKfyve | 5.2 | In vitro kinase assay | [1] |
Experimental Protocols
In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)
This protocol describes a common method to measure the in vitro activity of PIKfyve and assess the potency of inhibitors. The assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PIKfyve enzyme
-
PI(3)P:PS lipid substrate vesicles
-
ATP
-
PIKfyve kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, opaque plates
Procedure:
-
Prepare serial dilutions of the PIKfyve inhibitor (e.g., this compound) in kinase assay buffer.
-
In a 96-well plate, add the inhibitor dilutions.
-
Add the PIKfyve enzyme to each well (except for no-enzyme controls).
-
Add the PI(3)P:PS substrate to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value of the inhibitor by plotting the luminescence signal against the inhibitor concentration.
Cellular Assay for Phosphoinositide Levels by HPLC
This method is used to quantify the intracellular levels of PtdIns(3,5)P2 and other phosphoinositides upon treatment with a PIKfyve inhibitor.[4]
General Procedure:
-
Culture cells to near confluency.
-
Metabolically label the cells with [3H]-myo-inositol for 48-72 hours to incorporate the radiolabel into the inositol headgroups of phosphoinositides.
-
Treat the cells with the PIKfyve inhibitor or vehicle control for the desired time.
-
Harvest the cells and extract the lipids using a chloroform/methanol extraction method.
-
Deacylate the lipid extract to remove the fatty acid chains, leaving the water-soluble glycerophosphoinositol headgroups.
-
Separate the different glycerophosphoinositol species using high-performance liquid chromatography (HPLC) with a strong anion exchange column.
-
Detect the radiolabeled phosphoinositides using an in-line scintillation counter.
-
Quantify the peaks corresponding to PtdIns(3)P and PtdIns(3,5)P2 to determine the effect of the inhibitor.[4]
Assessment of Cytoplasmic Vacuolation
This is a phenotypic assay to visually confirm the cellular effect of PIKfyve inhibition.
Procedure:
-
Plate cells in a multi-well plate suitable for microscopy.
-
Treat the cells with varying concentrations of the PIKfyve inhibitor or vehicle control.
-
Incubate for a period of time (e.g., 4 to 24 hours).
-
Observe the cells under a phase-contrast microscope.
-
Document the formation of cytoplasmic vacuoles by capturing images.
-
The extent of vacuolation can be quantified by measuring the total area of vacuoles relative to the total cell area using image analysis software.
Mandatory Visualizations
Caption: PIKfyve Signaling Pathway and Point of Inhibition.
Caption: Workflow for Characterizing PIKfyve Inhibitors.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eastport.cz [eastport.cz]
- 4. researchgate.net [researchgate.net]
- 5. ulab360.com [ulab360.com]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Novel HPLC-Based Approach Makes Possible the Spatial Characterization of Cellular PtdIns5P and Other Phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uniprot.org [uniprot.org]
An In-Depth Technical Guide to the PIKfyve Signaling Pathway and its Inhibition
Abstract: The phosphoinositide kinase PIKfyve is a critical regulator of intracellular membrane trafficking and cellular homeostasis. As the sole enzyme responsible for synthesizing the signaling lipids phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P), PIKfyve orchestrates a multitude of cellular processes.[1][2] Its activity is essential for the proper function of the endosome-lysosome-autophagy axis.[3] Consequently, PIKfyve has emerged as a significant therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and viral infections.[4][5] Small molecule inhibitors, such as PIKfyve-IN-2, provide powerful tools to probe this pathway and hold therapeutic potential.[6] This guide details the core PIKfyve signaling pathway, the cellular consequences of its inhibition, quantitative data on key inhibitors, and detailed protocols for relevant experimental assays.
The Core PIKfyve Signaling Pathway
PIKfyve, also known as PIP5K3, is a large, evolutionarily conserved lipid kinase.[2][3] Its primary function is to phosphorylate the D-5 position of the inositol ring on its substrates.[7] The synthesis of its lipid products is tightly regulated by its association with a scaffold protein, Vac14, and a phosphatase, Fig4. This complex ensures the transient and localized production of PI(3,5)P₂.[1][3]
-
Substrate and Products: PIKfyve utilizes phosphatidylinositol 3-phosphate (PI(3)P), which is primarily found on endosomal membranes, to generate PI(3,5)P₂.[8][9] It can also synthesize PI(5)P directly from phosphatidylinositol (PI).[1]
-
Regulatory Complex: PIKfyve activity is governed by its interaction with Vac14 and Fig4. Vac14 acts as a scaffolding protein, while Fig4 is a phosphatase that counteracts PIKfyve's kinase activity by converting PI(3,5)P₂ back to PI(3)P.[1][3] This dynamic interplay allows for precise control over PI(3,5)P₂ levels.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 4. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling [mdpi.com]
- 5. Roles of PIKfyve in multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
The Role of PIKfyve Inhibition in Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate cellular process of autophagy, responsible for the degradation and recycling of cellular components, is a critical area of research in both fundamental biology and therapeutic development. A key regulator in this pathway is the phosphoinositide kinase PIKfyve. This technical guide provides an in-depth exploration of the role of PIKfyve in autophagy, with a specific focus on the effects of its inhibition by small molecules like PIKfyve-IN-2 and other chemical probes. We will delve into the molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols for assessing the impact of PIKfyve inhibition on autophagy, and visualize the complex signaling pathways involved. This guide is intended to be a valuable resource for researchers and drug development professionals working to understand and therapeutically target the autophagic process.
The Central Role of PIKfyve in Autophagy and Lysosomal Homeostasis
PIKfyve is a lipid kinase that plays a crucial role in the endolysosomal system by phosphorylating phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][2] These phosphoinositides are critical signaling molecules that regulate various aspects of membrane trafficking, including endosome maturation, lysosome fission and fusion, and autophagosome dynamics.[3]
The process of autophagy culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the engulfed cellular material is degraded.[3] PIKfyve activity is essential for the proper functioning and turnover of lysosomes. Inhibition of PIKfyve disrupts the delicate balance of lysosomal fusion and fission, leading to the accumulation of enlarged, dysfunctional lysosomes and a blockage of the autophagic flux.[3] This disruption prevents the final degradation step of autophagy, causing an accumulation of autophagosomes.[4]
Mechanism of Action of PIKfyve Inhibitors
PIKfyve inhibitors, such as this compound and other well-characterized compounds like YM201636, apilimod, and WX8, are small molecules that typically act as ATP-competitive inhibitors of the PIKfyve kinase domain. By binding to the ATP-binding pocket, they prevent the phosphorylation of PtdIns(3)P, leading to a depletion of PtdIns(3,5)P₂ and PtdIns5P.[5] This acute depletion of its lipid products is the primary mechanism through which these inhibitors exert their effects on the endolysosomal system and, consequently, on autophagy. The cellular consequences of PIKfyve inhibition are profound, leading to a characteristic phenotype of cytoplasmic vacuolization, which are in fact enlarged lysosomes and late endosomes.[6] This phenotype is a direct result of the impaired lysosomal fission.[3]
Quantitative Data on PIKfyve Inhibitors
The potency of various PIKfyve inhibitors has been characterized in a range of biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) and equilibrium binding constant (Kd) are key parameters to quantify their efficacy.
| Inhibitor | Assay Type | Target | IC₅₀ / Kd (nM) | Reference |
| This compound | Kinase Assay | PIKfyve | Potent inhibitor (specific IC₅₀ not publicly available) | [7] |
| YM201636 | Kinase Assay | PIKfyve | 33 | [8] |
| Apilimod | Kinase Assay | PIKfyve | 14 | [9] |
| WX8 | Binding Assay | PIKfyve | 0.9 (Kd) | [5] |
| ESK981 | Growth Inhibition | Prostate Cancer Cells | 37 - 207 | [10] |
| APY0201 | Kinase Assay | PIKfyve | 5.2 | [7] |
Table 1: Potency of selected PIKfyve inhibitors.
The functional consequence of PIKfyve inhibition on autophagy is often quantified by measuring the accumulation of the autophagosome marker, microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).
| Inhibitor | Cell Line | Concentration | Fold Increase in LC3-II | Reference |
| YM201636 | Primary Hippocampal Neurons | 800 nM | Significant increase | [6] |
| WX8 | U2OS | 0.1 - 0.5 µM | Near maximum accumulation | [3] |
| ESK981 | LNCaP, VCaP | 300 nM | Dose-dependent increase | |
| Apilimod | Inpp4b-/- MEFs | 10 nM | Significantly higher than in WT | [11] |
Table 2: Effect of PIKfyve inhibitors on LC3-II accumulation.
Signaling Pathways Modulated by PIKfyve Inhibition
PIKfyve does not operate in isolation; it is part of a complex signaling network that regulates autophagy. Key upstream regulators include AMP-activated protein kinase (AMPK) and ULK1, which are activated under conditions of cellular stress, such as glucose starvation. Downstream, the activity of PIKfyve influences the mTOR signaling pathway, a master regulator of cell growth and autophagy.
AMPK-ULK1-PIKFYVE Axis in Glucose Starvation-Induced Autophagy
Under glucose starvation, AMPK is activated and subsequently phosphorylates and activates ULK1. ULK1, in turn, can phosphorylate PIKfyve, leading to an increase in PtdIns5P synthesis and the promotion of autophagosome formation. Inhibition of PIKfyve blocks this non-canonical autophagy pathway.
PIKfyve Inhibition and mTOR Signaling
PIKfyve activity is also intertwined with the mTOR signaling pathway. Inhibition of PIKfyve can lead to the dysregulation of mTOR signaling. Specifically, PIKfyve inhibition can result in the mTORC1-dependent phosphorylation and cytoplasmic retention of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This prevents TFEB from entering the nucleus and activating the expression of autophagy-related genes.
Experimental Protocols
Accurate assessment of the effects of PIKfyve inhibitors on autophagy requires robust and well-controlled experimental procedures. Below are detailed protocols for key assays.
In Vitro PIKfyve Kinase Assay (ADP-Glo™)
This assay measures the kinase activity of purified PIKfyve by quantifying the amount of ADP produced.
Materials:
-
Active PIKfyve enzyme (e.g., SignalChem, P17-112BG)
-
Lipid Kinase Buffer (e.g., 5x buffer: 250mM HEPES pH 7.5, 250mM NaCl, 10mM MgCl₂, 2.5mM EGTA, 125µg/mL BSA, 0.2% Triton X-100; dilute to 1x and add fresh DTT to 0.05mM before use)
-
PtdIns(3)P:PS substrate
-
Lipid Dilution Buffer
-
ATP solution (e.g., 250 µM)
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
This compound or other inhibitors
-
96-well opaque plates
Procedure:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of this compound in 1x Lipid Kinase Buffer.
-
In a pre-cooled 96-well opaque plate, add the following to each well (final volume 20 µL):
-
10 µL of diluted active PIKfyve enzyme
-
5 µL of PtdIns(3)P:PS substrate (sonicate for 1 minute before use)
-
5 µL of 1x Lipid Kinase Buffer containing the desired concentration of this compound (or vehicle control).
-
-
For the blank control, replace the substrate with an equal volume of Lipid Dilution Buffer.
-
Initiate the reaction by adding 5 µL of 250 µM ATP solution to each well (final volume 25 µL).
-
Shake the plate for 2 minutes and incubate at 30°C for 40 minutes.
-
Terminate the reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Shake the plate and incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Shake the plate and incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Autophagic Flux Assay using mRFP-GFP-LC3
This assay allows for the visualization and quantification of autophagic flux by taking advantage of the different pH sensitivities of GFP and mRFP.
Materials:
-
Cells stably or transiently expressing the mRFP-GFP-LC3 tandem construct
-
Complete cell culture medium
-
This compound or other inhibitors
-
Bafilomycin A1 (positive control for autophagic flux blockade)
-
Confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Seed cells expressing mRFP-GFP-LC3 in a suitable imaging dish or plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with this compound at various concentrations and for different time points. Include vehicle-treated and Bafilomycin A1-treated (e.g., 100 nM for 4 hours) controls.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear staining.
-
Acquire images using a confocal microscope with appropriate laser lines for GFP (e.g., 488 nm), mRFP (e.g., 561 nm), and DAPI (e.g., 405 nm).
-
Image Analysis:
-
Count the number of yellow (GFP⁺mRFP⁺, autophagosomes) and red (GFP⁻mRFP⁺, autolysosomes) puncta per cell.
-
An increase in the number of yellow puncta and a decrease in red puncta upon treatment with this compound indicates a blockage of autophagic flux.
-
Quantify the results from multiple cells and independent experiments.
-
Western Blotting for LC3-II
This is a standard method to assess the accumulation of autophagosomes.
Materials:
-
Cell culture reagents
-
This compound or other inhibitors
-
Bafilomycin A1 or Chloroquine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound with and without a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine for the last 2-4 hours of treatment).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature protein samples in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Analysis:
-
Quantify the band intensity for LC3-II and the loading control.
-
An increase in LC3-II levels, especially in the presence of a lysosomal inhibitor, confirms a block in autophagic flux.
-
Lysosomal pH Measurement using Ratiometric Dyes
This method assesses the acidity of lysosomes, which can be altered by PIKfyve inhibition.
Materials:
-
Cells
-
Oregon Green 488 Dextran or FITC-Dextran
-
Complete cell culture medium
-
This compound or other inhibitors
-
Calibration buffers of known pH containing ionophores (e.g., nigericin and monensin)
-
Confocal microscope with two excitation wavelengths for the ratiometric dye
Procedure:
-
Incubate cells with Oregon Green 488 Dextran (e.g., 0.1 mg/mL) in complete medium for 24-48 hours to allow for uptake and delivery to lysosomes.
-
Wash the cells and chase in fresh medium for at least 2 hours.
-
Treat the cells with this compound or vehicle control for the desired time.
-
Calibration:
-
In a separate set of labeled cells, incubate with calibration buffers of varying pH (e.g., pH 4.0 to 6.5) containing ionophores to equilibrate the lysosomal pH with the buffer pH.
-
Acquire images at both excitation wavelengths for each pH point to generate a standard curve of fluorescence ratio versus pH.
-
-
Measurement:
-
Acquire images of the experimental cells at both excitation wavelengths.
-
Calculate the ratio of the fluorescence intensities for individual lysosomes.
-
Determine the lysosomal pH by interpolating the measured ratios onto the calibration curve.
-
Conclusion
PIKfyve is a critical regulator of autophagy and lysosomal function. Inhibition of PIKfyve with small molecules like this compound provides a powerful tool to dissect the intricate mechanisms of autophagy and to explore its therapeutic potential in various diseases, including cancer and neurodegenerative disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers to design, execute, and interpret experiments aimed at understanding the role of PIKfyve in this fundamental cellular process. As our understanding of the complexities of autophagy continues to grow, the targeted modulation of key regulators like PIKfyve will undoubtedly remain a promising avenue for future research and drug development.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Multi-Lysate Western Blotting Protocol | Rockland [rockland.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autophagy Inhibition by Targeting PIKfyve Potentiates Response to Immune Checkpoint Blockade in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A pulse-chasable reporter processing assay for mammalian autophagic flux with HaloTag - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PIKfyve Inhibition in Cancer Research: The Role and Application of PIKfyve-IN-2 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The lipid kinase PIKfyve has emerged as a compelling therapeutic target in oncology. Its central role in regulating fundamental cellular processes, including lysosomal homeostasis, endosomal trafficking, and autophagy, positions it as a critical node for cancer cell survival and proliferation.[1][2] Many cancer cells, particularly those under metabolic stress, exhibit a heightened dependence on autophagy for nutrient recycling, making them uniquely vulnerable to its disruption.[3][4] Small molecule inhibitors of PIKfyve, such as PIKfyve-IN-2, effectively block these pathways, leading to lysosomal dysfunction, impaired autophagy, and ultimately, selective cancer cell death.[5][6][7] This guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and experimental application of PIKfyve inhibitors in cancer research, with a focus on providing actionable data and protocols for laboratory investigation.
The PIKfyve Kinase: A Critical Regulator of Cellular Homeostasis
PIKfyve, a phosphoinositide kinase, is the primary enzyme responsible for synthesizing phosphatidylinositol-3,5-bisphosphate [PI(3,5)P2] and phosphatidylinositol-5-phosphate [PI(5)P] from its substrate, phosphatidylinositol-3-phosphate (PI3P).[1][8] These low-abundance phosphoinositides are crucial signaling lipids that govern the identity and function of late endosomes and lysosomes.[8][9]
The key functions regulated by PIKfyve and its products include:
-
Lysosomal Homeostasis: PI(3,5)P2 is essential for the fission of lysosomes, a process required to maintain a pool of functional organelles.[6][10]
-
Autophagy: PIKfyve is required for the fusion of autophagosomes with lysosomes to form autolysosomes, the final step in the autophagic process where cellular components are degraded and recycled.[10][11]
-
Endosomal Trafficking: The kinase regulates the movement of cargo through the endocytic pathway, including the trafficking of growth factor receptors like EGFR.[11][12]
Given that cancer cells often rely on upregulated autophagy to survive nutrient-poor tumor microenvironments and resist therapy, targeting PIKfyve presents a promising anti-cancer strategy.[4][13]
Mechanism of Action of PIKfyve Inhibitors
PIKfyve inhibitors, including potent compounds like this compound, apilimod, YM201636, and the WX8 family, exert their anti-cancer effects by disrupting the critical cellular functions orchestrated by PIKfyve.[5][14][15]
The primary consequences of PIKfyve inhibition are:
-
Disruption of Lysosome Function: Inhibition of PIKfyve prevents the synthesis of PI(3,5)P2, which impairs lysosome fission. This leads to the accumulation of large, dysfunctional lysosomes and the formation of prominent cytoplasmic vacuoles.[6][10][11]
-
Blockade of Autophagic Flux: By preventing the formation of autolysosomes, these inhibitors halt the degradation and recycling of cellular components, leading to an accumulation of autophagic vesicles and markers like LC3-II.[6][16] This starves autophagy-dependent cancer cells of essential nutrients.
-
Induction of Cell Death: The profound disruption of lysosomal and autophagic pathways in sensitive cancer cells triggers non-apoptotic cell death.[17][18]
-
Enhancement of Anti-Tumor Immunity: Recent studies have shown that PIKfyve inhibition upregulates the surface expression of MHC class I molecules on cancer cells, making them more visible to and susceptible to killing by CD8+ T cells.[16] This suggests a role for PIKfyve inhibitors in combination with immunotherapies.[16][19]
The following diagram illustrates the central role of PIKfyve and the consequences of its inhibition.
Quantitative Data: In Vitro and In Vivo Efficacy
The potency of PIKfyve inhibitors has been quantified across numerous cancer cell lines and in vivo models. This compound is noted as a potent inhibitor for cancer research.[5] The tables below summarize key quantitative data for representative PIKfyve inhibitors.
Table 1: In Vitro Cytotoxicity of PIKfyve Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 Value | Citation(s) |
| WX8 | 12 Cancer Lines (Median) | Various | 0.2 µM | [13] |
| A375 | Melanoma | ~0.01 µM (EC50) | [6] | |
| U2OS | Osteosarcoma | ~0.2 µM (EC50) | [6] | |
| 8 Normal Fibroblasts (Median) | Non-Malignant | 2.7 µM | [13] | |
| YM201636 | Calu-1 | Non-Small Cell Lung | 15.03 µM (72h) | [20] |
| HCC827 | Non-Small Cell Lung | 11.07 µM (72h) | [20] | |
| H1299 | Non-Small Cell Lung | 74.95 µM (72h) | [20] | |
| PIK5-12d (PROTAC) | VCaP | Prostate Cancer | 522.3 nM | [21] |
Note: IC50/EC50 values can vary based on assay duration and specific experimental conditions.
Table 2: In Vivo Anti-Tumor Efficacy of PIKfyve Inhibitors
| Inhibitor | Animal Model | Dose & Route | Outcome | Citation(s) |
| WX8 & SB202190 (p38i) | SW480 Colon Adenocarcinoma Xenograft (Mice) | 20 mg/kg WX8 & 12.5 mg/kg SB202190 (IP, daily) | 81% reduction in tumor growth (synergistic effect) | [13] |
| YM201636 | Murine Hepatic Cancer Model | Not Specified | Slowed tumor growth | [14] |
| Apilimod | B16F10 Melanoma (Mice) | Not Specified | Reduced tumor growth | [19] |
| PIKfyve Depletion | Pancreatic (KPC1361) & Melanoma (B16F10) Syngeneic Models | Genetic Knockout | Strongly retarded tumor progression | [16] |
Table 3: Binding Affinity and Kinase Selectivity
| Inhibitor | Target Kinase | Assay Type | Potency (IC50 / Kd) | Selectivity | Citation(s) |
| PIKfyve-IN-4 (Cpd 40) | PIKfyve | NanoBRET | 0.35 nM (IC50) | >500-fold vs. PIP4K2C | [14][22] |
| PIKfyve | Enzymatic | 0.60 nM (IC50) | [22] | ||
| YM201636 | PIKfyve | In Vitro | 33 nM (IC50) | Selective over several lipid kinases | [1][15] |
| APY0201 | PIKfyve | Enzymatic | 5.2 nM (IC50) | Potent | [8][15] |
| WX8 Family | PIKfyve | Binding | Varies | 90 to 15,000 times greater affinity for PIKfyve than for secondary target PIP4K2C | [17] |
Experimental Protocols and Workflows
This section provides detailed methodologies for key experiments used to characterize the effects of PIKfyve inhibitors like this compound.
Cell Viability and Cytotoxicity Assay
This protocol determines the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Materials: 96-well plates, cancer cell lines, complete culture medium, PIKfyve inhibitor stock solution (e.g., in DMSO), XTT assay kit.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the PIKfyve inhibitor in culture medium. Final DMSO concentration should be kept constant and low (<0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations (including a vehicle-only control).
-
Incubate the plate for a specified period (e.g., 72 hours).[20]
-
Add XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results against inhibitor concentration to determine the IC50 value using non-linear regression.
-
Western Blot for Autophagy Markers
This protocol assesses the blockade of autophagic flux by measuring the accumulation of key autophagy-related proteins.
-
Materials: 6-well plates, cells, PIKfyve inhibitor, lysis buffer (e.g., RIPA), protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-Actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Plate cells and treat with the PIKfyve inhibitor for a desired time (e.g., 4-24 hours).
-
Lyse the cells on ice with lysis buffer, collect lysates, and clarify by centrifugation.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. An increase in the lipidated form of LC3 (LC3-II) and accumulation of p62/SQSTM1 indicates autophagy blockade.[6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again, apply ECL substrate, and visualize bands using a chemiluminescence imaging system.
-
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of a PIKfyve inhibitor in a living organism.
-
Materials: Immunocompromised mice (e.g., athymic nude), cancer cells (e.g., SW480), Matrigel, sterile PBS, PIKfyve inhibitor, vehicle solution, calipers.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 million cells) mixed 1:1 with Matrigel into the flanks of the mice.[13]
-
Allow tumors to establish and reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the PIKfyve inhibitor (e.g., 20 mg/kg WX8) or vehicle via the desired route (e.g., intraperitoneal injection) on a set schedule (e.g., daily).[13]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, immunohistochemistry for proliferation markers like Ki-67).[13]
-
Plot tumor growth curves to compare treatment versus control groups.
-
The following diagram outlines a typical experimental workflow for evaluating a PIKfyve inhibitor.
Conclusion and Future Directions
This compound and other selective PIKfyve inhibitors represent a promising class of targeted therapies for cancers that are dependent on autophagy and robust lysosomal function.[4][5] The mechanism of action, centered on the profound disruption of lysosomal homeostasis, provides a clear rationale for their selective activity against malignant cells.[6][13] Furthermore, the discovery that PIKfyve inhibition can enhance tumor immunity opens exciting new possibilities for combination therapies.[16][19]
Future research should focus on several key areas:
-
Biomarker Identification: Delineating which tumors are most "autophagy-addicted" and thus most sensitive to PIKfyve inhibition is critical for clinical translation.[17]
-
Combination Strategies: Systematically exploring synergistic combinations with other targeted agents (e.g., p38MAPK inhibitors), chemotherapy, and immunotherapies is a high priority.[3][13]
-
Pharmacokinetics: Developing next-generation inhibitors with improved pharmacokinetic profiles to ensure adequate drug exposure in clinical settings is essential, as some early compounds faced limitations.[14][18]
The continued investigation of PIKfyve inhibitors will undoubtedly provide valuable insights into cancer metabolism and yield novel therapeutic strategies for difficult-to-treat malignancies.
References
- 1. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
- 8. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. PIKfyve regulation of endosome-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Small molecule PIKfyve inhibitors as cancer therapeutics: Translational promises and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Navigating the PIKfyve Pathway: A Technical Guide to its Inhibition in Virology Research
Disclaimer: This technical guide focuses on the virology research of PIKfyve inhibitors. While the query specified "PIKfyve-IN-2," publicly available research literature does not detail its specific use in virology. Therefore, this document utilizes data from extensively studied, potent PIKfyve inhibitors such as Apilimod and YM201636 as representative examples of this inhibitor class to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Core Concepts: PIKfyve and its Role in Viral Infections
PIKfyve is a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). These phosphoinositides are key regulators of endomembrane homeostasis, playing a critical role in the trafficking of vesicles within the cell.[1][2][3] Many viruses exploit this endocytic pathway for entry into host cells, making PIKfyve a compelling target for broad-spectrum antiviral therapies.[1][2][4] Inhibition of PIKfyve disrupts the normal maturation of endosomes, which can prevent the release of the viral genome into the cytoplasm, thereby halting the infection process.[5][6]
Quantitative Data on Antiviral Activity of PIKfyve Inhibitors
The following tables summarize the in vitro efficacy of various PIKfyve inhibitors against a range of viruses.
Table 1: Antiviral Activity of PIKfyve Inhibitors against Coronaviruses
| Inhibitor | Virus | Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Apilimod | SARS-CoV-2 | VeroE6 | Varies (e.g., ~10) | >10 | >1000 | [5][7] |
| Apilimod | SARS-CoV-2 | A549/hACE2 | Varies | >10 | - | [7] |
| WX8 | SARS-CoV-2 | VeroE6 | Varies (nanomolar) | >10 | - | [7] |
| NDF | SARS-CoV-2 | VeroE6 | Varies (nanomolar) | >10 | - | [7] |
| Apilimod | MERS-CoV | VeroE6 | Varies | - | - | [8] |
| Apilimod | HCoV-OC43 | HUVECs | Varies | - | - | [9] |
Table 2: Antiviral Activity of PIKfyve Inhibitors against Other Viruses
| Inhibitor | Virus | Cell Line | Assay Type | IC50/EC50 | Reference |
| Apilimod | Ebola virus (EBOV) | - | - | Potent Inhibition | [2] |
| Apilimod | Marburg virus (MARV) | - | - | Potent Inhibition | [2] |
| Apilimod mesylate (AM) | Influenza A (PR8) | MDCK | Cytopathic effect | Concentration-dependent inhibition | [1][4] |
| YM201636 | Influenza A (PR8) | MDCK | Cytopathic effect | Concentration-dependent inhibition | [1][4] |
| Apilimod mesylate (AM) | Respiratory Syncytial Virus (RSV A2) | HEp-2 | Plaque reduction | Antiviral effects demonstrated | [1][4] |
| Apilimod mesylate (AM) | Human Rhinovirus | - | In vitro | Antiviral effects demonstrated | [1][4] |
| Apilimod mesylate (AM) | Seasonal Coronavirus | - | In vitro | Antiviral effects demonstrated | [1][4] |
Key Experimental Protocols
In Vitro Antiviral Efficacy Assay (General Protocol)
This protocol outlines a general method for assessing the antiviral efficacy of PIKfyve inhibitors in cell culture.
-
Cell Seeding: Plate a suitable host cell line (e.g., VeroE6 for SARS-CoV-2, MDCK for influenza) in 96-well plates and incubate overnight to allow for cell adherence.
-
Compound Preparation: Prepare a serial dilution of the PIKfyve inhibitor in an appropriate cell culture medium.
-
Pre-treatment (Optional but common): Remove the growth medium from the cells and add the diluted compound. Incubate for a specified period (e.g., 2 hours) prior to infection.[9]
-
Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 24-72 hours).
-
Quantification of Viral Activity: Assess the antiviral effect using one of the following methods:
-
Plaque Reduction Assay: For plaque-forming viruses, overlay the cells with a semi-solid medium after infection. After incubation, stain the cells to visualize and count plaques. The IC50 is the concentration of the inhibitor that reduces the plaque number by 50%.[1]
-
Cytopathic Effect (CPE) Assay: Visually score the virus-induced cell death and morphological changes. The EC50 is the concentration of the inhibitor that protects 50% of the cells from CPE.[1]
-
Reporter Virus Assay: Use a recombinant virus expressing a reporter gene (e.g., GFP, luciferase). Measure the reporter signal as a proxy for viral replication.[9]
-
qRT-PCR: Quantify viral RNA levels in the cell lysate or supernatant.
-
Time-of-Addition Assay
This experiment helps to determine at which stage of the viral life cycle the inhibitor is active.
-
Experimental Arms:
-
Pre-infection: Add the inhibitor 2 hours before viral infection and maintain it throughout the experiment.
-
At-infection: Add the inhibitor at the same time as the virus.
-
Post-infection: Add the inhibitor at various time points after infection (e.g., 2, 4, 6 hours).
-
-
Infection and Incubation: Infect the cells as described above.
-
Sample Collection and Analysis: At a fixed time point post-infection (e.g., 24 hours), collect the supernatant to measure viral titer (e.g., by plaque assay) or cell lysates to measure intracellular viral RNA.[7]
Signaling Pathways and Experimental Workflows
PIKfyve Signaling Pathway in Viral Entry
Caption: PIKfyve pathway in viral entry and its inhibition.
Experimental Workflow for Antiviral Screening of PIKfyve Inhibitors
Caption: Workflow for in vitro antiviral screening.
Logical Relationship of PIKfyve Inhibition and Viral Life Cycle
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound [smolecule.com]
- 4. This compound, CAS [[2245319-25-7]] | BIOZOL [biozol.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cenmed.com [cenmed.com]
A Technical Guide to the Effects of PIKfyve Inhibition on Endosomal Trafficking
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the cellular effects of PIKfyve inhibitors, with a focus on their impact on endosomal trafficking and lysosomal homeostasis. While this document centers on the well-characterized effects of potent PIKfyve inhibitors such as Apilimod and YM201636, the principles and methodologies described are applicable to other compounds in this class, including PIKfyve-IN-2.
Introduction: The Role of PIKfyve in Cellular Homeostasis
PIKfyve, also known as phosphoinositide kinase, FYVE-type zinc finger containing (PIKFYVE), is a crucial lipid kinase that plays a pivotal role in maintaining cellular homeostasis.[1][2] It is the primary enzyme responsible for the synthesis of two low-abundance but functionally critical phosphoinositides: phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P).[1][2][3] These lipids are key regulators of intracellular membrane trafficking, particularly within the endo-lysosomal system.[3][4]
PIKfyve is localized to the cytosolic leaflet of endosomes through its FYVE finger domain, which binds to phosphatidylinositol 3-phosphate (PI(3)P).[3][5] At the endosomal membrane, PIKfyve forms a complex with the scaffolding protein VAC14 and the phosphatase FIG4 to regulate the synthesis of PI(3,5)P₂.[2][6] Given its central role in endosomal function, autophagy, and ion homeostasis, PIKfyve has emerged as an attractive therapeutic target for a range of diseases, including cancers, neurodegenerative disorders, and viral infections.[2][4] Small molecule inhibitors of PIKfyve, such as Apilimod and YM201636, are powerful tools for studying its function and hold therapeutic potential.[1][2]
Core Mechanism of Action of PIKfyve Inhibitors
The fundamental action of PIKfyve inhibitors is the direct blockade of the enzyme's phosphotransferase activity.[7] This inhibition prevents the phosphorylation of PI(3)P at the D-5 position of the inositol ring, thereby halting the production of PI(3,5)P₂.[1][8] Studies have demonstrated that PIKfyve is the sole source of PI(3,5)P₂ in mammalian cells.[9][10] Consequently, pharmacological or genetic inactivation of PIKfyve leads to a near-complete depletion of cellular PI(3,5)P₂ levels.[7][9][11]
Furthermore, since the majority of the cellular PI(5)P pool is generated through the dephosphorylation of PI(3,5)P₂, inhibition of PIKfyve also results in a substantial reduction of PI(5)P.[1][9][10] This dual depletion of PI(3,5)P₂ and PI(5)P is the primary molecular event that triggers the cascade of downstream cellular effects on endosomal and lysosomal pathways.
Cellular Effects of PIKfyve Inhibition
The depletion of PI(3,5)P₂ and PI(5)P disrupts a multitude of processes within the endo-lysosomal system.
The most striking and consistently reported phenotype following PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles.[1][12][13] These structures are derived from the endo-lysosomal system, staining positive for late endosome and lysosome markers like LAMP1.[13][14] This vacuolation is attributed to defects in membrane fission and ion homeostasis.[1][2] PI(3,5)P₂ is known to regulate lysosomal ion channels, and its absence leads to an imbalance that may cause osmotic swelling.[2][12] Recent findings suggest that PIKFYVE inhibition can lead to the accumulation of ammonium ions within endosomes and lysosomes, contributing to this swelling.[12][15] The enlargement is a result of lysosome coalescence, where an imbalance favoring lysosome fusion over fission leads to fewer, larger lysosomes.[16]
PIKfyve activity is essential for the proper maturation and trafficking of endosomes. Inhibition of PIKfyve blocks the transition from early to late endosomes.[17][18] This is evidenced by the accumulation of cargo in early endosomes and a failure to co-localize with late endosomal markers. For example, the PIKfyve inhibitor YM201636 increases the co-localization of CpG oligonucleotides with the early endosome marker EEA1, while decreasing co-localization with the late endosome marker LAMP1.[17][18]
Furthermore, PIKfyve inhibition impairs retrograde trafficking from endosomes to the trans-Golgi network (TGN).[19][20] This disruption affects the recycling of receptors like the cation-independent mannose 6-phosphate receptor (CI-M6PR).[20]
PIKfyve plays a critical role in the final stages of autophagy, specifically in the fusion of autophagosomes with lysosomes to form autolysosomes.[21][22] Inhibition of PIKfyve prevents this heterotypic fusion, leading to an accumulation of autophagosomes and a block in autophagic flux.[20][21] This impairment disrupts the degradation and recycling of cellular components, which can be cytotoxic, particularly to cancer cells that are highly dependent on autophagy.[4][21][23]
The degradation of endocytosed cargo, such as the epidermal growth factor receptor (EGFR), is also profoundly blocked.[14][20][24] Upon PIKfyve inhibition, activated EGFR becomes trapped within the swollen endosomal compartments, failing to be delivered to the lysosome for degradation.[14][20]
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 3. PIKFYVE - Wikipedia [en.wikipedia.org]
- 4. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
- 5. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Apilimod (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]
- 9. pnas.org [pnas.org]
- 10. [PDF] In vivo, Pikfyve generates PI(3,5)P2, which serves as both a signaling lipid and the major precursor for PI5P | Semantic Scholar [semanticscholar.org]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. embopress.org [embopress.org]
- 15. PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses | PLOS One [journals.plos.org]
- 18. PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The PIKfyve Inhibitor YM201636 Blocks the Continuous Recycling of the Tight Junction Proteins Claudin-1 and Claudin-2 in MDCK cells | PLOS One [journals.plos.org]
- 20. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. PIKfyve regulation of endosome-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to PIKfyve-IN-2 Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for PIKfyve-IN-2, a potent inhibitor of the phosphoinositide kinase PIKfyve. This document details the core methodologies, quantitative data, and signaling pathways relevant to the investigation of PIKfyve as a therapeutic target.
Introduction to PIKfyve
PIKfyve, a FYVE finger-containing phosphoinositide kinase, is a crucial enzyme in the regulation of endosomal and lysosomal trafficking. It catalyzes the synthesis of two key signaling phosphoinositides: phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P). The primary enzymatic function of PIKfyve is the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to generate PI(3,5)P₂. Through the production of these lipids, PIKfyve plays a central role in various cellular processes, including endosome maturation, lysosome homeostasis, and autophagy.
Dysregulation of PIKfyve activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it an attractive target for therapeutic intervention. Small molecule inhibitors of PIKfyve, such as this compound, are valuable tools for validating its role in disease and for developing novel therapeutic strategies.
PIKfyve Signaling Pathway
The PIKfyve signaling pathway is integral to the maintenance of endomembrane homeostasis. PIKfyve is recruited to the cytoplasmic leaflet of endosomes through the interaction of its FYVE domain with PI(3)P. Once localized, PIKfyve phosphorylates PI(3)P to produce PI(3,5)P₂. This lipid product, in turn, regulates the function of various effector proteins that control endosomal fission, fusion, and trafficking events. Inhibition of PIKfyve disrupts this pathway, leading to a characteristic cellular phenotype of enlarged endosomes and cytoplasmic vacuoles.
Figure 1: Simplified PIKfyve signaling pathway and the inhibitory action of this compound.
Quantitative Data for PIKfyve Inhibitors
The validation of PIKfyve as a drug target relies on the characterization of potent and selective inhibitors. The following table summarizes key quantitative data for this compound and other well-characterized PIKfyve inhibitors. This data allows for a comparative assessment of their potency and utility in target validation studies.
| Inhibitor | CAS Number | Target | Assay Type | IC₅₀ (nM) | Reference |
| This compound | 2245319-25-7 | PIKfyve | Not Specified | Potent Inhibitor | [1][2][3] |
| PIKfyve-IN-1 (SGC-PIKFYVE-1) | Not Available | PIKfyve | Enzymatic (SignalChem) | 6.9 | [4] |
| PIKfyve | NanoBRET (HEK293T) | 4.0 | [4] | ||
| Apilimod | 541550-19-0 | PIKfyve | Kinase Assay | 14 | |
| YM201636 | 371951-77-4 | PIKfyve | Kinase Assay | 33 | |
| PIKfyve-IN-4 | Not Available | PIKfyve | Enzymatic Assay | 0.60 | |
| NanoBRET | 0.35 |
Experimental Protocols for Target Validation
Validating PIKfyve as the target of this compound involves a series of biochemical and cell-based assays. These experiments are designed to demonstrate direct engagement of the inhibitor with the kinase and to characterize the downstream cellular consequences of its inhibition.
Biochemical Kinase Assay (ADP-Glo™)
This assay directly measures the enzymatic activity of PIKfyve and its inhibition by a test compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human PIKfyve enzyme, the lipid substrate (e.g., PI(3)P), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of PIKfyve activity at each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Figure 2: Workflow for the PIKfyve ADP-Glo™ kinase assay.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a test compound to its target protein within living cells. This provides a direct assessment of target engagement in a physiological context.
Protocol:
-
Cell Transfection: Transfect a suitable human cell line (e.g., HEK293) with a vector encoding a PIKfyve-NanoLuc® fusion protein.
-
Cell Seeding: Seed the transfected cells into a multi-well plate.
-
Tracer and Inhibitor Addition: Add a cell-permeable fluorescent NanoBRET™ tracer that binds to the PIKfyve active site, followed by the addition of serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the cells to allow the inhibitor to compete with the tracer for binding to the PIKfyve-NanoLuc® fusion protein.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emissions using a plate reader equipped for BRET detection.
-
Data Analysis: Calculate the BRET ratio and determine the IC₅₀ value, representing the concentration of this compound required to displace 50% of the tracer.
Figure 3: Workflow for the PIKfyve NanoBRET™ target engagement assay.
Cellular Phenotypic Assay (Vacuolization)
A hallmark of PIKfyve inhibition is the formation of large cytoplasmic vacuoles due to the disruption of endosomal and lysosomal homeostasis. This phenotypic change can be quantified to assess the cellular activity of PIKfyve inhibitors.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., U2OS, HeLa) in a multi-well plate.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 4-24 hours).
-
Microscopy: Acquire images of the cells using phase-contrast or differential interference contrast (DIC) microscopy.
-
Image Analysis: Quantify the extent of vacuolization by measuring the total area of vacuoles per cell or by counting the number of vacuolated cells.
-
Data Analysis: Determine the EC₅₀ value, the concentration of this compound that induces vacuolization in 50% of the maximal response.
Figure 4: Workflow for the cellular vacuolization assay.
Conclusion
The target validation of this compound is a multi-faceted process that combines biochemical and cellular assays to confirm its mechanism of action and potency. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of targeting PIKfyve. The consistent observation of potent enzymatic inhibition, direct target engagement in cells, and the characteristic vacuolization phenotype upon treatment with PIKfyve inhibitors strongly supports the validation of PIKfyve as a druggable target for a variety of diseases. Further studies with well-characterized inhibitors like this compound will be instrumental in advancing our understanding of PIKfyve biology and in the development of novel therapeutics.
References
The Cellular Phenotype of PIKfyve Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, a phosphoinositide kinase, is a critical regulator of intracellular membrane trafficking and cellular homeostasis.[1] It primarily synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P), two low-abundance but functionally crucial signaling lipids.[2] Inhibition of PIKfyve, exemplified by compounds such as PIKfyve-IN-2, apilimod, and YM201636, elicits a distinct and dramatic cellular phenotype, making it a compelling target for therapeutic intervention in a range of diseases, including cancer, neurodegenerative disorders, and viral infections.[2] This technical guide provides an in-depth description of the cellular and molecular consequences of PIKfyve inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.
Core Cellular Phenotype: Vacuolization and Disruption of Endolysosomal Homeostasis
The most striking and consistently observed cellular phenotype following pharmacological or genetic inhibition of PIKfyve is the rapid formation of large, translucent cytoplasmic vacuoles.[3] These vacuoles are derived from the endolysosomal system and their appearance is a direct consequence of the disruption of membrane trafficking, fusion, and fission events that are dependent on PI(3,5)P2.[3][4]
Quantitative Analysis of Vacuolation and Lysosomal Dynamics
The morphological changes induced by PIKfyve inhibitors are quantifiable, providing robust parameters for assessing compound activity and cellular response.
| Parameter | Method | PIKfyve Inhibitor (e.g., Apilimod) Effect | Cell Types | Reference |
| Vacuole/Lysosome Size | Volumetric image analysis of cells labeled with lysosomal markers (e.g., LysoTracker, LAMP1) | Significant increase in the average volume of individual endo/lysosomes. | RAW macrophages, HeLa cells | [1] |
| Vacuole/Lysosome Number | Volumetric image analysis | Significant decrease in the number of endo/lysosomes per cell. | RAW macrophages, HeLa cells | [1] |
| Total Lysosomal Volume | Volumetric image analysis | No significant change in the total lysosomal volume per cell. | RAW macrophages, HeLa cells | [1] |
| Lysosomal pH | Ratiometric fluorescence imaging with pH-sensitive probes (e.g., Oregon Green 488 dextran) | Hyperacidification of lysosomes (decrease in pH). | U2OS, neonatal fibroblasts, SUDHL B-cell lymphoma cells | [5][6] |
Impact on Key Cellular Processes
The inhibition of PIKfyve reverberates through several interconnected cellular pathways, leading to a cascade of functional consequences.
Impaired Autophagic Flux
PIKfyve is essential for the maturation of autophagosomes into degradative autolysosomes. Inhibition of PIKfyve blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and a failure to degrade autophagic cargo.[7] This is a critical aspect of the anti-cancer and neuroprotective effects of PIKfyve inhibitors.
Quantitative Data on Autophagy Inhibition
| Parameter | Method | PIKfyve Inhibitor Effect | Cell Types | Reference |
| LC3-II Accumulation | Western Blot analysis of the lipidated form of LC3 (LC3-II) | Significant increase in LC3-II levels, indicative of a block in autophagic flux. | HeLa cells, PC-3 cells | [7] |
| Autophagosome Number | Fluorescence microscopy of GFP-LC3 puncta | Increase in the number of GFP-LC3 positive puncta per cell. | HeLa cells | [7] |
| Autolysosome Formation | Tandem fluorescent mRFP-GFP-LC3 assay | Increase in yellow puncta (autophagosomes) and a decrease in red-only puncta (autolysosomes). | U2OS cells | [8] |
Altered Endosomal Trafficking
PIKfyve and its product PI(3,5)P2 are crucial for the proper sorting and transport of cargo through the endosomal system. Inhibition of PIKfyve disrupts retrograde trafficking from endosomes to the trans-Golgi network (TGN) and can impair the degradation of certain signaling receptors.[9][10]
Modulation of mTORC1 and TFEB Signaling
PIKfyve activity is linked to the regulation of the master metabolic regulator mTORC1 and the key transcription factor for lysosomal biogenesis, TFEB. Inhibition of PIKfyve leads to the dephosphorylation and subsequent nuclear translocation of TFEB, a cellular stress response.[11][12] However, this TFEB activation does not appear to be the primary driver of the vacuolar phenotype.[1] The relationship with mTORC1 is complex, with some studies suggesting that PIKfyve inhibition can impede the interaction of TFEB with mTORC1.[11]
Quantitative Data on TFEB Translocation
| Parameter | Method | PIKfyve Inhibitor Effect | Cell Types | Reference |
| TFEB Nuclear Localization | Immunofluorescence microscopy and quantification of nuclear vs. cytoplasmic fluorescence | Significant increase in the percentage of cells with nuclear TFEB and an increased nuclear-to-cytoplasmic fluorescence ratio. | RAW cells, HeLa cells | [1][11] |
| TFEB Phosphorylation (Ser-211) | Western Blot analysis with phospho-specific antibodies | Decrease in the phosphorylation of TFEB at Serine 211. | HeLa cells | [11] |
Experimental Protocols
Quantification of Lysosomal Enlargement
Method: Volumetric Image Analysis
-
Cell Culture and Treatment: Plate cells (e.g., RAW macrophages or HeLa) on glass-bottom dishes. Label lysosomes with a fluorescent marker such as LysoTracker Red DND-99 (50 nM for 30 minutes) or by immunostaining for LAMP1. Treat cells with the PIKfyve inhibitor (e.g., 20 nM apilimod) or vehicle control for the desired time course (e.g., 1, 3, 6 hours).
-
Image Acquisition: Acquire z-stacks of the cells using a confocal microscope with appropriate laser lines and a high-numerical-aperture objective (e.g., 63x oil immersion).
-
Image Analysis:
-
Deconvolve the z-stacks to improve resolution.
-
Use image analysis software (e.g., Imaris or Fiji/ImageJ) to create 3D surface renderings of the individual lysosomes.
-
Quantify the volume and number of lysosomes per cell.
-
Calculate the average lysosome volume, the number of lysosomes per cell, and the total lysosomal volume per cell.
-
Measurement of Autophagic Flux
Method: Western Blot for LC3-II Accumulation
-
Cell Culture and Treatment: Plate cells in multi-well plates. Treat cells with the PIKfyve inhibitor in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the experiment. The lysosomal inhibitor will prevent the degradation of LC3-II in autolysosomes, allowing for the measurement of autophagic flux.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on a 12-15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST.
-
Incubate with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) is used to assess autophagic flux. An increase in LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates active autophagic flux.
-
Method: Tandem mRFP-GFP-LC3 Fluorescence Microscopy
-
Cell Transfection and Treatment: Transfect cells with a plasmid encoding the mRFP-GFP-LC3 tandem construct. After 24-48 hours, treat the cells with the PIKfyve inhibitor or vehicle control.
-
Image Acquisition: Acquire images using a confocal microscope with channels for both GFP (green) and RFP (red).
-
Image Analysis:
-
Autophagosomes will appear as yellow puncta (co-localization of GFP and RFP).
-
Autolysosomes will appear as red-only puncta (the GFP signal is quenched in the acidic environment of the lysosome).
-
Quantify the number of yellow and red puncta per cell. An increase in the ratio of yellow to red puncta indicates a blockage in autophagic flux.
-
Assessment of TFEB Nuclear Translocation
Method: Immunofluorescence Microscopy
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the PIKfyve inhibitor or vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against TFEB (e.g., 1:200 dilution) overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of TFEB in individual cells.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of TFEB translocation. Alternatively, count the percentage of cells showing predominantly nuclear TFEB staining.
-
Visualizations
Signaling Pathways and Cellular Processes Affected by PIKfyve Inhibition
Caption: PIKfyve inhibition disrupts key cellular pathways.
Experimental Workflow for Characterizing PIKfyve Inhibitor Effects
Caption: Workflow for assessing PIKfyve inhibitor effects.
Conclusion
Inhibition of PIKfyve with compounds like this compound induces a well-defined and quantifiable cellular phenotype characterized by the formation of large cytoplasmic vacuoles, disruption of endolysosomal homeostasis, impaired autophagic flux, and alterations in key signaling pathways. The detailed experimental protocols and quantitative readouts described in this guide provide a robust framework for researchers and drug development professionals to investigate the cellular effects of PIKfyve inhibitors and explore their therapeutic potential. A thorough understanding of this cellular phenotype is essential for the continued development of PIKfyve-targeted therapies.
References
- 1. Expression of Autophagy-Related Protein LC3-II Detected by Western Blotting [bio-protocol.org]
- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 6. uniprot.org [uniprot.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PIKFYVE - Wikipedia [en.wikipedia.org]
- 9. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
In-depth Technical Guide on PIKfyve-IN-2: A Literature Review
A comprehensive review of publicly available scientific literature and data repositories did not yield specific research articles, patents, or detailed experimental data for the compound designated as "PIKfyve-IN-2." Commercial vendors list this compound as a potent inhibitor of PIKfyve kinase, a critical enzyme in cellular trafficking and signaling pathways. However, the absence of published primary research prevents the creation of an in-depth technical guide that meets the core requirements of quantitative data summarization, detailed experimental protocols, and evidence-based signaling pathway diagrams for this specific molecule.
While a detailed analysis of this compound is not possible due to the lack of data, this guide will provide a comprehensive overview of the target enzyme, PIKfyve, including its function, involvement in signaling pathways, and the methodologies commonly used to study its inhibitors. This information is based on extensive research on other well-characterized PIKfyve inhibitors.
The Target: PIKfyve Kinase
PIKfyve, also known as 1-phosphatidylinositol 3-phosphate 5-kinase, is a crucial enzyme that plays a central role in the regulation of endomembrane trafficking and cellular homeostasis.[1][2] Its primary function is to phosphorylate phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][3][4][5] PI(3,5)P2 is a low-abundance but critical signaling lipid that regulates the fission and fusion of endosomes and lysosomes, thereby controlling processes such as endocytic trafficking, lysosomal function, and autophagy.[4][5]
PIKfyve exists in a complex with the scaffolding protein VAC14 and the phosphatase FIG4, which work together to tightly regulate the levels of PI(3,5)P2.[1] Disruption of PIKfyve activity, either through genetic mutation or pharmacological inhibition, leads to the accumulation of enlarged endosomes and vacuoles, a hallmark phenotype indicating impaired endolysosomal trafficking.[3][4][5]
PIKfyve Signaling Pathways
Inhibition of PIKfyve disrupts the delicate balance of phosphoinositide signaling, impacting several downstream cellular processes. The primary consequence of PIKfyve inhibition is the depletion of PI(3,5)P2, which in turn affects multiple signaling and trafficking pathways.
Endosomal Trafficking Pathway
The core function of PIKfyve is central to the maturation and function of the endolysosomal system. The pathway diagram below illustrates the central role of PIKfyve in converting PI(3)P to PI(3,5)P2, a critical step for the proper functioning of late endosomes and lysosomes. Inhibition of PIKfyve blocks this conversion, leading to the characteristic vacuolization phenotype.
References
PIKfyve-IN-2: A Technical Guide to its Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, or phosphoinositide kinase, FYVE-type zinc finger containing, is a pivotal lipid kinase that plays a crucial role in regulating cellular processes through the phosphorylation of phosphoinositides.[1] It primarily synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) from phosphatidylinositol 3-phosphate (PI(3)P) and is also involved in the production of phosphatidylinositol 5-phosphate (PI(5)P).[2][3][4] These lipids are critical signaling molecules that govern the homeostasis and trafficking of endosomes and lysosomes.[2][3]
PIKfyve-IN-2 is a potent small-molecule inhibitor of the PIKfyve kinase. By blocking the enzymatic activity of PIKfyve, it disrupts the delicate balance of phosphoinositide signaling, leading to significant alterations in endomembrane dynamics. This inhibitory action makes this compound and related compounds valuable research tools and potential therapeutic agents for a range of diseases, including cancers, infectious diseases, neurodegenerative disorders, and autoimmune conditions.[2][5][6][7] The compound YM201636 is a well-characterized PIKfyve inhibitor that is often referenced in the literature and shares the core mechanism of this compound.[8][9]
Mechanism of Action
The primary function of this compound is the direct inhibition of the PIKfyve enzyme's kinase activity.[1] This action blocks the conversion of PI(3)P to PI(3,5)P₂, a critical step in the maturation of endosomes and the regulation of lysosomal function.[2][4][8]
Cellular Consequences of PIKfyve Inhibition:
-
Disruption of Endolysosomal Trafficking: Inhibition of PIKfyve leads to the accumulation of enlarged late endosomes and vacuoles within the cytoplasm.[1][8] This is due to defects in membrane fission and sorting processes that are dependent on PI(3,5)P₂.[6]
-
Impaired Lysosomal Function: The normal function of lysosomes in sorting and degrading cellular waste is disrupted.[1] This can affect ion homeostasis within the lysosome and impair lysosome reformation.[3][6]
-
Modulation of Autophagy: The accumulation of vesicular structures can trigger autophagy, a cellular recycling process.[1] However, excessive or dysregulated autophagy can lead to cell death, an effect that is being explored for anti-cancer therapies.[1][10]
-
Blockade of Viral Entry and Egress: Many viruses, including SARS-CoV-2 and Ebola, exploit the host's endosomal pathways for entry and replication.[1][2] By disrupting these pathways, PIKfyve inhibitors can potently block viral infection in vitro.[2][11] YM201636 has also been shown to block retroviral budding.[8][12]
-
Regulation of Transcription: PIKfyve inhibition can influence gene expression. For example, it can induce the nuclear translocation of Transcription factor EB (TFEB), a master regulator of autophagy and lysosomal biogenesis.[6]
Caption: this compound inhibits the PIKfyve kinase, blocking PI(3,5)P₂ synthesis.
Caption: Cellular consequences resulting from the inhibition of PIKfyve by this compound.
Quantitative Data: Inhibitor Potency and Selectivity
The potency of PIKfyve inhibitors is typically determined by their half-maximal inhibitory concentration (IC₅₀). YM201636 serves as a key reference compound for this compound's activity profile.
| Compound | Target | IC₅₀ | Cell-Based Assay | Notes |
| YM201636 | PIKfyve | 33 nM | Inhibits 2-deoxyglucose uptake (IC₅₀ = 54 nM) | Potent and selective for PIKfyve.[8][13] |
| YM201636 | p110α (Class IA PI3K) | ~3 µM | - | ~100-fold less potent against p110α than PIKfyve.[8][13] |
| YM201636 | Type Iα PtdInsP Kinase | >2 µM | - | Demonstrates selectivity over other lipid kinases.[8][13] |
| YM201636 | Fab1 (Yeast orthologue) | >5 µM | - | Insensitive, allowing for rescue experiments.[8][13] |
| Apilimod | PIKfyve | - | Potent antiproliferative effects in B-cell non-Hodgkin lymphoma cell lines. | A clinically tested PIKfyve inhibitor.[2] |
Experimental Protocols
Characterization of this compound and its effects involves a combination of in vitro and cell-based assays.
1. In Vitro Kinase Assay (for IC₅₀ Determination)
-
Objective: To measure the direct inhibitory effect of the compound on purified PIKfyve enzyme activity.
-
Methodology:
-
Purified recombinant PIKfyve enzyme is incubated with its substrate, PI(3)P, in a kinase reaction buffer.
-
The reaction includes [γ-³²P]ATP to radiolabel the product, PI(3,5)P₂.
-
A dose-response curve is generated by adding varying concentrations of this compound to the reaction.
-
The reaction is stopped, and lipids are extracted.
-
The radiolabeled PI(3,5)P₂ product is separated from other lipids using thin-layer chromatography (TLC).
-
The amount of radioactivity incorporated into PI(3,5)P₂ is quantified using autoradiography or a phosphorimager.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular Vacuolation Assay
-
Objective: To observe the characteristic phenotypic effect of PIKfyve inhibition in living cells.
-
Methodology:
-
Culture a suitable cell line (e.g., HeLa, 3T3-L1 adipocytes) on glass coverslips or in imaging plates.
-
Treat the cells with various concentrations of this compound (or a vehicle control, like DMSO) for a defined period (e.g., 1-4 hours).
-
Fix the cells using a suitable fixative like 4% paraformaldehyde.
-
Cells can be stained with markers for endosomes (e.g., anti-EEA1) or lysosomes (e.g., anti-LAMP1) and a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using phase-contrast or fluorescence microscopy.
-
Quantify the formation of enlarged cytoplasmic vacuoles as a measure of PIKfyve inhibition.
-
3. Viral Entry/Replication Assay
-
Objective: To determine the antiviral efficacy of this compound.
-
Methodology (Example with SARS-CoV-2):
-
Seed susceptible cells (e.g., VeroE6 or A549-hACE2) in multi-well plates.
-
Pre-treat the cells with a range of this compound concentrations for a short period (e.g., 2 hours).[11]
-
Infect the cells with a reporter virus (e.g., SARS-CoV-2 expressing Green Fluorescent Protein - GFP) at a known multiplicity of infection (MOI).[11]
-
After a suitable incubation period (e.g., 24-48 hours), stain the cell nuclei.
-
Use an automated cell imager to count the total number of cells (nuclei) and the number of infected cells (GFP-positive).[11][14]
-
Calculate the percentage of infected cells for each inhibitor concentration to determine the dose-dependent inhibition of viral replication.[11]
-
4. Western Blot for Downstream Signaling
-
Objective: To assess the impact of PIKfyve inhibition on related signaling pathways, such as the PI3K/Akt pathway.
-
Methodology:
-
Culture cells and serum-starve them to establish a baseline.
-
Pre-treat cells with this compound or vehicle.
-
Stimulate the cells with a growth factor (e.g., insulin) to activate signaling cascades.[12]
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt Ser473) and total protein controls (e.g., total Akt).
-
Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize protein bands.
-
Quantify band intensity to determine the effect of the inhibitor on protein phosphorylation.
-
Therapeutic Relevance and Research Applications
The unique mechanism of this compound positions it as a compound of interest in several therapeutic areas:
-
Oncology: PIKfyve is implicated in various cancers, including B-cell non-Hodgkin lymphoma and pancreatic cancer.[2][10] Its inhibition can induce apoptosis and cell cycle arrest, making it a target for anti-cancer drug development.[10]
-
Infectious Diseases: The critical role of the endolysosomal system in the lifecycle of many pathogens makes PIKfyve a broad-spectrum host-targeted antiviral target.[1] Inhibitors have shown potent in vitro activity against SARS-CoV-2, Ebola, and Marburg viruses.[2][6]
-
Neurodegenerative Diseases: Paradoxically, while genetic defects in the PIKfyve complex are linked to neurodegeneration, pharmacological inhibition of PIKfyve has shown promise in models of amyotrophic lateral sclerosis (ALS) and in reducing tau aggregate formation.[2][3][6] This suggests that a partial or transient reduction in PIKfyve activity may be beneficial.[6]
-
Immunology and Inflammation: The PIKfyve inhibitor apilimod was initially developed to block the production of pro-inflammatory cytokines IL-12 and IL-23, indicating a role for PIKfyve in immune signaling.[2] This has led to its investigation in autoimmune disorders like Crohn's disease and rheumatoid arthritis.[2]
References
- 1. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
- 2. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of PIKfyve in multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. News - PIKfyve inhibitor - LARVOL VERI [veri.larvol.com]
- 11. PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
The Discovery and Development of PIKfyve Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PIKfyve and the Promise of its Inhibition
The phosphoinositide kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase type III) has emerged as a critical regulator of intracellular trafficking and cellular homeostasis.[1][2][3] This enzyme is the primary generator of two key signaling lipids: phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[3][4] PIKfyve achieves this by phosphorylating phosphatidylinositol 3-phosphate (PtdIns(3)P) at the D-5 position of the inositol ring.[2] Its activity is crucial for a multitude of cellular processes, including endosome and lysosome function, autophagy, and receptor signaling.[1][5][6]
Given its central role in cellular function, the modulation of PIKfyve activity presents a compelling therapeutic strategy for a range of diseases. Inhibition of PIKfyve has shown potential in the treatment of various cancers, autoimmune disorders, neurodegenerative diseases, and viral infections.[4][5][7] This has spurred the development of small molecule inhibitors that can effectively target this kinase. One such example is PIKfyve-IN-2, a potent inhibitor available for research purposes.[5] This technical guide will delve into the discovery and development of PIKfyve inhibitors, using publicly available data from well-characterized compounds to illustrate the key methodologies and data that underpin this area of research.
Quantitative Data on Key PIKfyve Inhibitors
The development of potent and selective PIKfyve inhibitors has been a focus of medicinal chemistry efforts. The following tables summarize the in vitro and cellular potency of several key compounds that have been instrumental in understanding PIKfyve biology.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Apilimod | PIKfyve | In vitro kinase assay | 14 | [8] |
| YM201636 | PIKfyve | In vitro kinase assay | 33 | [9][10] |
| SGC-PIKFYVE-1 | PIKfyve | Enzymatic Assay | 6.9 | [7] |
| Compound 40 | PIKfyve | Enzymatic Assay | 0.60 | [7] |
Table 1: In Vitro Potency of Selected PIKfyve Inhibitors. This table highlights the direct inhibitory activity of the compounds against the purified PIKfyve enzyme.
| Compound | Target Engagement | Assay Type | IC50 (nM) | Reference |
| SGC-PIKFYVE-1 | PIKfyve | NanoBRET | 4.0 | [7] |
| Compound 40 | PIKfyve | NanoBRET | 0.35 | [7] |
Table 2: Cellular Target Engagement of Selected PIKfyve Inhibitors. This table showcases the ability of the compounds to interact with and inhibit PIKfyve within a cellular context.
Experimental Protocols
The characterization of PIKfyve inhibitors relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for two key experiments frequently cited in the literature.
PIKfyve In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of PIKfyve by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Active recombinant PIKfyve enzyme
-
Lipid Kinase Buffer
-
Substrate: Phosphatidylinositol-3-phosphate (PI(3)P) mixed with phosphatidylserine (PS)
-
Lipid Dilution Buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure: [1]
-
Reaction Setup: In a 96-well plate, combine the active PIKfyve enzyme, the PI(3)P:PS substrate, and the Lipid Kinase Buffer. For blank controls, substitute the substrate with Lipid Dilution Buffer.
-
Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 40 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the reaction and deplete any remaining ATP. Incubate at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP generated by PIKfyve into ATP. Incubate at room temperature.
-
Luminescence Detection: Measure the newly synthesized ATP using a luciferase/luciferin-based reaction on a plate reader. The luminescence signal is proportional to the amount of ADP produced and thus to the PIKfyve activity.
-
Data Analysis: Calculate the net RLU (Relative Light Units) by subtracting the blank control values. Determine the specific activity of the enzyme or the IC50 of the inhibitor by plotting the data against the inhibitor concentration.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the ability of a test compound to displace a fluorescent tracer from a NanoLuc®-PIKfyve fusion protein in live cells, providing a quantitative measure of target engagement.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-PIKfyve fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer
-
Test compound (e.g., this compound)
-
Nano-Glo® Substrate and Luciferase
-
Transfection: Transfect HEK293 cells with the NanoLuc®-PIKfyve plasmid and plate them in a 96-well plate.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer to the wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Detection: Add the Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the PIKfyve signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: PIKfyve Signaling Pathway.
Caption: PIKfyve Inhibitor Development Workflow.
Conclusion
The discovery and development of PIKfyve inhibitors represent a vibrant area of research with significant therapeutic potential. While specific, detailed public data on every emerging tool compound like this compound may be limited, the principles of their discovery and characterization are well-established. By employing a combination of robust in vitro and cellular assays, researchers can identify and optimize potent and selective inhibitors. The continued exploration of the PIKfyve signaling pathway and the development of novel chemical matter targeting this kinase will undoubtedly pave the way for new therapeutic interventions for a host of human diseases.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. PIKFYVE - Wikipedia [en.wikipedia.org]
- 3. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Lysosomal Effects of PIKfyve-IN-2 and its Analogs
Disclaimer: This technical guide focuses on the potent phosphoinositide kinase inhibitor, PIKfyve-IN-2. Due to the limited volume of publicly available research data specifically on this compound, this document leverages comprehensive data from studies on other well-characterized, potent, and selective PIKfyve inhibitors, such as Apilimod and YM201636. These compounds share the same mechanism of action and induce similar cellular phenotypes, making them suitable representatives for illustrating the functional consequences of inhibiting PIKfyve.
Introduction
The endolysosomal system is a highly dynamic network of intracellular organelles crucial for cellular homeostasis, nutrient sensing, and degradation pathways such as autophagy.[1] A key regulator of this system is the lipid kinase PIKfyve (1-phosphatidylinositol 3-phosphate 5-kinase).[2] PIKfyve is the primary enzyme responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a low-abundance but critical signaling lipid.[1][3] PI(3,5)P2 is essential for regulating membrane trafficking, lysosomal ion homeostasis, and the resolution of late endosomes and lysosomes.[1][4]
This compound is a potent small-molecule inhibitor of PIKfyve kinase activity.[5] By blocking PIKfyve, this compound and its analogs prevent the synthesis of PI(3,5)P2, leading to profound and observable defects in lysosomal function.[2] This disruption of lysosomal homeostasis has made PIKfyve inhibitors a subject of intense research for therapeutic applications in oncology, autoimmune disorders, and virology.[2][6][7] This guide provides a detailed overview of the mechanism of action of PIKfyve inhibitors, their quantitative effects on lysosomal function, and the experimental protocols used to assess these changes.
Mechanism of Action: Disrupting a Key Lipid Kinase
PIKfyve is localized to the cytosolic leaflet of endosomes through its FYVE finger domain, which binds to PI(3)P.[2] Its primary function is the conversion of PI(3)P to PI(3,5)P2. This lipid product is critical for initiating the fission of lysosomes and late endosomes, a process required for recycling lysosomal components and maintaining a population of smaller, terminally-differentiated lysosomes.[8][9] Inhibition of PIKfyve activity by compounds like this compound leads to a depletion of PI(3,5)P2. This blocks lysosomal fission and impairs the fusion of autophagosomes with lysosomes (autolysosome formation), thereby disrupting autophagic flux.[4][10] The most striking morphological consequence of PIKfyve inhibition is the formation of large cytoplasmic vacuoles derived from swollen endosomes and lysosomes.[1][7]
Core Effects of PIKfyve Inhibition on Lysosomal Function
The inhibition of PIKfyve triggers a cascade of events that severely impacts lysosomal and autophagic pathways.
-
Lysosomal Enlargement and Vacuolation: The most prominent phenotype is the rapid development of enlarged lysosomes and cytoplasmic vacuoles.[1] This is attributed to an imbalance favoring lysosome fusion over the now-blocked fission process, leading to lysosome coalescence.[8]
-
Impaired Autophagy: PIKfyve activity is necessary for the fusion of autophagosomes with lysosomes to form autolysosomes, where degradation of cellular cargo occurs.[4][11] Potent inhibitors block this step, leading to an accumulation of autophagosomes and a failure to degrade autophagy substrates like SQSTM1/p62.[10]
-
Disrupted Endosomal Trafficking: The kinase activity is required for various trafficking events, including the retrograde transport of proteins from endosomes to the trans-Golgi network and the degradation of internalized receptors like the EGF receptor.[12]
-
Activation of TFEB: Paradoxically, while impairing lysosomal degradative capacity, PIKfyve inhibition leads to the activation and nuclear translocation of Transcription Factor EB (TFEB).[8][11] TFEB is a master regulator of lysosomal biogenesis. This activation, however, does not appear to contribute to the acute swelling of lysosomes and may represent a compensatory stress response.[8]
-
Altered Lysosomal pH: The effect on lysosomal pH is debated. Some studies using inhibitors like apilimod and WX8 report no significant change in the acidity of the lysosomal lumen.[10][13] Conversely, other work has shown that apilimod treatment can cause lysosomal hyperacidification.[14] This discrepancy may be due to differences in experimental systems or the specific probes used.
Quantitative Data on PIKfyve Inhibitors
While specific data for this compound is not available in peer-reviewed literature, data from its potent analogs demonstrate the high affinity required to elicit the characteristic lysosomal phenotypes.
Table 1: Potency of Selective PIKfyve Inhibitors
| Compound | Type | IC50 (nM) | Differentiator | Reference(s) |
|---|---|---|---|---|
| This compound | Kinase Inhibitor | Not Published | Potent inhibitor for cancer and autoimmune research | [5] |
| Apilimod | Kinase Inhibitor | ~14 | Highly selective; clinical trial candidate | [15] |
| YM201636 | Kinase Inhibitor | 33 | Potent and selective research tool | [2][16] |
| WX8 | Kinase Inhibitor | 1 | Highly potent against autophagy-dependent cells | [9][10] |
| PIKfyve-IN-1 | Kinase Inhibitor | 6.9 | Cell-active chemical probe | [2] |
| APY0201 | Kinase Inhibitor | 5.2 | Potent inhibitor of PI(3)P to PI(3,5)P2 conversion | [2] |
| PIK5-12d | PROTAC Degrader | DC50 = 1.48 | Induces degradation of PIKfyve protein |[16] |
Table 2: Reported Quantitative Effects on Lysosomal Parameters
| Parameter | Method | Treatment | Result | Reference |
|---|---|---|---|---|
| Lysosome Number | Volumetric Image Analysis | Apilimod | Significant decrease | [8] |
| Lysosome Volume | Volumetric Image Analysis | Apilimod | Significant increase | [8] |
| Lysosomal pH | Ratiometric Fluorescence (Oregon Green 488 Dextran) | WX8 (1 µM, 4h) | No significant change (pH ~5.3) | [13] |
| Lysosomal pH | Ratiometric Fluorescence (Oregon Green 488 Dextran) | Apilimod (100 nM, 3h) | Hyperacidification (pH shift of -0.31) | [14] |
| Lysosomal Gene mRNA | qRT-PCR | Apilimod (3h) | Increased expression (LAMP1, MCOLN1, CTSD) |[8] |
Experimental Protocols
Assessing the impact of this compound or its analogs on lysosomal function requires a combination of imaging and biochemical approaches.
Protocol 1: Lysosomal Phenotyping via Fluorescence Microscopy
This protocol is designed to visualize and quantify the characteristic enlargement of lysosomes following PIKfyve inhibition.
1. Materials:
-
Cell line (e.g., U2OS, RAW264.7, HeLa)
-
Complete culture medium
-
Glass-bottom imaging plates or coverslips
-
This compound (or analog) stock solution in DMSO
-
LysoTracker Red DND-99 (Thermo Fisher)
-
Hoechst 33342 stain (Thermo Fisher)
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope with environmental control and appropriate filter sets
2. Procedure:
-
Cell Seeding: Seed cells onto glass-bottom plates or coverslips at a density that will result in 50-70% confluency at the time of imaging. Culture overnight at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare working concentrations of this compound in pre-warmed complete medium. A typical concentration range for potent inhibitors is 10 nM - 1 µM. Treat cells for a duration of 1 to 4 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Live Cell Staining: 30 minutes before the end of the treatment period, add LysoTracker Red to the medium to a final concentration of 50-75 nM. 10 minutes before imaging, add Hoechst 33342 to a final concentration of 1 µg/mL to stain nuclei.
-
Imaging (Live Cells):
-
Gently wash the cells twice with pre-warmed PBS.
-
Add fresh pre-warmed complete medium or imaging buffer.
-
Image immediately using a fluorescence microscope equipped with a 37°C and 5% CO2 chamber. Capture images using appropriate channels for Hoechst (blue) and LysoTracker (red), along with a phase-contrast or DIC image.
-
-
Imaging (Fixed Cells):
-
After staining, wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount coverslips using an appropriate mounting medium.
-
Image at room temperature.
-
-
Image Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), identify individual cells.
-
Threshold the LysoTracker channel to create a binary mask of the lysosomes.
-
Use the "Analyze Particles" function to measure the number, average size (area), and total area of lysosomes per cell.
-
Compare the measurements between vehicle-treated and inhibitor-treated groups.
-
Protocol 2: Western Blot Analysis of Autophagy Markers
This protocol assesses the block in autophagic flux by measuring the accumulation of the autophagosome marker LC3-II and the autophagy substrate SQSTM1/p62.
1. Materials:
-
Cell line and culture reagents
-
This compound (or analog) and vehicle (DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-SQSTM1/p62, Mouse anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
2. Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat with the desired concentration of this compound or vehicle for the specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg per lane) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel (a 15% gel is recommended for good separation of LC3-I and LC3-II).
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-Actin at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and an increase in the total p62 level (normalized to the loading control) indicate a block in autophagic flux.
Conclusion
This compound belongs to a class of potent kinase inhibitors that serve as powerful tools for interrogating the complex biology of the endolysosomal system. By acutely depleting the signaling lipid PI(3,5)P2, these inhibitors induce a dramatic and readily quantifiable phenotype characterized by lysosomal enlargement and a halt in the autophagic pathway. This technical guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize this compound and its analogs to study lysosomal function, autophagy, and the intricate signaling pathways that govern cellular homeostasis. The therapeutic potential of disrupting these pathways continues to drive significant interest in the development and characterization of novel PIKfyve inhibitors.
References
- 1. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
- 7. Inhibition of PIKfyve kinase prevents infection by Zaire ebolavirus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PIKfyve regulation of endosome-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Role of PIKfyve Inhibition in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) is a crucial lipid kinase that regulates endosomal and lysosomal trafficking. Its inhibition has emerged as a promising therapeutic strategy in various disease contexts, including autoimmune disorders. This technical guide provides an in-depth analysis of the function and therapeutic potential of PIKfyve inhibition in preclinical models of autoimmune diseases. Drawing upon a comprehensive review of the available scientific literature, this document outlines the core mechanism of action, summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved. The primary focus is on the effects of well-characterized PIKfyve inhibitors, such as apilimod and YM201636, as representative agents for understanding the therapeutic potential of targeting this kinase.
Introduction to PIKfyve and Its Role in Immunity
PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1] This process is essential for the regulation of endosome and lysosome homeostasis, which are critical for various cellular functions, including membrane trafficking, autophagy, and signal transduction.[1][2] In the immune system, PIKfyve plays a significant role in the function of various immune cells, including macrophages, dendritic cells (DCs), T cells, and B cells.[3][4][5][6]
Dysregulation of PIKfyve activity has been implicated in the pathogenesis of autoimmune diseases. Consequently, pharmacological inhibition of PIKfyve has been explored as a therapeutic intervention. Apilimod, a potent and selective PIKfyve inhibitor, was initially developed as an inhibitor of Interleukin-12 (IL-12) and Interleukin-23 (IL-23) production and has been investigated in clinical trials for autoimmune conditions such as Crohn's disease and rheumatoid arthritis.[1][2][7] Although these initial trials did not meet their primary endpoints, they established a favorable safety profile for apilimod and spurred further research into the multifaceted roles of PIKfyve in immunity.[1][2]
Mechanism of Action of PIKfyve Inhibitors in Immune Cells
The therapeutic effects of PIKfyve inhibitors in autoimmune models are underpinned by their impact on fundamental cellular processes within key immune cell populations.
Macrophages
In macrophages, PIKfyve is a critical regulator of lysosomal biogenesis and degradative functions.[8] Inhibition of PIKfyve leads to impaired phagosome and endosome maturation, characterized by delayed removal of PI(3)P and reduced acquisition of lysosomal proteins like LAMP1 and cathepsin D.[9] This results in a diminished degradative capacity of phagosomes.[9] Genetically engineered mice lacking PIKfyve in myeloid cells develop systemic inflammation, highlighting the importance of PIKfyve in maintaining macrophage homeostasis.[8] Furthermore, PIKfyve inhibition can modulate Toll-like receptor (TLR)-mediated cytokine production in macrophages, leading to decreased production of pro-inflammatory cytokines such as IL-12p40.[7]
Dendritic Cells (DCs)
PIKfyve negatively controls dendritic cell function.[5][10] Genetic or pharmacological ablation of PIKfyve enhances DC function, leading to increased T cell immunity.[5][10] This is mediated, in part, by the alteration of the non-canonical NF-κB signaling pathway.[5][10] PIKfyve inhibition has been shown to upregulate the surface expression of MHC class I molecules, thereby enhancing antigen presentation to CD8+ T cells.[11][12]
T Cells
PIKfyve plays a crucial role in T cell differentiation, particularly in the development of T helper 17 (Th17) cells, which are key drivers of many autoimmune diseases.[6] Inhibition of PIKfyve reduces Th17 differentiation and has been shown to ameliorate disease in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.[6] Mechanistically, PIKfyve activity is required for mTORC1 signaling and STAT3 phosphorylation, both of which are critical for Th17 polarization.[6]
B Cells
In B-cell non-Hodgkin lymphoma, PIKfyve inhibition has been shown to be selectively cytotoxic.[13][14] This is achieved through a broad disruption of lysosome homeostasis.[14] While the direct impact on normal B cell function in the context of autoimmunity is less characterized, the known role of PIKfyve in endosomal trafficking suggests potential effects on B cell receptor (BCR) signaling and antigen presentation. One study indicated that a novel PIKfyve inhibitor, AS2795440, inhibited BCR-mediated B cell activation.[15]
Quantitative Data from Preclinical Autoimmune Models
The following tables summarize the key quantitative findings from studies utilizing PIKfyve inhibitors in various in vitro and in vivo models relevant to autoimmune diseases.
Table 1: Effect of PIKfyve Inhibition on Cytokine Production
| Cell Type | Model System | PIKfyve Inhibitor | Concentration/Dose | Cytokine | Effect | Reference |
| Mouse Peritoneal Macrophages | In vitro (CpG stimulation) | YM201636 | Dose-dependent | IL-10 | Inhibition | [16] |
| Mouse Peritoneal Macrophages | In vitro (LPS stimulation) | YM201636 | Dose-dependent | IL-10 | Increase | [16] |
| Mouse Peritoneal Macrophages | In vitro (CpG stimulation) | YM201636 | Not specified | TNF-α | Significant decrease | [16] |
| Human PBMCs | In vitro (IFN-γ/SAC stimulation) | Apilimod | ~20 nM (IC50) | IFN-γ | Inhibition | [17] |
| THP-1 cells | In vitro | Apilimod | Not specified | IL-12p40 | Decreased production | [7] |
| Rat AIA model | In vivo | AS2795440 | 1-10 mg/kg | Not specified | Suppression of pro-inflammatory cytokines | [15] |
Table 2: Effect of PIKfyve Inhibition in In Vivo Autoimmune Disease Models
| Disease Model | Animal Model | PIKfyve Inhibitor | Dosing Regimen | Key Outcomes | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Apilimod | Not specified | Reduced disease severity | [6] |
| Adjuvant-Induced Arthritis (AIA) | Rat | AS2795440 | 1-10 mg/kg, daily | Significantly suppressed paw swelling and bone destruction | [15] |
| Lupus Nephritis | Mouse | Not directly tested, but PI3Kα inhibition showed efficacy | Not applicable | Not applicable | [18] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
In Vitro Cytokine Production Assay
Objective: To determine the effect of a PIKfyve inhibitor on cytokine production by immune cells.
Cell Culture:
-
Isolate primary immune cells (e.g., mouse peritoneal macrophages, human PBMCs) or use immune cell lines (e.g., THP-1, RAW264.7).
-
Culture cells in appropriate media supplemented with serum and antibiotics.
Experimental Procedure:
-
Seed cells in multi-well plates at a predetermined density.
-
Pre-treat cells with various concentrations of the PIKfyve inhibitor (or vehicle control) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., LPS, CpG ODN, IFN-γ/SAC) to induce cytokine production.
-
Incubate for a period sufficient for cytokine accumulation in the supernatant (e.g., 4-24 hours).
-
Collect the culture supernatant.
-
Measure the concentration of the cytokine of interest (e.g., IL-10, TNF-α, IL-12p40) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
In Vivo Adjuvant-Induced Arthritis (AIA) Model
Objective: To evaluate the therapeutic efficacy of a PIKfyve inhibitor in a rat model of rheumatoid arthritis.
Animal Model:
-
Use a susceptible rat strain (e.g., Lewis rats).
Experimental Procedure:
-
Induce arthritis by injecting a complete Freund's adjuvant (CFA) emulsion intradermally at the base of the tail.
-
On the day following adjuvant injection, begin daily administration of the PIKfyve inhibitor (e.g., AS2795440 at 1-10 mg/kg) or vehicle control via the desired route (e.g., oral gavage).
-
Monitor the animals regularly for clinical signs of arthritis, including paw swelling (measured with a plethysmometer) and clinical scoring of joint inflammation.
-
At the end of the study, sacrifice the animals and collect tissues for further analysis.
-
Assess bone destruction through histological analysis of the joints (e.g., H&E staining) and/or micro-CT imaging.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PIKfyve inhibition.
Caption: PIKfyve signaling cascade and points of inhibition.
Caption: Workflow for an in vivo adjuvant-induced arthritis study.
Conclusion and Future Directions
The inhibition of PIKfyve represents a compelling therapeutic strategy for autoimmune diseases. By modulating fundamental cellular processes in key immune cells—including lysosomal function in macrophages, antigen presentation in dendritic cells, and differentiation of pathogenic Th17 cells—PIKfyve inhibitors have demonstrated efficacy in preclinical models of autoimmunity. The available data, primarily from studies on apilimod and other inhibitors, suggest a broad immunomodulatory potential.
Future research should focus on several key areas. Firstly, a more detailed understanding of the role of PIKfyve in B cell function during autoimmune responses is warranted. Secondly, the development of next-generation PIKfyve inhibitors with improved pharmacokinetic and pharmacodynamic properties could lead to enhanced therapeutic efficacy.[19][20] Finally, the identification of predictive biomarkers to identify patient populations most likely to respond to PIKfyve inhibition will be crucial for the successful clinical translation of this promising therapeutic approach. As our understanding of the intricate roles of PIKfyve in immunity continues to grow, so too will the potential for targeted therapies to make a meaningful impact on the lives of patients with autoimmune diseases.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling by the phosphoinositide 3-kinase family in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIKfyve Deficiency in Myeloid Cells Impairs Lysosomal Homeostasis in Macrophages and Promotes Systemic Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. rupress.org [rupress.org]
- 7. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIKfyve Deficiency in Myeloid Cells Impairs Lysosomal Homeostasis in Macrophages and Promotes Systemic Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PIKfyve inhibition interferes with phagosome and endosome maturation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. PIKfyve controls dendritic cell function and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. B-cell non-Hodgkin lymphoma: Selective vulnerability to PIKFYVE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. THU0541 Anti-Inflammatory Activity of A Novel Small Molecule Inhibitor of Pikfvye, A Class III PI Kinase | Annals of the Rheumatic Diseases [ard.bmj.com]
- 16. PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. immune-system-research.com [immune-system-research.com]
- 18. PIK3CA inhibition in models of proliferative glomerulonephritis and lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the PIKfyve Inhibitor: PIKfyve-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, a lipid kinase, is a critical regulator of endosomal and lysosomal trafficking. It synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P) from phosphatidylinositol 3-phosphate (PI(3)P).[1][2] The inhibition of PIKfyve disrupts these pathways, leading to enlarged endosomes and lysosomes, a characteristic cellular phenotype.[3] This mechanism has made PIKfyve an attractive therapeutic target for a range of diseases, including cancers, autoimmune disorders, neurodegenerative diseases, and viral infections.[1][2][4]
PIKfyve-IN-2 is a potent inhibitor of the PIKfyve kinase.[4] These application notes provide a comprehensive overview of the experimental protocols to characterize the activity of PIKfyve inhibitors like this compound, from initial biochemical assays to cellular and in vivo studies. Due to the limited publicly available data specifically for this compound, the following protocols and data are representative of methodologies used for well-characterized PIKfyve inhibitors such as Apilimod and YM201636.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for various PIKfyve inhibitors. These values serve as a reference for the expected potency and selectivity of compounds targeting PIKfyve.
Table 1: In Vitro Potency of PIKfyve Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular (NanoBRET) IC50 (nM) | Reference |
| Apilimod | ~1 | ~1-10 | [5] |
| YM201636 | ~33 | ~20-50 | [6] |
| PIKfyve-IN-4 (Compound 40) | 0.60 | 0.35 | [6][7] |
| SGC-PIKFYVE-1 | 6.9 | 4.0 | [6] |
Table 2: Kinase Selectivity of PIKfyve Inhibitors
| Compound | PIKFYVE Kd (nM) | Off-Target Kinase (Example) | Off-Target Kd (nM) | Selectivity (Fold) | Reference |
| WX8 | 1 | PIP4K2C | ~300 | ~300 | [8] |
| NDF | Not Specified | PIP4K2C | Not Specified | >300 | [8] |
| PIKfyve-IN-4 (Compound 40) | Not Specified | PIP4K2C | 200 (IC50) | >500 | [6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Biochemical PIKfyve Kinase Assay
Objective: To determine the in vitro potency (IC50) of this compound against purified PIKfyve enzyme.
Methodology:
-
Reagents and Materials:
-
Recombinant human PIKfyve enzyme.
-
PI(3)P substrate.
-
ATP.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
This compound stock solution (in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well assay plates.
-
-
Procedure: a. Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer. b. Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate. c. Add 2.5 µL of PIKfyve enzyme solution to each well and incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 5 µL of a solution containing the PI(3)P substrate and ATP. e. Incubate the reaction for 1 hour at room temperature. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. g. Luminescence is measured using a plate reader.
-
Data Analysis: a. Convert luminescence signals to percent inhibition relative to DMSO controls. b. Plot percent inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement (NanoBRET™ Assay)
Objective: To confirm that this compound binds to PIKfyve within living cells and to determine its cellular potency.[6][7]
Methodology:
-
Reagents and Materials:
-
HEK293 cells.
-
Plasmid encoding PIKfyve-NanoLuc® fusion protein.
-
NanoBRET™ tracer.
-
Opti-MEM® I Reduced Serum Medium.
-
This compound stock solution (in DMSO).
-
96-well white assay plates.
-
-
Procedure: a. Transfect HEK293 cells with the PIKfyve-NanoLuc® plasmid and plate in 96-well plates. b. 24 hours post-transfection, prepare serial dilutions of this compound in Opti-MEM. c. Add the diluted inhibitor to the cells and incubate for 2 hours at 37°C. d. Add the NanoBRET™ tracer to all wells. e. Add Nano-Glo® Substrate to all wells. f. Read both donor (460 nm) and acceptor (610 nm) emission wavelengths on a luminometer.
-
Data Analysis: a. Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal. b. Convert the ratios to milliBRET units (mBU). c. Plot the mBU values against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.
Cellular Vacuolation Assay
Objective: To assess the phenotypic effect of PIKfyve inhibition on endosome/lysosome morphology.
Methodology:
-
Reagents and Materials:
-
U2OS or HeLa cells.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
LysoTracker™ Red DND-99 or similar lysosomal stain.
-
Hoechst 33342 for nuclear staining.
-
96-well imaging plates.
-
-
Procedure: a. Seed U2OS cells in a 96-well imaging plate and allow them to adhere overnight. b. Treat the cells with a dose range of this compound for 4-24 hours. c. During the last 30 minutes of incubation, add LysoTracker™ Red and Hoechst 33342 to the medium. d. Wash the cells with PBS. e. Acquire images using a high-content imaging system or a fluorescence microscope.
-
Data Analysis: a. Quantify the size and number of LysoTracker-positive vacuoles per cell using image analysis software. b. Plot the average vacuole size against the inhibitor concentration to determine the dose-response relationship.
Autophagy Flux Assay (LC3-II Accumulation)
Objective: To determine the effect of this compound on autophagic flux.
Methodology:
-
Reagents and Materials:
-
Cell line of interest (e.g., HCT116, U2OS).
-
This compound stock solution (in DMSO).
-
Bafilomycin A1 (as a control for blocking lysosomal degradation).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL Western blotting substrate.
-
-
Procedure: a. Plate cells and allow them to attach. b. Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). A set of wells should also be co-treated with Bafilomycin A1. c. Harvest the cells, lyse them, and determine the protein concentration. d. Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane. e. Probe the membrane with primary antibodies against LC3B, p62, and a loading control. f. Incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for LC3-II, p62, and the loading control. b. Normalize the LC3-II and p62 levels to the loading control. c. An accumulation of LC3-II in the presence of the inhibitor indicates a blockage of autophagic flux. Compare the LC3-II levels in inhibitor-treated cells with and without Bafilomycin A1 to further dissect the mechanism.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
PIKfyve-IN-2: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve is a lipid kinase that plays a crucial role in cellular trafficking by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to produce phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][2] This process is essential for the regulation of endosomal and lysosomal function, including trafficking, fission, and the fusion of autophagosomes with lysosomes.[1][3][4] Inhibition of PIKfyve disrupts these pathways, leading to a range of cellular effects, including the accumulation of enlarged endosomes, modulation of autophagy, and interference with viral replication.[3][5] PIKfyve-IN-2 is a potent and selective inhibitor of PIKfyve, making it a valuable tool for studying these cellular processes and for potential therapeutic development in areas such as cancer, neurodegenerative diseases, and infectious diseases.[6][7][8]
This document provides detailed application notes and protocols for the in vitro use of this compound, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound, like other PIKfyve inhibitors, exerts its effects by blocking the catalytic activity of the PIKfyve enzyme. This inhibition prevents the synthesis of PI(3,5)P2, a key signaling lipid that regulates the maturation of endosomes and lysosomes.[2][3] The depletion of PI(3,5)P2 leads to a cascade of downstream effects, including impaired endosomal trafficking, defective lysosome fission, and a block in the autophagic flux.[1][4][9] In some cellular contexts, inhibition of PIKfyve can also impact other signaling pathways, such as the mTOR pathway, and induce cellular stress responses.[1][10]
Caption: this compound inhibits the conversion of PI(3)P to PI(3,5)P2, disrupting key cellular processes.
Quantitative Data
The following tables summarize the in vitro activity of various PIKfyve inhibitors, including analogs and compounds with similar mechanisms of action to this compound. This data provides a reference for designing experiments and interpreting results.
Table 1: In Vitro Efficacy of PIKfyve Inhibitors
| Compound | Assay | Cell Line | IC50 / EC50 (nM) | Reference |
| SGC-PIKFYVE-1 | Enzymatic Assay | - | 6.9 | [6] |
| SGC-PIKFYVE-1 | NanoBRET Assay | - | 4.0 | [6] |
| This compound Analog (40) | Enzymatic Assay | - | 0.60 | [6] |
| This compound Analog (40) | NanoBRET Assay | - | 0.35 | [6] |
| Apilimod | Anti-SARS-CoV-2 | VeroE6 | 23 | [11] |
| Apilimod | Anti-SARS-CoV-2 | A549/hACE2 | 4 | [11] |
| WX8 | Anti-SARS-CoV-2 | VeroE6 | 12 | [11] |
| WX8 | Anti-SARS-CoV-2 | A549/hACE2 | 2 | [11] |
| YM201636 | Kinase Inhibition | - | 33 | [7] |
Table 2: Cytotoxicity of PIKfyve Inhibitors
| Compound | Cell Line | CC50 (nM) | Reference |
| Apilimod | VeroE6 | >10,000 | [11] |
| Apilimod | A549/hACE2 | >10,000 | [11] |
| WX8 | VeroE6 | >10,000 | [11] |
| WX8 | A549/hACE2 | 7,742 | [11] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of this compound.
Protocol 1: Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test is 0.1 nM to 10 µM. Include a DMSO-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol 2: Autophagy Flux Assay
This protocol measures the effect of this compound on the autophagic process. Inhibition of PIKfyve is expected to block the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest (e.g., U2OS, HeLa)
-
Complete cell culture medium
-
Bafilomycin A1 (BafA1) or Chloroquine (CQ) as a lysosomal inhibitor
-
Antibodies against LC3B and p62/SQSTM1
-
Secondary antibodies conjugated to a fluorescent dye or HRP
-
Western blotting equipment and reagents
-
Microscope for imaging (if using fluorescently tagged LC3)
Procedure (Western Blotting):
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) for various time points (e.g., 2, 4, 8, 24 hours). Include a DMSO control.
-
For a subset of wells, co-treat with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the this compound treatment. This will help distinguish between autophagy induction and blockage of autophagic flux.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Analyze the ratio of LC3-II to LC3-I and the levels of p62. An increase in the LC3-II/LC3-I ratio and accumulation of p62 in the presence of this compound indicates a blockage of autophagic flux.
References
- 1. PIKFYVE inhibitors trigger interleukin‐24‐dependent cell death of autophagy‐dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIKfyve regulation of endosome-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for PIKfyve-IN-2 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PIKfyve-IN-2, a potent inhibitor of PIKfyve kinase, in Western blot analysis. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes, serving as a valuable resource for investigating the cellular effects of PIKfyve inhibition.
Introduction
PIKfyve is a lipid kinase that plays a crucial role in cellular trafficking and homeostasis by phosphorylating phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂).[1] This process is integral to the regulation of endosomal and lysosomal function, including endosome maturation, lysosome fission, and autophagy.[1][2] Inhibition of PIKfyve with small molecules like this compound leads to the disruption of these pathways, resulting in characteristic cellular phenotypes such as the accumulation of enlarged cytoplasmic vacuoles and a blockage in the autophagic flux.[1][3] Western blot analysis is a fundamental technique to quantify the molecular consequences of this compound treatment, particularly by measuring changes in the levels of key proteins involved in autophagy and other related signaling pathways.
Mechanism of Action and Signaling Pathways
This compound, as a selective inhibitor of PIKfyve, blocks the synthesis of PI(3,5)P₂. This disruption has significant downstream effects on several interconnected signaling pathways.
Autophagy Pathway
Inhibition of PIKfyve disrupts the late stages of autophagy, specifically the fusion of autophagosomes with lysosomes. This leads to the accumulation of autophagosomes, which can be monitored by the increased levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (SQSTM1/p62). LC3-II is a marker for autophagosome formation, and its accumulation, especially in the presence of lysosomal inhibitors, indicates a blockage in autophagic degradation. Similarly, p62, a protein that is normally degraded during autophagy, accumulates when the process is inhibited.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Some studies suggest a complex interplay between PIKfyve and mTOR signaling. PIKfyve activity may be required for the proper regulation of mTOR signaling, particularly under starvation conditions. Inhibition of PIKfyve can lead to sustained mTOR activity, as evidenced by the phosphorylation of its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently analyzing protein expression by Western blot.
Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line, typically ranging from 10 nM to 1 µM.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration. Treatment times can range from 4 to 24 hours, depending on the specific endpoint being measured.[1][3] Include a vehicle control (DMSO) in all experiments.
Western Blot Protocol
The following is a general protocol; optimization may be required for specific antibodies and cell lines.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended primary antibodies include:
-
Anti-LC3B
-
Anti-p62/SQSTM1
-
Anti-PIKfyve
-
Anti-phospho-S6 Ribosomal Protein
-
Anti-S6 Ribosomal Protein
-
Anti-phospho-4E-BP1
-
Anti-4E-BP1
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control.
-
Data Presentation
The following tables summarize expected quantitative changes in key proteins following treatment with a PIKfyve inhibitor. The data is compiled from various studies and represents typical outcomes.
Table 1: Effect of PIKfyve Inhibition on Autophagy Markers
| Protein | Treatment Conditions | Cell Line | Fold Change vs. Control | Reference |
| LC3-II | 0.1 - 0.5 µM WX8, 4h | U2OS | Concentration-dependent increase | [1] |
| SQSTM1/p62 | 1.2 µM WX8, time-course | U2OS | Time-dependent increase | [1] |
| PIKfyve | 0.1 - 1 µM PIK5-12d, 24h | VCaP | Concentration-dependent degradation | [3] |
| LC3A/B | Increasing conc. of PIK5-12d, 24h | Prostate Cancer Cells | Concentration-dependent increase | [3] |
Table 2: Effect of PIKfyve Inhibition on mTOR Pathway Components
| Protein | Treatment Conditions | Cell Line/Model | Fold Change vs. Control | Reference |
| Phospho-S6K | Apilimod treatment | RAW264.7 cells | No significant change | [4] |
| Phospho-4E-BP1 | Apilimod treatment | RAW264.7 cells | No significant change | [4] |
| LAMP1 | PIKfyve deficiency | Zebrafish/RAW264.7 | Significantly increased | [4] |
Conclusion
This compound is a powerful tool for studying the roles of PIKfyve in cellular processes. Western blot analysis is an essential method to elucidate the molecular consequences of PIKfyve inhibition. By following the protocols and considering the expected outcomes outlined in these application notes, researchers can effectively utilize this compound to advance their understanding of endosomal trafficking, autophagy, and related signaling pathways in both normal physiology and disease states.
References
Application Notes and Protocols for PIKfyve-IN-2 Immunofluorescence Straining
Introduction to PIKfyve and PIKfyve-IN-2
PIKfyve, also known as phosphatidylinositol-3-phosphate 5-kinase, is a crucial enzyme in the regulation of endosomal and lysosomal trafficking.[1][2] It is the primary source of two important signaling phosphoinositides: phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol-5-phosphate (PI(5)P).[2] These lipids play a critical role in maintaining the identity and function of endosomes and lysosomes, including processes such as membrane fission and reformation.[2]
This compound is a potent and specific inhibitor of PIKfyve kinase activity.[1][3][4] By blocking the production of PI(3,5)P2 and PI(5)P, this compound disrupts the normal homeostasis of the endolysosomal system.[2] This disruption manifests as a distinct cellular phenotype characterized by the formation of large cytoplasmic vacuoles.[5] These vacuoles are primarily derived from the swelling and coalescence of late endosomes and lysosomes.[6][7] This pronounced morphological change makes this compound a valuable tool for studying the dynamics of the endolysosomal pathway. Immunofluorescence staining is an essential technique to visualize and quantify these inhibitor-induced changes.
Effects of PIKfyve Inhibition on Cellular Morphology
The inhibition of PIKfyve leads to several quantifiable changes in cellular morphology, particularly affecting the endolysosomal system. These effects can be visualized and measured using immunofluorescence microscopy.
| Parameter | Effect of PIKfyve Inhibition | Method of Quantification | Reference |
| Lysosome/Vacuole Volume | Significant increase in the average volume of individual lysosomes/vacuoles. | Volumetric analysis of 3D reconstructed confocal images of cells stained with lysosomal markers (e.g., LAMP1 or loaded with Lucifer Yellow). | [6][8] |
| Lysosome/Vacuole Number | Significant decrease in the number of individual lysosomes/vacuoles per cell. | Counting of distinct fluorescently labeled lysosomes/vacuoles in 3D reconstructed confocal images. | [6][8] |
| Total Lysosomal Volume | Remains relatively unchanged despite the increase in individual lysosome size and decrease in number. | Summation of the volumes of all individual lysosomes/vacuoles within a cell. | [8] |
| Protein Localization | Accumulation of late endosomal and lysosomal markers (e.g., LAMP1) on the membrane of enlarged vacuoles. | Co-localization analysis of the protein of interest with vacuolar markers using immunofluorescence. | [5][9] |
PIKfyve Signaling Pathway and Inhibition
The following diagram illustrates the signaling pathway involving PIKfyve and the mechanism of action for this compound.
Caption: PIKfyve signaling and inhibition by this compound.
Experimental Workflow for Immunofluorescence Staining
The following diagram outlines the key steps in the immunofluorescence protocol for visualizing the effects of this compound.
Caption: Experimental workflow for this compound immunofluorescence.
Detailed Experimental Protocol
This protocol is designed for the immunofluorescence staining of cultured mammalian cells treated with this compound to visualize the formation of cytoplasmic vacuoles and the localization of endosomal/lysosomal markers.
Materials:
-
This compound (MedChemExpress, HY-154956)
-
Mammalian cell line of choice (e.g., HeLa, RAW 264.7, B16-F10)[7][10]
-
Complete cell culture medium
-
Sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary Antibodies (e.g., anti-LAMP1, anti-EEA1)
-
Fluorophore-conjugated Secondary Antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 10-100 nM is recommended, with an incubation time of 1-6 hours.[6][11] The optimal concentration and duration may vary depending on the cell line and should be determined empirically.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound treated samples.
-
Replace the medium in the wells with the this compound containing medium or the vehicle control medium.
-
Incubate the cells for the desired time at 37°C.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubating for 15-20 minutes at room temperature.[5]
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding the Permeabilization Buffer and incubating for 10-15 minutes at room temperature.[5]
-
Aspirate the Permeabilization Buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by adding Blocking Buffer and incubating for 1 hour at room temperature.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-LAMP1) to its recommended working concentration in the Blocking Buffer.
-
Aspirate the Blocking Buffer from the coverslips and add the diluted primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody and DAPI in the Blocking Buffer. Protect the antibody solution from light.
-
Aspirate the PBS and add the diluted secondary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Mounting and Imaging:
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBS for 5 minutes each, followed by a final rinse with distilled water.
-
Carefully mount the coverslips onto glass microscope slides using an antifade mounting medium.
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
Image the stained cells using a fluorescence or confocal microscope. Acquire images of both the vehicle-treated and this compound-treated cells using identical imaging settings.
-
Note: This protocol serves as a general guideline. Optimization of incubation times, antibody concentrations, and inhibitor concentrations may be necessary for specific cell types and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Inducing Cellular Vacuolation with PIKfyve Inhibitor PIKfyve-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve is a lipid kinase that plays a crucial role in the regulation of endosomal trafficking by catalyzing the formation of phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2] and phosphatidylinositol 5-phosphate [PI(5)P]. Inhibition of PIKfyve disrupts this process, leading to the accumulation of enlarged endosomes and lysosomes, which manifests as prominent cytoplasmic vacuoles. This phenomenon can be leveraged as a valuable tool in cell biology research to study endosomal pathway dynamics, lysosomal function, and autophagy. PIKfyve-IN-2 is a potent inhibitor of PIKfyve kinase activity and can be utilized to induce cellular vacuolation. These application notes provide a comprehensive guide for the use of this compound, including its mechanism of action, protocols for inducing vacuolation, and methods for quantification. While specific quantitative data for this compound is emerging, data from other well-characterized PIKfyve inhibitors such as Apilimod and YM201636 are presented here to provide a strong predictive framework for its application.
Mechanism of Action
This compound, as a selective inhibitor of PIKfyve, blocks the phosphorylation of phosphatidylinositol 3-phosphate (PI3P) to PI(3,5)P2. This depletion of PI(3,5)P2 on endosomal membranes impairs the fission of endosomes and lysosomes, leading to their enlargement and the formation of large, swollen vacuoles. This process is often independent of apoptosis and is a direct consequence of the disruption of endolysosomal homeostasis.[1] The formation of these vacuoles can be observed within minutes to hours of treatment, depending on the cell type and inhibitor concentration.[2]
Data Presentation: Efficacy of PIKfyve Inhibitors in Inducing Vacuolation
The following tables summarize quantitative data from studies using the well-characterized PIKfyve inhibitors, Apilimod and YM201636. This data can be used as a starting point for determining the optimal conditions for this compound.
Table 1: Effective Concentrations and Treatment Times for Vacuolation Induction by Apilimod
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HEK293 | 25 - 100 nM | 20 - 40 min | Apparent vacuolation at 20 min; nearly all cells vacuolated at 40 min (100 nM) | [2] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | 100 nM | 24 - 120 hours | Robust vacuolation within 24 hours | [3] |
| IMR-90 (senescent) | Low concentrations | Not specified | Rapid accumulation of enlarged vacuoles | [4] |
Table 2: Effective Concentrations and Treatment Times for Vacuolation Induction by YM201636
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| DU145 (prostate cancer) | 1 µM | 24 hours | Formation of numerous enlarged vacuoles | [5] |
| Primary Hippocampal Neurons | 1 µM | 4 hours | Significant increase in vacuole size and number | [6] |
| CHO-T, 3T3L1 fibroblasts, HEK293 | 800 nM | 40 min | Pronounced vacuolation | [7] |
Experimental Protocols
Protocol 1: Induction of Vacuolation in Adherent Cell Lines
Materials:
-
Adherent cell line of interest (e.g., HEK293, DU145, HeLa)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microscope (phase-contrast or confocal)
-
Cell culture plates or dishes
Procedure:
-
Cell Seeding: Seed the cells in a suitable culture vessel (e.g., 6-well plate, 24-well plate, or chamber slides) at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C for long-term storage.
-
Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment (e.g., 10 nM to 1 µM) to determine the optimal concentration for your cell line. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2. The incubation time can vary from 30 minutes to 24 hours or longer, depending on the cell type and the desired extent of vacuolation. It is advisable to perform a time-course experiment (e.g., 30 min, 1h, 4h, 8h, 24h).
-
Observation: At the end of the incubation period, observe the cells under a phase-contrast microscope to assess the formation of cytoplasmic vacuoles. For more detailed analysis, cells can be fixed and stained with markers for endosomes (e.g., EEA1) or lysosomes (e.g., LAMP1).
Protocol 2: Quantification of Cellular Vacuolation
Materials:
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ or Fiji)
Procedure:
-
Image Acquisition: Acquire phase-contrast or fluorescence images of the treated and control cells at a consistent magnification (e.g., 200x or 400x).
-
Image Analysis using ImageJ/Fiji:
-
Open the acquired image in ImageJ/Fiji.
-
If the image is in color, convert it to an 8-bit grayscale image (Image > Type > 8-bit).
-
Use the "Freehand selection" tool to outline the area of a single cell.
-
Measure the total area of the cell (Analyze > Measure).
-
Use the "Threshold" tool (Image > Adjust > Threshold) to segment the vacuoles from the rest of the cytoplasm. Adjust the threshold levels to accurately select the vacuolated areas.
-
Create a selection from the thresholded vacuoles (Edit > Selection > Create Selection).
-
Measure the area of the vacuoles within the selected cell (Analyze > Measure).
-
Calculate the percentage of vacuolated area per cell: (Total vacuole area / Total cell area) * 100.
-
Repeat this process for a statistically significant number of cells (e.g., 50-100 cells) per condition.
-
Alternatively, the total area of vacuoles per field of view can be quantified and normalized to the number of cells in that field.[8]
-
Visualizations
Caption: PIKfyve signaling pathway and the effect of this compound.
Caption: Experimental workflow for inducing and analyzing cellular vacuolation.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design of PIKfyve-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and application of PIKfyve-IN-2, a potent and selective second-generation inhibitor of PIKfyve kinase. This document includes detailed protocols for relevant animal models, pharmacokinetic data, and visualization of the associated signaling pathways.
Introduction to this compound
This compound (also referred to as compound 40) is a highly potent and cell-active chemical probe for phosphatidylinositol-3-phosphate 5-kinase (PIKfyve). It demonstrates improved potency and in vivo stability compared to earlier generation inhibitors like apilimod and SGC-PIKFYVE-1.[1] Its favorable pharmacokinetic profile, including oral bioavailability and a long half-life, makes it a suitable candidate for interrogating the biological consequences of PIKfyve inhibition in various in vivo models of disease, such as rheumatoid arthritis, Crohn's disease, and amyotrophic lateral sclerosis (ALS).[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound [1][2]
| Assay | Target | IC50 (nM) | Notes |
| Enzymatic Assay | PIKfyve | 0.60 | |
| NanoBRET Cellular Target Engagement | PIKfyve | 0.35 | Demonstrates excellent in-cell potency. |
| NanoBRET Cellular Target Engagement | PIP4K2C | 200 | >500-fold in-cell selectivity for PIKfyve. |
| Kinome-wide Selectivity Panel (240 kinases) | Other kinases | >1700 | Weak binding to other kinases in the panel. |
Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice [2]
| Administration Route | Dose (mg/kg) | Key Parameters |
| Intraperitoneal (IP) | 30 | Plasma concentrations measured at multiple time points up to 24h. |
| Oral (PO) | 30 | Orally bioavailable with an extrapolated half-life (T1/2) of 14 hours. |
Note: While specific Cmax and AUC values were not provided in the search results, a graphical representation of the plasma concentration-time profile is available in the source literature and indicates sustained exposure above the cellular IC50.
Signaling Pathways and Experimental Workflows
PIKfyve Signaling Pathway
PIKfyve is a crucial lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2). This process is fundamental for the regulation of endosomal and lysosomal homeostasis, autophagy, and trafficking of various cellular components. Inhibition of PIKfyve with this compound disrupts these processes, which has therapeutic implications in various diseases.
References
Application Notes and Protocols for Studying Viral Entry Using PIKfyve Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The entry of viruses into host cells is a critical first step in their replication cycle and presents a key target for antiviral therapies. Many enveloped viruses, including SARS-CoV-2, Ebola virus, and Influenza virus, utilize the endocytic pathway to gain entry. This process is highly dependent on host cell factors that regulate endosomal trafficking and maturation. One such crucial host factor is the lipid kinase PIKfyve.
PIKfyve (phosphatidylinositol-3-phosphate 5-kinase) is a key enzyme in the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P). These phosphoinositides are essential for regulating the maturation of endosomes and lysosomes. Inhibition of PIKfyve disrupts this process, leading to the formation of enlarged endosomes and preventing the release of the viral genome into the cytoplasm. This makes PIKfyve a compelling host-directed target for broad-spectrum antiviral drugs.
PIKfyve-IN-2 is a potent inhibitor of PIKfyve kinase.[1] These application notes provide a comprehensive guide for utilizing PIKfyve inhibitors, with a focus on the methodologies established for the well-characterized inhibitor Apilimod, to study and inhibit viral entry. The protocols described herein are generally applicable to potent PIKfyve inhibitors like this compound, though optimal concentrations and conditions may need to be determined empirically for each specific compound.
Mechanism of Action: PIKfyve Inhibition and Viral Entry
PIKfyve inhibitors block the conversion of PI(3)P to PI(3,5)P2 on the endosomal membrane. This disruption of phosphoinositide metabolism stalls endosomal maturation, leading to the accumulation of enlarged, non-functional endosomes. For many viruses, this prevents the necessary pH-dependent or protease-dependent fusion of the viral envelope with the endosomal membrane, effectively trapping the virus and preventing the release of its genetic material into the cytoplasm.[2][3]
Caption: PIKfyve's role in viral entry and its inhibition.
Quantitative Data: Antiviral Activity of PIKfyve Inhibitors
The following table summarizes the in vitro efficacy of various PIKfyve inhibitors against a range of viruses. This data highlights the broad-spectrum potential of targeting this host factor.
| Inhibitor | Virus | Cell Line | Assay Type | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |
| Apilimod | SARS-CoV-2 | Vero E6 | Focus Forming Assay | ~10 nM | >10 µM | >1000 | [2] |
| Apilimod | VSV-SARS-CoV-2 (chimera) | SVG-A | Flow Cytometry | ~50 nM | N/A | N/A | [2] |
| Apilimod | VSV-EBOV (chimera) | SVG-A | Flow Cytometry | ~50 nM | N/A | N/A | [2] |
| Apilimod | Influenza A (H1N1) | MDCK | CPE Assay | 3.8 µM | >54 µM | >14.2 | [4] |
| Apilimod | Influenza B | MDCK | CPE Assay | 24.6 µM | >54 µM | >2.2 | [4] |
| YM201636 | Influenza A (H1N1) | MDCK | CPE Assay | 3.5 µM | >50 µM | >14.3 | [4] |
| XMU-MP-7 | SARS-CoV-2 (Beta) | Vero E6 | N/A | 12.4 nM | N/A | N/A | [5] |
| XMU-MP-7 | SARS-CoV-2 (WT, Alpha, Delta) | Vero E6 | N/A | <6.9 nM | N/A | N/A | [5] |
-
IC50/EC50: Half-maximal inhibitory/effective concentration.
-
CC50: Half-maximal cytotoxic concentration.
-
SI: Selectivity Index (CC50/IC50), a measure of the therapeutic window.
-
N/A: Not Available.
Experimental Protocols
A systematic approach is required to evaluate the antiviral potential of a PIKfyve inhibitor. The following workflow outlines the key stages, from initial screening to mechanism-of-action studies.
Caption: Experimental workflow for evaluating PIKfyve inhibitors.
Protocol 1: Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays.
Principle: A cell viability assay, such as MTT or CellTiter-Glo, is used to measure the metabolic activity of cells after treatment with serial dilutions of the compound.
Materials:
-
Host cell line (e.g., Vero E6, A549-hACE2)
-
Complete growth medium
-
This compound (or other inhibitor) dissolved in DMSO
-
96-well clear-bottom plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 48-72 hours. Incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubate for a period that matches the duration of your planned antiviral assay (e.g., 24-48 hours).
-
Perform the viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 4 hours, then solubilize formazan crystals and read absorbance).
-
Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression.
Protocol 2: Pseudotyped Virus Entry Assay
Objective: To specifically measure the effect of this compound on the entry step of a virus in a BSL-2 environment.
Principle: A replication-defective viral core (e.g., from VSV or HIV) is engineered to express a reporter gene (e.g., Luciferase or GFP) and is "pseudotyped" with the envelope protein of the virus of interest (e.g., SARS-CoV-2 Spike). Entry is quantified by measuring the reporter gene expression in target cells.
Materials:
-
Host cell line expressing the appropriate receptor (e.g., A549-hACE2 for SARS-CoV-2)
-
Pseudotyped virus particles
-
This compound
-
96-well white-bottom plates (for luciferase) or clear-bottom plates (for GFP)
-
Luciferase assay reagent (e.g., Bright-Glo™) or fluorescence microscope/plate reader
Procedure:
-
Seed target cells in a 96-well plate and incubate overnight.
-
On the day of the experiment, pre-treat the cells with serial dilutions of this compound (at non-toxic concentrations) for 1-2 hours.[6]
-
Add a pre-titered amount of pseudotyped virus to each well.
-
Incubate for 24-48 hours to allow for virus entry and reporter gene expression.
-
Quantify the reporter signal:
-
Luciferase: Lyse the cells, add the luciferase substrate, and measure luminescence.
-
GFP: Count GFP-positive cells using a fluorescence microscope or high-content imager.
-
-
Calculate the percent inhibition of viral entry relative to the virus-only control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
Protocol 3: Authentic Virus Infection Assay (Focus-Forming Assay)
Objective: To confirm the antiviral activity of this compound against the replication-competent, authentic virus.
Principle: A Focus-Forming Assay (FFA) is used to quantify infectious virus particles. Cells are infected with the virus in the presence of the inhibitor. After a short incubation, cells are overlaid with a semi-solid medium (like methylcellulose) to prevent viral spread through the medium, allowing only cell-to-cell spread, which forms foci of infected cells. These foci are then visualized by immunostaining for a viral antigen.
Materials:
-
Appropriate BSL-3 or BSL-4 facilities for the virus used
-
Host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Authentic virus stock
-
This compound
-
96-well plates
-
Overlay medium (e.g., 1.5% methylcellulose in culture medium)
-
Fixative (e.g., 4% paraformaldehyde)
-
Primary antibody against a viral antigen (e.g., anti-Nucleocapsid)
-
HRP-conjugated secondary antibody and substrate
Procedure:
-
Seed cells in a 96-well plate to form a confluent monolayer.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Infect the cells with a low multiplicity of infection (MOI) of the virus (e.g., MOI = 0.01) for 1 hour.[2]
-
Remove the virus inoculum and wash the cells.
-
Add 100 µL of overlay medium containing the corresponding concentration of this compound.
-
Incubate for 24 hours (or a duration appropriate for the virus).
-
Fix the cells and permeabilize them.
-
Perform immunostaining for the viral antigen.
-
Count the number of foci in each well using an automated plate reader or microscope.
-
Calculate the percent inhibition of focus formation and determine the IC50 value.
Protocol 4: Time-of-Addition Assay
Objective: To determine which stage of the viral life cycle (entry, replication, or egress) is inhibited by this compound.
Principle: The inhibitor is added to the cells at different time points relative to the viral infection: before infection (prophylactic), during infection (entry), or after infection (post-entry). The effect on viral yield is then measured. Strong inhibition when added before or during infection suggests an effect on entry.[5][7]
Procedure:
-
Seed host cells in multiple wells of a 24-well plate.
-
Design the experiment with different treatment windows:
-
Pre-infection (-2h to 0h): Add the compound 2 hours before infection, then remove it and add the virus.
-
During infection (0h to 1h): Add the compound and virus simultaneously, then wash both out after 1 hour.
-
Post-infection (+2h, +6h, etc.): Infect the cells for 1 hour, wash, and then add the compound at various time points post-infection.
-
-
At a late time point (e.g., 24 hours post-infection), collect the culture supernatant.
-
Titer the amount of infectious virus in the supernatant using a plaque assay or FFA.
-
Plot the viral titer against the time of compound addition. A significant drop in titer only when the compound is present during the early time points strongly indicates inhibition of viral entry.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Synergistic block of SARS-CoV-2 infection by combined drug inhibition of the host entry factors PIKfyve kinase and TMPRSS2 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. PIKfyve inhibitors against SARS-CoV-2 and its variants including Omicron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PIKfyve-IN-2 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, or phosphoinositide kinase, FYVE-type zinc finger containing, is a crucial lipid kinase that plays a central role in endomembrane trafficking and cellular homeostasis. It catalyzes the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns3P).[1][2] Dysregulation of PIKfyve activity has been implicated in a variety of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases, making it an attractive therapeutic target.[1][2] PIKfyve-IN-2 is a potent inhibitor of PIKfyve kinase and serves as a valuable tool for studying its biological functions and for potential therapeutic development.[3][4] These application notes provide an overview of the PIKfyve signaling pathway and detailed protocols for utilizing this compound in kinase assays.
PIKfyve Signaling Pathway
PIKfyve is a key enzyme in the phosphoinositide pathway, which regulates various cellular processes. The activity of PIKfyve is intricately regulated and essential for maintaining the identity and function of endosomes and lysosomes.
Quantitative Data for PIKfyve Inhibitors
The following table summarizes the in vitro potency of various PIKfyve inhibitors. While specific IC50 values for this compound are not extensively published, data for other well-characterized inhibitors provide a benchmark for its expected potency.
| Compound | IC50 (nM) | Assay Type | Reference |
| YM201636 | 33 | Biochemical | [5][6] |
| Apilimod | 14 | Biochemical | [6][7] |
| PIKfyve-IN-1 | 6.9 | Biochemical | [3] |
| PIKfyve-IN-4 | 0.60 | Biochemical | [3] |
| APY0201 | 5.2 | Biochemical ([33P]ATP) | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that these are general protocols and may require optimization for specific experimental conditions and for use with this compound.
Biochemical Kinase Assay (Adapted from protocols for similar inhibitors)
This protocol describes a method to determine the in vitro potency of this compound against purified PIKfyve enzyme.
Materials:
-
Recombinant human PIKfyve enzyme
-
This compound
-
PtdIns3P substrate (e.g., fluorescently labeled)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Assay plates (e.g., 384-well, low-volume, black)
-
Plate reader capable of detecting the appropriate signal
Procedure:
-
Reagent Preparation: Prepare kinase assay buffer and all reagents. Dissolve this compound in DMSO to create a stock solution and prepare a serial dilution series in assay buffer.
-
Enzyme Addition: Add recombinant PIKfyve enzyme to the wells of the assay plate.
-
Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PtdIns3P substrate and ATP to each well.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).
-
Signal Detection: Read the plate on a compatible plate reader to measure the product formation.
-
Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement (TE) assay is a powerful method to quantify the interaction of a compound with its target protein in living cells. This protocol is adapted from established procedures for other PIKfyve inhibitors.[8][9]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding PIKfyve fused to NanoLuc® luciferase
-
Plasmid for a HaloTag®-fused kinase tracer that binds to the PIKfyve active site
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Assay plates (e.g., 96-well, white)
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Luminometer capable of measuring dual filtered luminescence
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the PIKfyve-NanoLuc® and HaloTag®-tracer plasmids.
-
Cell Culture: Culture the transfected cells for 24 hours to allow for protein expression.
-
Cell Plating: Harvest the cells and seed them into a white 96-well assay plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the cells with the compound for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Add the NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand to the wells.
-
Incubation: Incubate the plate at room temperature in the dark for 15 minutes.
-
Luminescence Measurement: Measure the donor emission (NanoLuc®, ~460 nm) and acceptor emission (HaloTag® 618, >600 nm) using a luminometer.
-
Ratio Calculation: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Data Analysis: Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Cellular Assay for PIKfyve Inhibition: Vacuole Formation
Inhibition of PIKfyve leads to a characteristic cellular phenotype of enlarged endosomes and cytoplasmic vacuolation. This can be used as a cellular readout of this compound activity.
Materials:
-
A suitable cell line (e.g., U2OS, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Microscopy plates or dishes
-
Brightfield or phase-contrast microscope
Procedure:
-
Cell Seeding: Seed cells onto microscopy plates or dishes and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for a suitable period (e.g., 4-24 hours) to allow for the development of the vacuolation phenotype.
-
Microscopy: Observe the cells under a brightfield or phase-contrast microscope and capture images.
-
Quantification (Optional): The degree of vacuolation can be quantified by measuring the total vacuole area per cell using image analysis software. The half-maximal effective concentration (EC50) for vacuole induction can then be determined.
Conclusion
This compound is a valuable chemical probe for investigating the roles of PIKfyve in cellular physiology and disease. The protocols provided here offer a starting point for researchers to characterize the biochemical and cellular activity of this compound. As with any experimental system, optimization of these protocols for specific cell lines and assay conditions is recommended to ensure robust and reproducible results. The provided diagrams and quantitative data for related compounds will further aid in the design and interpretation of experiments targeting the PIKfyve kinase.
References
- 1. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PIKfyve-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve-IN-2 is a potent and specific inhibitor of the lipid kinase PIKfyve. This enzyme plays a crucial role in the regulation of endo-lysosomal trafficking and autophagy by catalyzing the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns3P).[1][2][3] Inhibition of PIKfyve has been shown to disrupt these cellular processes, making this compound a valuable tool for studying a variety of physiological and pathological conditions, including cancer, neurodegenerative diseases, and viral infections. These application notes provide detailed protocols for the preparation of this compound stock solutions to ensure accurate and reproducible experimental results.
Chemical Properties and Storage
A clear understanding of the chemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂N₈O | [2] |
| Molecular Weight | 414.46 g/mol | [2] |
| Appearance | Light yellow to green yellow solid | [2] |
| Purity | >98% (typically) | N/A |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
Stock Solution Preparation
The following protocol outlines the steps for preparing a stock solution of this compound. It is critical to use anhydrous, high-purity solvents to minimize degradation of the compound.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filter-barrier pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-dissolution Preparation:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture, which can affect the stability of the compound.
-
Ensure that the DMSO is of high purity and anhydrous. Use a fresh, unopened bottle if possible, as DMSO is hygroscopic.
-
-
Weighing the Compound:
-
Tare a sterile, empty vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tared vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.145 mg of this compound.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.145 mg of powder.
-
Cap the vial tightly and vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]
-
Dispense the stock solution into sterile, clearly labeled vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]
-
Solubility Data
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 1.67 mg/mL (4.03 mM) | May require ultrasonic and warming to 60°C for complete dissolution. Use of newly opened DMSO is recommended. | [2] |
Signaling Pathway and Experimental Workflow
PIKfyve Signaling Pathway
PIKfyve is a key enzyme in the phosphoinositide signaling pathway. It is activated downstream of the Class III PI3-kinase VPS34, which generates PtdIns3P.[5] PIKfyve then phosphorylates PtdIns3P to produce PtdIns(3,5)P2. This lipid product is critical for the regulation of endosome and lysosome function, including membrane trafficking and ion homeostasis.[5]
Caption: PIKfyve Signaling Pathway and Inhibition by this compound.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for utilizing the prepared this compound stock solution in cell-based assays.
Caption: General Experimental Workflow for In Vitro Studies.
Conclusion
Proper preparation and storage of this compound stock solutions are paramount for obtaining reliable and reproducible data. By following these detailed protocols and understanding the underlying signaling pathways, researchers can effectively utilize this potent inhibitor to investigate the multifaceted roles of PIKfyve in cellular biology and disease.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Lipid kinases VPS34 and PIKfyve coordinate a phosphoinositide cascade to regulate retriever-mediated recycling on endosomes | eLife [elifesciences.org]
- 4. dbaitalia.it [dbaitalia.it]
- 5. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols for PIKfyve-IN-2 in Live-Cell Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PIKfyve-IN-2, a potent inhibitor of PIKfyve kinase, in live-cell imaging experiments. The protocols and data presented are essential for investigating the cellular roles of PIKfyve in endosomal trafficking, autophagy, and lysosomal homeostasis.
Introduction to PIKfyve and its Inhibition
PIKfyve is a lipid kinase that plays a critical role in the regulation of endosomal and lysosomal function through the production of the signaling lipids phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P).[1][2][3][4] Inhibition of PIKfyve with small molecules like this compound leads to a range of observable cellular phenotypes, most notably the formation of large cytoplasmic vacuoles derived from swollen endosomes and lysosomes.[2][4][5] This dramatic phenotype is a consequence of disrupted membrane fission and fusion events within the endolysosomal system.[1][2][6]
PIKfyve inhibitors are valuable tools for dissecting the intricate signaling pathways that govern intracellular trafficking. They have garnered significant interest for their therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[3][7][8] Live-cell imaging is a powerful technique to study the dynamic cellular processes affected by PIKfyve inhibition in real-time.
Key Applications in Live-Cell Imaging
-
Visualizing Endolysosomal Dynamics: Treatment with this compound induces the formation of large, translucent vacuoles. Live-cell imaging allows for the real-time observation of the formation and dynamics of these structures, providing insights into the roles of PIKfyve in maintaining organelle morphology and function.
-
Studying Autophagy: PIKfyve is implicated in the regulation of autophagy.[9][10] By using fluorescently tagged autophagy markers such as LC3, researchers can visualize the accumulation of autophagosomes upon PIKfyve inhibition, indicating a blockage in the autophagic flux.[11][12]
-
Investigating mTOR Signaling: PIKfyve activity is linked to the mTOR signaling pathway, a central regulator of cell growth and metabolism.[9][13][14] Live-cell imaging with fluorescent reporters for mTOR activity or downstream effectors can elucidate the role of PIKfyve in this critical pathway.
-
Analyzing TFEB Translocation: The transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy, and its activity is regulated by PIKfyve.[1][9][15] Using TFEB-GFP expressing cells, the translocation of TFEB to the nucleus upon PIKfyve inhibition can be monitored by live-cell microscopy.[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies using PIKfyve inhibitors, which can be expected to be comparable when using this compound.
| Parameter | Cell Line | Inhibitor & Concentration | Duration | Observation | Reference |
| IC₅₀ for PIKfyve Kinase Activity | - | Apilimod | - | 14 nM | [16] |
| IC₅₀ for PIKfyve Kinase Activity | - | YM-201636 | - | 33 nM | [17] |
| IC₅₀ for PIKfyve Kinase Activity | - | PIKfyve-IN-4 | - | 0.60 nM | [17] |
| IC₅₀ for IL-12 Inhibition | Human PBMCs | Apilimod | - | 1 nM | [17] |
| Vacuole Formation | HEK293 cells | 25 nM Apilimod | 20 min | Apparent vacuolization | [18] |
| Vacuole Formation | HEK293 cells | 100 nM Apilimod | 40 min | Vacuoles in nearly all cells | [18] |
| Cellular Phenotype | Cell Line | Inhibitor & Concentration | Duration | Quantitative Change | Reference |
| Average Lysosome Volume | RAW cells | 20 nM Apilimod | 1 h | Increased | [1] |
| Average Lysosome Number | RAW cells | 20 nM Apilimod | 1 h | Decreased | [1] |
| Total Lysosome Volume per Cell | RAW cells | 20 nM Apilimod | 1 h | Unchanged | [1] |
| TFEB Nuclear Translocation | RAW cells expressing TFEB-GFP | 20 nM Apilimod | 1 h | Robust nuclear translocation | [1] |
| GFP-LC3-II Accumulation | HEK293A cells | MF4 (PIKfyve inhibitor) | 2 h (starvation) | Statistically significant accumulation of lipidated GFP-LC3 | [11] |
Signaling Pathways and Experimental Workflows
PIKfyve Signaling Pathway
Caption: PIKfyve signaling pathway and the inhibitory action of this compound.
PIKfyve, mTOR, and TFEB Signaling Axis
Caption: Regulation of TFEB by the PIKfyve-mTORC1 signaling axis.
Experimental Workflow for Live-Cell Imaging
Caption: General workflow for a live-cell imaging experiment using this compound.
Experimental Protocols
Protocol 1: Visualizing Vacuole Formation in Live Cells
Objective: To observe the dynamics of vacuole formation upon PIKfyve inhibition.
Materials:
-
Cell line (e.g., HeLa, HEK293, or RAW macrophages)
-
Complete culture medium
-
Glass-bottom imaging dishes
-
This compound stock solution (in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C and 5% CO₂.
-
Preparation for Imaging: On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.
-
Microscope Setup: Place the imaging dish on the microscope stage and allow the cells to acclimate to the environmental chamber for at least 30 minutes.
-
Baseline Imaging: Acquire images of the cells before adding the inhibitor to establish a baseline. Use phase-contrast or DIC to visualize cell morphology.
-
Inhibitor Treatment: Add this compound to the medium at the desired final concentration (e.g., starting with a range of 10-100 nM).
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images every 2-5 minutes for a duration of 1-3 hours.
-
Data Analysis: Analyze the images to quantify the number and size of vacuoles over time.
Protocol 2: Monitoring Autophagic Flux with GFP-LC3
Objective: To assess the effect of PIKfyve inhibition on autophagic flux using a GFP-LC3 reporter.
Materials:
-
Cell line stably expressing GFP-LC3 (e.g., HEK293A GFP-LC3)
-
Complete culture medium and starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)
-
Glass-bottom imaging dishes
-
This compound stock solution (in DMSO)
-
Live-cell imaging microscope with environmental control
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.
-
Induction of Autophagy (Optional): To enhance the autophagic signal, you can induce autophagy by replacing the complete medium with starvation medium for 1-2 hours before imaging.[11]
-
Microscope Setup and Baseline Imaging: Follow steps 4 and 5 from Protocol 1, using both brightfield and fluorescence channels to visualize the cells and GFP-LC3 puncta.
-
Inhibitor Treatment: Add this compound to the medium.
-
Time-Lapse Imaging: Acquire images every 5-10 minutes for 2-4 hours.
-
Data Analysis: Quantify the number and intensity of GFP-LC3 puncta per cell. An accumulation of puncta over time in the presence of the inhibitor suggests a blockage of autophagic flux.[11]
Protocol 3: Observing TFEB Nuclear Translocation
Objective: To visualize the translocation of TFEB from the cytoplasm to the nucleus following PIKfyve inhibition.
Materials:
-
Cell line expressing a fluorescently tagged TFEB (e.g., RAW cells with TFEB-GFP)[1]
-
Complete culture medium
-
Glass-bottom imaging dishes
-
This compound stock solution (in DMSO)
-
Nuclear stain (e.g., Hoechst 33342, optional for fixed-cell endpoint analysis)
-
Live-cell imaging microscope with environmental control
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.
-
Microscope Setup and Baseline Imaging: Follow steps 4 and 5 from Protocol 1, imaging both the fluorescent TFEB signal and a brightfield image.
-
Inhibitor Treatment: Add this compound to the medium.
-
Time-Lapse Imaging: Acquire images every 5-10 minutes for 1-2 hours.
-
Data Analysis: Quantify the ratio of nuclear to cytoplasmic fluorescence intensity of TFEB over time. An increase in this ratio indicates nuclear translocation.[1]
Concluding Remarks
This compound is a powerful tool for studying the complex roles of PIKfyve in cellular physiology. The provided application notes and protocols offer a starting point for designing and executing live-cell imaging experiments to investigate the effects of PIKfyve inhibition. Researchers are encouraged to optimize inhibitor concentrations and incubation times for their specific cell type and experimental goals. The use of appropriate fluorescent reporters and robust image analysis techniques will be crucial for obtaining high-quality, quantitative data.
References
- 1. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 4. PIKFYVE - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. PIKFYVE-dependent regulation of MTORC1 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PP2A-dependent TFEB activation is blocked by PIKfyve-induced mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PIKfyve-IN-2 in Membrane Trafficking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PIKfyve-IN-2, a potent inhibitor of PIKfyve kinase, to investigate its role in membrane trafficking and related cellular processes. This document includes an overview of this compound, quantitative data for related compounds, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction to PIKfyve and this compound
PIKfyve is a crucial lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][2] These phosphoinositides are critical signaling molecules that regulate the identity and dynamics of endosomes and lysosomes.[2][3] Inhibition of PIKfyve disrupts these processes, leading to profound effects on membrane trafficking, including endocytosis, exocytosis, autophagy, and retrograde transport from endosomes to the trans-Golgi network (TGN).[1][4][5]
A hallmark of PIKfyve inhibition is the formation of large cytoplasmic vacuoles, which are thought to arise from the osmotic swelling of endosomes and lysosomes due to the accumulation of ammonium ions.[6][7] This distinct phenotype makes PIKfyve inhibitors valuable tools for studying the intricate network of membrane transport pathways.
This compound is a potent and specific inhibitor of PIKfyve kinase. While the exact IC50 value for this compound is not publicly available, it is described in patent WO2018175906A1. Based on the potency of other well-characterized PIKfyve inhibitors, it is expected to be active in the low nanomolar range.
Quantitative Data for Selected PIKfyve Inhibitors
For comparative purposes, the following table summarizes the IC50 values of other commonly used PIKfyve inhibitors. This data can be used to estimate the effective concentration range for this compound in cellular assays.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| PIKfyve-IN-1 | PIKfyve | 6.9 | [1] |
| PIKfyve-IN-4 | PIKfyve | 0.60 | [8] |
| Apilimod | PIKfyve | ~14 | [9] |
| YM-201636 | PIKfyve | 33 | [1] |
| APY0201 | PIKfyve | 5.2 | [10] |
Signaling Pathway of PIKfyve
The following diagram illustrates the central role of PIKfyve in the phosphoinositide conversion pathway on the endosomal membrane.
Caption: PIKfyve signaling pathway on the endosomal membrane.
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on membrane trafficking.
Vacuolation Assay
This assay is used to visualize and quantify the formation of cytoplasmic vacuoles, a characteristic phenotype of PIKfyve inhibition.
Workflow Diagram:
Caption: Workflow for the vacuolation assay.
Protocol:
-
Cell Seeding: Seed adherent cells (e.g., HeLa, DU145) in a 24-well plate at a density that will result in 70-80% confluency at the end of the experiment.
-
Inhibitor Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) or a vehicle control (e.g., DMSO) for 24 hours.
-
Washing: Gently aspirate the medium and wash the cells once with 1 mL of phosphate-buffered saline (PBS).
-
Fixation: Aspirate the PBS and add 500 µL of 100% methanol to each well. Incubate for 10 minutes at room temperature.
-
Staining: Aspirate the methanol and add 500 µL of 0.1% Crystal Violet solution in 20% methanol to each well. Incubate for 10-20 minutes at room temperature.[11]
-
Washing: Aspirate the Crystal Violet solution and gently wash the wells with tap water until the water runs clear.
-
Drying and Imaging: Invert the plate on a paper towel and allow it to air dry completely. Acquire images using a bright-field microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the total area of vacuoles per cell.
Autophagic Flux Assay using LC3-II Turnover
This Western blot-based assay measures the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor to determine the rate of autophagic degradation (flux).
Workflow Diagram:
Caption: Workflow for the LC3-II turnover assay.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate. Treat cells with this compound or vehicle for the desired time (e.g., 6-24 hours). For the last 2-4 hours of the treatment, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to a subset of the wells.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3 (which detects both LC3-I and LC3-II). Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection and Quantification: Incubate with an appropriate HRP-conjugated secondary antibody and detect the bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities for LC3-II and the loading control.
-
Data Analysis: Normalize the LC3-II band intensity to the loading control. Autophagic flux is determined by the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor. A decrease in this difference upon this compound treatment indicates inhibited autophagic flux.
Autophagic Flux Assay using mCherry-GFP-LC3 Reporter
This fluorescence-based assay utilizes a tandem-tagged LC3 protein to monitor the transition from autophagosomes (yellow puncta: mCherry and GFP positive) to autolysosomes (red puncta: mCherry positive, GFP quenched by acidic pH).
Workflow Diagram:
Caption: Workflow for the mCherry-GFP-LC3 autophagic flux assay.
Protocol:
-
Cell Line Generation: Establish a stable cell line expressing the mCherry-GFP-LC3 reporter construct.
-
Treatment: Seed the reporter cells on glass-bottom dishes (for microscopy) or in multi-well plates (for flow cytometry). Treat with this compound or vehicle for the desired duration.
-
Imaging (Microscopy): Live-cell or fixed-cell imaging can be performed. For fixed-cell imaging, wash with PBS, fix with 4% paraformaldehyde, and mount with a DAPI-containing mounting medium. Acquire images in the green (GFP) and red (mCherry) channels.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the cells on a flow cytometer equipped with lasers and filters to detect both GFP and mCherry fluorescence.[6]
-
Data Analysis:
-
Microscopy: Quantify the number of yellow (colocalized GFP and mCherry) and red-only (mCherry) puncta per cell. An accumulation of yellow puncta with this compound treatment suggests a blockage in the fusion of autophagosomes with lysosomes.
-
Flow Cytometry: Calculate the ratio of mCherry to GFP fluorescence intensity for each cell. A decrease in this ratio indicates an inhibition of autophagic flux.[12]
-
Endocytosis and Receptor Trafficking Assay
This section describes two common assays to assess the role of PIKfyve in endocytosis and the subsequent trafficking of internalized cargo.
Protocol:
-
Cell Preparation: Seed cells on glass-bottom dishes.
-
Incubation with Dextran: Pre-incubate the cells with this compound or vehicle for a specified time (e.g., 30 minutes). Then, add a fluorescently labeled, high-molecular-weight dextran (e.g., 1 mg/mL Texas Red-dextran) to the medium and incubate for various time points (e.g., 5, 15, 30, 60 minutes) to monitor uptake.
-
Washing and Imaging: At each time point, place the dish on ice, wash the cells three times with ice-cold PBS to remove surface-bound dextran, and add fresh, cold medium. Immediately acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the intracellular fluorescence intensity per cell at each time point to determine the rate of fluid-phase endocytosis.
Protocol:
-
Cell Starvation: Seed cells in a multi-well plate. The day of the experiment, starve the cells in serum-free medium for at least 4 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound or vehicle for 1 hour.
-
EGF Stimulation: Stimulate the cells with epidermal growth factor (EGF; e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Lysis and Western Blot: At each time point, lyse the cells and perform a Western blot as described in the autophagic flux assay (Protocol 2).
-
Antibody Probing: Probe the membrane with an antibody against total EGFR and a loading control.
-
Data Analysis: Quantify the EGFR band intensity at each time point, normalized to the loading control. A delay in the reduction of the EGFR signal in this compound-treated cells compared to the control indicates an impairment in EGFR degradation.[13][14]
Protocol:
-
Cell Starvation: Seed cells on coverslips in a multi-well plate. Starve the cells in serum-free medium for 30-60 minutes at 37°C.[15]
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound or vehicle for 30 minutes.
-
Transferrin Incubation: Add fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin at 10 µg/mL) to the cells and incubate for a short period (e.g., 1-5 minutes) at 37°C to allow for internalization.[15]
-
Fixation: Quickly remove the transferrin-containing medium and fix the cells with 4% paraformaldehyde.
-
Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the intracellular transferrin fluorescence to assess the efficiency of clathrin-mediated endocytosis. A decrease in fluorescence in treated cells would suggest inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 3. How to Measure Autophagy by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
- 6. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WO2024118515A1 - Pikfyve inhibitor combination therapy - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. boneandcancer.org [boneandcancer.org]
- 12. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
- 13. AKT Facilitates EGFR Trafficking and Degradation by Phosphorylating and Activating PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
Application Notes and Protocols for PIKfyve-IN-2 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve, a phosphoinositide kinase, is a critical regulator of endosomal and lysosomal trafficking.[1][2] It synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P), lipids essential for maintaining the integrity and function of the endolysosomal system.[1][3][4] Inhibition of PIKfyve disrupts these pathways, leading to a range of cellular effects with therapeutic potential in areas such as oncology, neurodegenerative diseases, and immunology.[1][3][5] PIKfyve-IN-2 and other inhibitors like apilimod and YM-201636 are valuable tools for studying these processes. These application notes provide an overview of the use of PIKfyve inhibitors in primary cell cultures, including expected outcomes and detailed experimental protocols.
Mechanism of Action of PIKfyve Inhibition
PIKfyve inhibition primarily affects the endolysosomal system. The key consequences of inhibiting PIKfyve in primary cells include:
-
Disruption of Lysosome Homeostasis: Inhibition leads to the formation of large cytoplasmic vacuoles due to impaired lysosome fission and fusion events.[6][7] This disrupts the normal turnover of lysosomes.
-
Impaired Autophagy: The fusion of autophagosomes with lysosomes (autolysosome formation) is blocked, leading to an accumulation of autophagosomes and a reduction in autophagic flux.[6][8][9] This is often observed as an increase in the autophagosomal marker LC3-II.[9][10]
-
Increased Exosome Secretion: By preventing the fusion of multivesicular bodies (MVBs) with lysosomes, PIKfyve inhibition diverts MVBs towards fusion with the plasma membrane, resulting in an increased release of exosomes.[8][11][12]
-
Induction of Cell Death: In some primary cell types, such as neurons, prolonged inhibition of PIKfyve can lead to apoptosis-independent cell death.[9][10]
-
Modulation of Immune Responses: PIKfyve inhibition can upregulate the surface expression of MHC class I in cancer cells, enhancing their recognition by CD8+ T cells.[5] In dendritic cells, PIKfyve inhibition can enhance antigen presentation and T cell priming.[13]
Signaling Pathway of PIKfyve and its Inhibition
Caption: PIKfyve signaling and the impact of its inhibition.
Quantitative Data Summary
The following tables summarize quantitative data from studies using PIKfyve inhibitors in various cell types. Note that most of these studies were not conducted in primary cells, but the data provides a useful reference point.
Table 1: Effect of PIKfyve Inhibition on Exosome Release and MVBs
| Cell Type | Inhibitor (Concentration) | Duration | Effect on Exosome Release | Effect on MVBs | Reference |
| PC-3 | Apilimod | 21h | Increased | More MVBs per cell, more intraluminal vesicles per MVB | [11][12] |
| PC-3 | PIKfyve siRNA | 3 days | Significantly increased | Not specified | [8] |
Table 2: Cytotoxicity and Proliferation Effects of PIKfyve Inhibitors
| Cell Type | Inhibitor (Concentration) | Duration | Effect | Reference |
| Primary mouse hippocampal neurons | YM-201636 (1 µM) | 24h | Significantly reduced survival | [9][10] |
| PC-3 | PIKfyve siRNA | 3 days | 26-27% inhibition of proliferation | [8] |
| A375 melanoma | WX8 | Not specified | 100-times more lethal than hydroxychloroquine | [6] |
Table 3: IC50 Values of Various PIKfyve Inhibitors
| Inhibitor | Assay | IC50 | Reference |
| SGC-PIKFYVE-1 | PIKfyve enzymatic assay | 6.9 nM | [14] |
| SGC-PIKFYVE-1 | NanoBRET assay | 4.0 nM | [14] |
| Compound 40 | PIKfyve enzymatic assay | 0.60 nM | [14] |
| Compound 40 | NanoBRET assay | 0.35 nM | [14] |
| UNI418 | PIKfyve | Kd: 0.78 nM | [15] |
Experimental Protocols
Protocol 1: Induction of Vacuolation in Primary Cell Cultures
This protocol describes a general method for inducing cytoplasmic vacuolation in primary cells using a PIKfyve inhibitor.
Materials:
-
Primary cells of interest (e.g., primary human endothelial cells, mouse hippocampal neurons)
-
Complete cell culture medium
-
This compound (or other inhibitor such as apilimod or YM-201636)
-
DMSO (vehicle control)
-
Phase-contrast microscope
-
Cell culture plates
Methodology:
-
Cell Seeding: Plate primary cells at an appropriate density in multi-well plates and allow them to adhere and stabilize overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A concentration range of 10 nM to 1 µM is a good starting point for dose-response experiments.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the PIKfyve inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Incubate the cells for a period ranging from 4 to 24 hours. The time required for vacuole formation may vary depending on the primary cell type and inhibitor concentration.
-
Microscopic Observation: At various time points, observe the cells under a phase-contrast microscope for the appearance of cytoplasmic vacuoles.
-
Documentation: Capture images of the cells to document the extent of vacuolation.
Expected Results:
Treated cells are expected to exhibit prominent, phase-bright cytoplasmic vacuoles compared to the vehicle-treated control cells.
Caption: Workflow for inducing vacuolation in primary cells.
Protocol 2: Analysis of Autophagic Flux using Western Blot
This protocol details how to assess the impact of PIKfyve inhibition on autophagic flux by measuring LC3-II levels.
Materials:
-
Primary cells and culture reagents
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LC3, anti-p62, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Methodology:
-
Cell Treatment: Seed primary cells and treat with this compound (e.g., 1 µM for 21 hours) or vehicle control. For the last 4 hours of incubation, treat a subset of cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to block the degradation of LC3-II.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for LC3-II and p62. Normalize to the loading control (β-actin). Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor.
Expected Results:
PIKfyve inhibition is expected to increase the levels of LC3-II.[9] The accumulation of LC3-II will be further enhanced in the presence of a lysosomal inhibitor, indicating a blockage of autophagic flux. An increase in p62 levels also suggests impaired autophagic degradation.
Caption: Workflow for analyzing autophagic flux.
Protocol 3: Quantification of Exosome Secretion
This protocol provides a method for isolating and quantifying exosomes released from primary cells following PIKfyve inhibition.
Materials:
-
Primary cells and culture reagents (using exosome-depleted FBS)
-
This compound
-
Differential ultracentrifugation equipment
-
Nanoparticle Tracking Analysis (NTA) instrument (e.g., NanoSight)
-
Reagents for exosome characterization (e.g., anti-CD63, anti-TSG101 antibodies for western blot)
Methodology:
-
Cell Culture and Treatment: Culture primary cells in medium supplemented with exosome-depleted FBS. Treat cells with this compound or vehicle for 24-48 hours.
-
Conditioned Media Collection: Collect the cell culture supernatant.
-
Differential Centrifugation:
-
Centrifuge at 300 x g for 10 minutes to pellet cells.
-
Transfer supernatant and centrifuge at 2,000 x g for 10 minutes to remove dead cells.
-
Transfer supernatant and centrifuge at 10,000 x g for 30 minutes to remove cell debris.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Ultracentrifugation: Ultracentrifuge the filtered supernatant at 100,000 x g for 70 minutes to pellet exosomes.
-
Exosome Pellet Resuspension: Discard the supernatant and resuspend the exosome pellet in PBS.
-
Quantification:
-
Use Nanoparticle Tracking Analysis (NTA) to determine the size distribution and concentration of particles in the exosome preparation.
-
-
Characterization (Optional but Recommended):
-
Confirm the presence of exosomal markers (e.g., CD63, TSG101) by western blotting the exosome lysate.
-
Expected Results:
Treatment with a PIKfyve inhibitor is expected to lead to a significant increase in the number of secreted particles (exosomes) per cell as quantified by NTA.[8]
Conclusion
This compound and other inhibitors of this kinase are powerful tools for investigating the role of the endolysosomal system in primary cell function. Researchers using these compounds can expect to observe significant effects on lysosome morphology, autophagy, and exosome secretion. The provided protocols offer a starting point for exploring these phenomena in various primary cell culture models. It is important to optimize inhibitor concentrations and treatment durations for each specific primary cell type to achieve robust and reproducible results.
References
- 1. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 2. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIKfyve inhibition increases exosome release and induces secretory autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PIKfyve inhibition increases exosome release and induces secretory autophagy | Semantic Scholar [semanticscholar.org]
- 12. PIKfyve inhibition increases exosome release and induces secretory autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A dual inhibitor of PIP5K1C and PIKfyve prevents SARS-CoV-2 entry into cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PIKfyve-IN-2 Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PIKfyve-IN-2 and other inhibitors of PIKfyve kinase.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PIKfyve inhibitors, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: No observable cellular phenotype (e.g., vacuolation) after treatment with this compound.
-
Question: I've treated my cells with this compound, but I'm not seeing the expected cytoplasmic vacuolation. What could be the reason?
-
Possible Causes & Solutions:
-
Inhibitor Potency and Concentration: Ensure the inhibitor concentration is sufficient to induce a phenotype in your specific cell line. The effective concentration can vary between cell types. It is advisable to perform a dose-response experiment to determine the optimal concentration.
-
Inhibitor Solubility and Stability: this compound has specific solubility requirements.[1] It is recommended to dissolve it in DMSO, potentially with gentle warming (up to 60°C) and sonication.[1] Stock solutions should be stored appropriately (-80°C for up to 6 months, -20°C for up to 1 month) to maintain activity.[1]
-
Cell-Type Specific Resistance: Some cell lines may exhibit resistance to PIKfyve inhibition. This can be due to compensatory mechanisms, such as the activation of the p38MAPK pathway.[2] Consider using a combination of inhibitors if resistance is suspected.[2]
-
Incubation Time: The formation of vacuoles is a time-dependent process. Ensure you are incubating the cells for a sufficient duration. However, be mindful that prolonged incubation can lead to cytotoxicity.[3]
-
Issue 2: High levels of cell death or toxicity observed after treatment.
-
Question: My cells are showing significant toxicity after treatment with a PIKfyve inhibitor. How can I mitigate this?
-
Possible Causes & Solutions:
-
Excessive Inhibitor Concentration: High concentrations of PIKfyve inhibitors can lead to off-target effects and general cytotoxicity.[3] Perform a dose-response curve to identify the lowest effective concentration that produces the desired phenotype with minimal cell death.
-
Prolonged Incubation: Continuous exposure to the inhibitor can be detrimental to cell health.[3] Consider shorter incubation times or a washout experiment to assess the reversibility of the phenotype and reduce toxicity.
-
Compound-Specific Toxicity: Some analogs of PIKfyve inhibitors have been shown to have inherent cytotoxic effects.[4][5] If possible, try a different, structurally distinct PIKfyve inhibitor, such as Apilimod, to confirm that the observed phenotype is due to PIKfyve inhibition and not off-target toxicity of the specific compound.[3]
-
Issue 3: Inconsistent or variable results between experiments.
-
Question: I'm getting reproducible results in some experiments but not others. What could be causing this variability?
-
Possible Causes & Solutions:
-
Inhibitor Preparation: Inconsistent preparation of the inhibitor stock solution can lead to variability. Always use fresh, high-quality DMSO and ensure the compound is fully dissolved before each experiment.[1]
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can impact the response to treatment. Maintain consistent cell culture practices.
-
Assay Conditions: Ensure that all experimental parameters, such as incubation times, reagent concentrations, and detection methods, are kept consistent across all experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of PIKfyve kinase.[1] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[6][7][8] PI(3,5)P2 is a crucial signaling lipid that regulates various cellular processes, including endosomal trafficking, lysosomal function, and autophagy.[9][10][11] By inhibiting PIKfyve, this compound disrupts these pathways, leading to characteristic cellular phenotypes such as the accumulation of enlarged endosomes and cytoplasmic vacuoles.[9][10]
Q2: How should I prepare and store this compound?
A2: this compound is a solid that should be stored as a powder at -20°C for up to 3 years.[1] For experimental use, prepare a stock solution in DMSO. It may be necessary to use sonication and gentle warming (up to 60°C) to fully dissolve the compound.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What are the expected cellular effects of PIKfyve inhibition?
A3: Inhibition of PIKfyve typically leads to:
-
Cytoplasmic Vacuolation: The most prominent phenotype is the appearance of large, clear vacuoles in the cytoplasm, which are derived from swollen endosomes and lysosomes.[10][12]
-
Disruption of Autophagy: PIKfyve is essential for the maturation of autophagosomes and their fusion with lysosomes. Inhibition of PIKfyve can block autophagic flux.[2][13]
-
Altered Lysosomal Function: Inhibition can lead to enlarged lysosomes with impaired function.[13]
-
Effects on Intracellular Trafficking: The trafficking of various molecules and receptors within the endo-lysosomal system can be affected.[12]
Q4: Are there known off-target effects of PIKfyve inhibitors?
A4: While some PIKfyve inhibitors, like Apilimod, have been shown to be highly selective, the potential for off-target effects should always be considered.[14] It is good practice to confirm key findings using a structurally different inhibitor or through genetic approaches like siRNA-mediated knockdown of PIKfyve.[13] Kinome-wide selectivity profiling is often used to characterize the specificity of new inhibitors.[15]
Q5: Can PIKfyve inhibition affect signaling pathways?
A5: Yes, PIKfyve has been shown to regulate the mTOR signaling pathway.[10][11] Inhibition of PIKfyve can lead to dysregulation of mTOR signaling, which may contribute to the observed cellular phenotypes.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for various PIKfyve inhibitors from published literature.
Table 1: In Vitro Potency of PIKfyve Inhibitors
| Compound | PIKfyve Enzymatic IC50 (nM) | PIKfyve NanoBRET IC50 (nM) | Reference |
| Compound 40 | 0.60 | 0.35 | [15] |
| SGC-PIKFYVE-1 Analog 1 | - | 3.7 | [4][15] |
| Apilimod | - | - | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Physicochemical Properties of Select PIKfyve Inhibitors
| Compound | Kinetic Solubility (µM) in PBS pH 7.4 | Mouse Liver Microsomal Stability (% remaining after 30 min) | Reference |
| SGC-PIKFYVE-1 | 110 | 12.6 | [15] |
| Compound 2 | 150 | - | [5] |
| Compound 3 | >150 | - | [5] |
| Compound 40 | - | - | [15] |
Experimental Protocols
1. General Protocol for Cell Treatment with this compound
-
Prepare Stock Solution: Dissolve this compound in fresh, high-quality DMSO to a concentration of 10 mM. Gentle warming (up to 60°C) and sonication may be required for complete dissolution.[1]
-
Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere overnight.
-
Treatment: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. Remove the old medium from the cells and replace it with the medium containing the inhibitor.
-
Incubation: Incubate the cells for the desired period (e.g., 4 to 24 hours). The optimal time will depend on the cell type and the specific endpoint being measured.
-
Analysis: Proceed with downstream analysis, such as microscopy for vacuolation, cell viability assays, or western blotting for autophagy markers.
2. Western Blotting for Autophagy Marker LC3-II
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against LC3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the LC3-II/LC3-I ratio is indicative of an accumulation of autophagosomes.
Visualizations
Caption: PIKfyve signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PIKfyve activity is required for lysosomal trafficking of tau aggregates and tau seeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
- 10. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Navigating PIKfyve-IN-2: A Technical Support Guide for Researchers
For researchers and drug development professionals working with the potent PIKfyve kinase inhibitor, PIKfyve-IN-2, achieving optimal experimental outcomes hinges on proper handling and application. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges, particularly concerning solubility, to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the handling and use of this compound.
Q1: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
A1: this compound has limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). For optimal dissolution, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound[1][2][3]. The process can be aided by ultrasonication and warming. Specifically, a stock solution of up to 1.67 mg/mL (4.03 mM) in DMSO can be achieved with the help of ultrasonic treatment and heating to 60°C[1][2][3].
Q2: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous solutions like cell culture media is a common issue for poorly soluble compounds dissolved in DMSO. Here are several steps to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to your final culture volume, perform serial dilutions in your culture medium. This gradual decrease in DMSO concentration can help maintain the compound's solubility.
-
Vortexing/Mixing: When adding the this compound solution to the medium, ensure rapid and thorough mixing by vortexing or gentle pipetting to facilitate its dispersion.
-
Pre-warming the Medium: Adding the compound to pre-warmed media (37°C) can sometimes improve solubility.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: The solid compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years[1][2].
-
In Solvent (DMSO stock solution): Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month[1].
Q4: What is the typical working concentration for this compound in cell-based assays?
A4: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. However, published studies on various PIKfyve inhibitors, such as apilimod and YM201636, often use concentrations in the nanomolar to low micromolar range[4][5]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Solubility Data
The solubility of this compound is a critical factor for its effective use in experiments. The following table summarizes the available solubility data.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Method | Reference |
| DMSO | 1.67 | 4.03 | Ultrasonic and warming to 60°C | [1][2][3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 414.46 g/mol )
-
Anhydrous, newly opened DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.14 mg of the compound.
-
Dissolution: Add the appropriate volume of fresh DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Warming and Sonication: Place the tube in a 60°C water bath or heat block for 5-10 minutes. Following warming, place the tube in an ultrasonic bath for 10-15 minutes to aid dissolution.
-
Vortexing: Vortex the solution intermittently during the warming and sonication steps until the compound is completely dissolved.
-
Sterilization (Optional): If required for your application, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1].
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of medium.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration. Gently mix the contents of the wells or plates.
-
DMSO Control: Remember to include a vehicle control in your experiment, which consists of the same final concentration of DMSO as used for your highest this compound concentration.
Visualizing Key Processes
To further aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified PIKfyve signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected severe consequences of Pikfyve deletion by aP2‐ or Aq‐promoter‐driven Cre expression for glucose homeostasis and mammary gland development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating PIKfyve Inhibition: A Technical Support Guide to Mitigating Off-Target Effects of PIKfyve-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of PIKfyve inhibitors, with a focus on understanding and mitigating potential off-target effects. While PIKfyve-IN-2 is a potent inhibitor of its target kinase, detailed public information on its specific off-target profile is limited. Therefore, this guide addresses common off-target considerations and mitigation strategies applicable to the broader class of PIKfyve inhibitors, drawing on data from well-characterized compounds such as Apilimod, YM201636, and the WX8 family of inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cells treated with a PIKfyve inhibitor show significant vacuolization, even at low concentrations. Is this an off-target effect?
A1: Not necessarily. The formation of large cytoplasmic vacuoles is the most prominent and consistent on-target phenotype associated with PIKfyve inhibition.[1] PIKfyve is the sole kinase responsible for synthesizing PI(3,5)P2, a critical phosphoinositide for regulating endosome and lysosome homeostasis.[1] Inhibition of PIKfyve leads to a depletion of PI(3,5)P2, which disrupts lysosomal fission and membrane trafficking, resulting in the accumulation of enlarged endosomes and lysosomes that appear as vacuoles.[1] This phenotype is often observed in various cell types upon treatment with different PIKfyve inhibitors.
However, the degree of vacuolization and its correlation with cell death can sometimes be influenced by off-target effects, especially at higher concentrations. It is crucial to establish a dose-response curve and correlate the vacuolization phenotype with the inhibition of PIKfyve's downstream signaling.
Q2: I'm observing unexpected cellular phenotypes that don't seem directly related to endosomal trafficking, such as changes in cell cycle or immune signaling. Could these be off-target effects?
A2: Yes, these could be off-target effects. While PIKfyve itself is involved in a growing number of cellular pathways beyond endosomal trafficking, including autophagy and mTOR signaling, some PIKfyve inhibitors have known off-target activities against other kinases that could contribute to unexpected phenotypes.[2] For instance, some inhibitors have been shown to have activity against other lipid kinases or protein kinases.
To investigate this, it is recommended to:
-
Consult kinome-wide selectivity data: If available for your specific inhibitor, this data provides a comprehensive overview of potential off-targets.
-
Use a structurally distinct PIKfyve inhibitor: If a similar phenotype is observed with an inhibitor from a different chemical class, it is more likely to be an on-target effect of PIKfyve inhibition.
-
Perform genetic validation: Use siRNA or CRISPR-Cas9 to knockdown PIKfyve and see if the phenotype is recapitulated. This is a robust way to confirm that the observed effect is due to the inhibition of PIKfyve.
Q3: My PIKfyve inhibitor is showing lower than expected efficacy in vivo. Could off-target effects be the cause?
A3: While off-target effects can sometimes lead to unexpected toxicity that limits dosing, poor in vivo efficacy of PIKfyve inhibitors is often linked to suboptimal pharmacokinetic properties.[3] For example, the well-studied inhibitor Apilimod has shown limited efficacy in some clinical trials due to poor bioavailability and rapid inactivation in vivo.[4]
When troubleshooting in vivo experiments, consider:
-
Pharmacokinetic analysis: Assess the plasma concentration and half-life of the inhibitor in your animal model to ensure that it is reaching and maintaining a concentration sufficient to inhibit PIKfyve in the target tissue.
-
Dosing regimen: It may be necessary to adjust the dose and frequency of administration based on the inhibitor's pharmacokinetic profile.
-
Formulation: The vehicle used to deliver the inhibitor can significantly impact its solubility and bioavailability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell toxicity at concentrations that minimally inhibit PIKfyve. | Off-target kinase inhibition leading to cytotoxicity. | 1. Review available kinome scan data for your inhibitor to identify potential off-target kinases. 2. Test the inhibitor against a panel of kinases known to be involved in cell viability pathways. 3. Compare the toxicity profile with that of a structurally unrelated PIKfyve inhibitor. |
| Inconsistent results between different batches of the inhibitor. | Impurities or degradation products with off-target activity. | 1. Obtain a certificate of analysis for each batch to ensure purity. 2. Store the inhibitor under the recommended conditions to prevent degradation. 3. If possible, confirm the identity and purity of the compound using analytical methods such as HPLC-MS. |
| Phenotype does not match published data for PIKfyve inhibition. | 1. Off-target effects are dominant in your specific cell line or experimental model. 2. The inhibitor has a different off-target profile than the one used in the published study. | 1. Perform genetic validation (siRNA/CRISPR) of PIKfyve to confirm the on-target phenotype in your system. 2. Use a second, structurally distinct PIKfyve inhibitor as a control. 3. Carefully compare the experimental conditions (cell type, inhibitor concentration, treatment duration) with the published study. |
| In vivo toxicity or unexpected side effects. | The inhibitor may have off-targets in specific organs or cell types that were not apparent in in vitro studies. | 1. Conduct a preliminary tolerability study in your animal model to determine the maximum tolerated dose. 2. Monitor for clinical signs of toxicity and perform histopathological analysis of major organs. 3. If off-target kinases are known, investigate their expression and function in the affected tissues. |
Quantitative Data on PIKfyve Inhibitor Selectivity
The following table summarizes publicly available selectivity data for several common PIKfyve inhibitors. This data can help researchers choose the most appropriate tool compound for their experiments and anticipate potential off-target effects.
| Inhibitor | PIKfyve Potency (IC50/Kd) | Primary Off-Target(s) | Selectivity (PIKfyve vs. Off-Target) | Reference |
| Apilimod | ~15 nM (IC50) | Highly Selective | Profiled against 456 kinases with no significant off-target binding detected. | [5][6] |
| YM201636 | 33 nM (IC50) | Very Selective | Confirmed as a very selective inhibitor in kinome-wide profiling. | [7] |
| WX8 | 0.9 nM (Kd) | PIP4K2C | ~340-fold | [2] |
| Compound 40 | 0.60 nM (IC50) | PIP4K2C | >500-fold | [8] |
| UNI418 | 0.78 nM (Kd) | PIP5K1C | N/A | [9][10] |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To determine the kinase selectivity profile of a PIKfyve inhibitor.
Methodology:
-
Service Provider: Engage a commercial service provider that offers kinome-wide binding assays (e.g., KINOMEscan™ by DiscoverX, or similar platforms).
-
Assay Principle: These assays typically involve a competition binding format where the test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR.[2]
-
Experimental Parameters:
-
Compound Concentration: A high concentration (e.g., 1-10 µM) is often used for initial screening to identify even weak off-target interactions.
-
Kinase Panel: Select a panel that provides broad coverage of the human kinome.
-
-
Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase. Follow-up dose-response curves should be generated for any significant off-targets to determine their IC50 or Kd values.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that the PIKfyve inhibitor engages with PIKfyve inside living cells and to determine its cellular potency.
Methodology:
-
Assay Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a small molecule inhibitor to a target protein in live cells. The target protein (PIKfyve) is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same active site as the inhibitor is added to the cells. When the tracer binds to the NanoLuc®-PIKfyve fusion protein, BRET occurs. A competitive inhibitor will displace the tracer, leading to a loss of BRET signal.
-
Cell Line: Use a cell line that can be readily transfected with the NanoLuc®-PIKfyve fusion vector.
-
Procedure:
-
Transfect cells with the NanoLuc®-PIKfyve vector.
-
Plate the transfected cells into a multi-well plate.
-
Add a serial dilution of the PIKfyve inhibitor.
-
Add the NanoBRET™ tracer and the Nano-Glo® substrate.
-
Measure the BRET signal using a luminometer.
-
-
Data Analysis: The data is used to generate a dose-response curve and calculate the cellular IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.[8]
Protocol 3: Genetic Validation of On-Target Effects using siRNA
Objective: To confirm that an observed cellular phenotype is a direct result of PIKfyve inhibition.
Methodology:
-
Reagents:
-
Validated siRNA oligos targeting PIKFYVE mRNA.
-
A non-targeting (scrambled) siRNA control.
-
A suitable transfection reagent.
-
-
Procedure:
-
Plate cells at a density that will be 30-50% confluent at the time of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.
-
Transfect the cells with the PIKFYVE-targeting siRNA or the non-targeting control siRNA.
-
Incubate the cells for 48-72 hours to allow for knockdown of the PIKFYVE protein.
-
-
Validation of Knockdown:
-
Harvest a subset of the cells and perform Western blotting or qRT-PCR to confirm the reduction in PIKFYVE protein or mRNA levels, respectively.
-
-
Phenotypic Analysis:
-
In parallel, assess the cellular phenotype of interest (e.g., vacuolization, inhibition of a signaling pathway) in the PIKFYVE knockdown cells and compare it to the phenotype observed in cells treated with the PIKfyve inhibitor. A similar phenotype in both conditions provides strong evidence that the effect is on-target.[2]
-
Visualizations
Caption: PIKfyve signaling pathway and point of inhibition.
Caption: Workflow for troubleshooting unexpected phenotypes.
Caption: On-target vs. potential off-target effects.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
PIKfyve-IN-2 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of PIKfyve-IN-2 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the phosphoinositide kinase PIKfyve. PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[1][2][3] These phosphoinositides are critical for the regulation of endosomal and lysosomal trafficking.[1][4] Inhibition of PIKfyve disrupts these pathways, leading to the accumulation of enlarged endosomes and cytoplasmic vacuoles.[1][4]
Q2: What is the recommended solvent and storage condition for this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO). For long-term storage, the stock solution should be kept at -20°C or -80°C. As with many inhibitors, repeated freeze-thaw cycles should be avoided to maintain the stability and activity of the compound.
Q3: What is the stability of this compound in cell culture media?
Q4: What are the expected phenotypic changes in cells treated with this compound?
The most prominent and hallmark phenotype of PIKfyve inhibition is the formation of large cytoplasmic vacuoles.[1][7] These vacuoles are typically derived from swollen late endosomes and lysosomes. Researchers can monitor the formation of these vacuoles using phase-contrast microscopy as a rapid indicator of the inhibitor's activity.
Q5: What are the downstream signaling pathways affected by this compound?
Inhibition of PIKfyve has been shown to impact the mTOR (mechanistic target of rapamycin) signaling pathway. Specifically, PIKfyve activity is implicated in the regulation of mTORC1.[8] Furthermore, PIKfyve inhibition leads to the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable phenotype (e.g., no vacuole formation) | Inhibitor instability: this compound may have degraded in the cell culture medium. | For long-term experiments (>24 hours), replenish the medium with freshly diluted inhibitor daily. |
| Insufficient concentration: The concentration of this compound used may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal effective concentration for your cell line. Typical working concentrations for PIKfyve inhibitors range from nanomolar to low micromolar.[6][9] | |
| Cell line resistance: The cell line may be resistant to the effects of PIKfyve inhibition. | Consider using a different cell line that has been shown to be sensitive to PIKfyve inhibitors. | |
| Precipitate formation in cell culture media | Low solubility: this compound, like many small molecules, has limited solubility in aqueous solutions. The final concentration of DMSO in the media should be kept low (typically <0.5%) to avoid precipitation. | Prepare a high-concentration stock solution in DMSO and then perform serial dilutions in pre-warmed cell culture medium. Visually inspect the medium for any signs of precipitation after dilution. If precipitation occurs, try lowering the final concentration of this compound. |
| Interaction with media components: Components in the serum or media supplements may interact with the inhibitor, causing it to precipitate. | Test the solubility of this compound in the basal medium without serum or supplements first. If it remains soluble, add serum and other components and observe for precipitation. | |
| Unexpected cytotoxicity | Off-target effects: At high concentrations, this compound may have off-target effects leading to cell death. | Perform a dose-response curve to determine the IC50 for your cell line and use the lowest effective concentration that induces the desired phenotype. |
| Serum deprivation: The cytotoxicity of PIKfyve inhibitors can be enhanced in serum-deprived conditions, which may be linked to the suppression of the Akt signaling pathway.[10] | If your experiment requires serum starvation, be aware of the potential for increased cytotoxicity. Consider reducing the concentration of this compound or the duration of treatment. | |
| On-target toxicity: The disruption of essential cellular processes like endosomal trafficking and autophagy by PIKfyve inhibition can itself be cytotoxic to some cancer cells.[11] | If the goal is not to induce cell death, try using a lower concentration of the inhibitor or a shorter treatment time. |
Experimental Protocols
General Protocol for Treating Cells with this compound
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations. It is crucial to add the diluted inhibitor to the medium and mix well before adding to the cells to avoid localized high concentrations that could cause precipitation or toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.
-
-
Incubation and Observation:
-
Incubate the cells for the desired period.
-
Monitor the cells for phenotypic changes, such as vacuole formation, using a phase-contrast microscope at regular intervals.
-
-
Endpoint Analysis:
-
Harvest the cells for downstream analysis (e.g., western blotting for signaling pathway components, viability assays, or immunofluorescence).
-
Cell Viability Assay
-
Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the assay.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or a vehicle control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a preferred method, such as MTT, MTS, or a live/dead cell staining kit, following the manufacturer's instructions.
Visualizations
References
- 1. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 2. PIKFYVE - Wikipedia [en.wikipedia.org]
- 3. PIKfyve: PARTNERS, SIGNIFICANCE, DEBATES AND PARADOXES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling [mdpi.com]
- 9. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIKfyve inhibitor cytotoxicity requires AKT suppression and excessive cytoplasmic vacuolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
PIKfyve-IN-2 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of PIKfyve-IN-2. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your research.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of PIKfyve kinase. PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P). These phosphoinositides are crucial for the regulation of endosomal and lysosomal trafficking. By inhibiting PIKfyve, this compound disrupts the production of PI(3,5)P₂ and PI(5)P, leading to defects in endosome and lysosome function, including impaired fission and fusion events. This disruption of cellular homeostasis can ultimately lead to cytotoxicity, particularly in cells that are highly dependent on lysosomal function, such as certain cancer cells.
Q2: What is the typical cellular phenotype observed after treatment with a PIKfyve inhibitor like this compound?
A2: The most characteristic cellular phenotype following inhibition of PIKfyve is the formation of large cytoplasmic vacuoles. These vacuoles are derived from swollen endosomes and lysosomes, a consequence of the disruption in membrane trafficking and ion homeostasis within these organelles. The extent of vacuolation can vary depending on the cell type, inhibitor concentration, and duration of treatment.
Q3: What are the known downstream signaling pathways affected by this compound?
A3: Inhibition of PIKfyve has been shown to impact several key signaling pathways:
-
mTOR Signaling: PIKfyve activity is linked to the regulation of the mTOR (mechanistic target of rapamycin) signaling pathway. Some studies suggest that PIKfyve inhibition can lead to the dysregulation of mTORC1 signaling, which is a central regulator of cell growth, proliferation, and metabolism.
-
Autophagy: PIKfyve plays a critical role in the autophagy process, specifically in the fusion of autophagosomes with lysosomes to form autolysosomes, where cellular components are degraded and recycled. Inhibition of PIKfyve can block this fusion, leading to an accumulation of autophagosomes and a disruption of the autophagic flux. This can be particularly cytotoxic to cancer cells that rely on autophagy for survival.
Q4: Is there any available cytotoxicity data (e.g., IC50 values) for this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cytotoxicity observed | - Insufficient concentration of this compound.- Short incubation time.- Cell line is resistant to PIKfyve inhibition.- Inactivation of the compound in the culture medium. | - Perform a dose-response experiment with a wider range of concentrations.- Increase the incubation time (e.g., 48-72 hours).- Use a positive control (e.g., another known PIKfyve inhibitor like apilimod or YM201636) to confirm assay performance.- Consider using a different, more sensitive cell line.- Prepare fresh solutions of this compound for each experiment. |
| Excessive or rapid cell death, even at low concentrations | - High sensitivity of the cell line to PIKfyve inhibition.- Error in compound dilution.- Off-target effects at high concentrations. | - Lower the concentration range in your dose-response experiments.- Carefully verify the dilution calculations and preparation of stock solutions.- Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| High variability between replicate wells | - Uneven cell seeding.- Edge effects in the microplate.- Incomplete solubilization of formazan crystals (in MTT assay).- Pipetting errors. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- Avoid using the outer wells of the microplate, or fill them with sterile medium/PBS.- Ensure complete dissolution of formazan crystals by thorough mixing and appropriate incubation time with the solubilization buffer.- Use calibrated pipettes and be consistent with pipetting technique. |
| No or minimal vacuolation observed | - Cell line does not exhibit a strong vacuolation phenotype.- Insufficient concentration or incubation time.- Imaging technique not sensitive enough. | - Increase the concentration of this compound and/or the incubation time.- Use a positive control cell line known to show vacuolation (e.g., U2OS, HeLa).- Use a higher magnification and phase-contrast microscopy to visualize vacuoles.- Consider staining with a lysosomal marker (e.g., LysoTracker) to confirm the origin of the vacuoles. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells) and wells with medium only (for blank measurements).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
After the MTT incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
Technical Support Center: Minimizing Experimental Variability with PIKfyve-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with PIKfyve-IN-2, a potent inhibitor of PIKfyve kinase.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I seeing significant vacuolization in my cells even at low concentrations of this compound?
Inhibition of PIKfyve kinase disrupts endosome and lysosome homeostasis, leading to the formation of enlarged cytoplasmic vacuoles.[1][2][3] This is a known on-target effect of PIKfyve inhibitors.[3] If you observe excessive vacuolization that is confounding your experimental results, consider the following:
-
Time-course and Dose-Response: The formation of vacuoles is both time and concentration-dependent.[4] It is crucial to perform a careful time-course and dose-response experiment to identify the optimal window where your desired biological effect is observed without excessive vacuolization.
-
Cell Type Dependence: The extent of vacuolization can vary between different cell types. Some cell lines may be more sensitive to PIKfyve inhibition. It may be necessary to lower the concentration range of this compound for particularly sensitive cells.
-
Assay Window: If possible, shorten the incubation time with the inhibitor to the minimum required to observe the desired downstream effect.
2. My experimental results with this compound are inconsistent. What are the common sources of variability?
Inconsistent results can arise from several factors related to the handling of the compound and the experimental setup.
-
Compound Solubility and Stability: this compound is soluble in DMSO; however, its solubility can be affected by hygroscopic (water-absorbing) DMSO.[5][6] Always use fresh, anhydrous DMSO to prepare your stock solutions. The stability of the compound in solution is also critical. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5][7] Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Ensure that cell culture conditions are consistent across experiments. Factors such as cell density, passage number, and media composition can influence cellular responses to inhibitors.
-
Assay-Specific Variability: The specific assay being used can have its own sources of variability. For example, in an in-vitro kinase assay, the purity and activity of the recombinant enzyme and the quality of the substrate are critical.
3. How can I confirm that this compound is engaging its target in my cells?
Several methods can be used to confirm the target engagement of this compound in a cellular context:
-
Phenotypic Analysis: The most straightforward method is to observe the characteristic phenotype of PIKfyve inhibition, which is the formation of large cytoplasmic vacuoles.[1][2] This can be visualized using light microscopy or by staining for lysosomal markers like LAMP1.[4]
-
Western Blotting for Downstream Markers: Inhibition of PIKfyve can lead to changes in the phosphorylation status and localization of downstream proteins. For example, PIKfyve inhibition can affect mTOR signaling and the nuclear translocation of the transcription factor TFEB.[1][8][9]
-
Cellular Thermal Shift Assay (CETSA) or NanoBRET™: These are more direct methods to measure target engagement. CETSA measures the change in thermal stability of a protein upon ligand binding, while NanoBRET™ is a proximity-based assay that can quantify inhibitor binding to a target protein in live cells.
4. What are the potential off-target effects of PIKfyve inhibitors?
While this compound is a potent inhibitor of PIKfyve, it is important to be aware of potential off-target effects, as with any small molecule inhibitor. Some PIKfyve inhibitors have been reported to have off-target effects on other kinases, such as PI3K.[1] It is recommended to:
-
Use Multiple Inhibitors: To confirm that the observed phenotype is due to the inhibition of PIKfyve, it is good practice to use a structurally distinct PIKfyve inhibitor as a control.
-
Consult Selectivity Data: Refer to any available kinase selectivity profiling data for this compound to understand its potential off-target activities.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of PIKfyve to demonstrate that the observed effect is specifically due to PIKfyve inhibition.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 414.46 g/mol | [5] |
| Formula | C22H22N8O | [5] |
| CAS Number | 2245319-25-7 | [5] |
| Appearance | Light yellow to green yellow solid | [5] |
| Solubility | ||
| DMSO | 1.67 mg/mL (4.03 mM) | [5][6] |
| Storage | ||
| Powder | -20°C for 3 years, 4°C for 2 years | [5][6] |
| In solvent | -80°C for 6 months, -20°C for 1 month | [5][7] |
Table 2: IC50 Values of Common PIKfyve Inhibitors
| Compound | PIKfyve Enzymatic IC50 | Cellular Assay IC50 | Reference |
| YM-201636 | 23 nM | Not specified | [10] |
| APY0201 | 1 nM | Not specified | [10] |
| Apilimod | Not specified | ~10 nM (inhibition of IL-12/23) | [11] |
| WX8 | Not specified | Induces vacuolization at 1-2 µM | [4] |
Experimental Protocols
Detailed Methodology for a PIKfyve Kinase Assay (ADP-Glo™)
This protocol is adapted from commercially available kinase assay kits and literature procedures.[10][12]
-
Prepare Reagents:
-
PIKfyve Enzyme: Recombinant human PIKfyve.
-
Substrate: PI(3)P:PS (Phosphatidylinositol 3-phosphate:Phosphatidylserine).
-
ATP: Adenosine triphosphate.
-
Kinase Buffer: Buffer containing necessary salts and cofactors (e.g., MgCl2).
-
This compound: Prepare a serial dilution of the inhibitor in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Kinase Reaction:
-
In a 96-well plate, add the PIKfyve enzyme, substrate, and this compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Caption: PIKfyve signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn1.sinobiological.com [cdn1.sinobiological.com]
Technical Support Center: Troubleshooting PIKfyve Inhibitor Experiments
This guide is designed for researchers, scientists, and drug development professionals who are using PIKfyve inhibitors, such as PIKfyve-IN-2, and are not observing the expected cellular phenotype of vacuolation. This resource provides answers to frequently asked questions and a step-by-step troubleshooting guide to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of PIKfyve and what is the expected cellular phenotype after its inhibition?
PIKfyve is a lipid kinase responsible for synthesizing the signaling lipids Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and Phosphatidylinositol 5-phosphate (PI(5)P).[1] These molecules are critical for regulating the identity and function of endosomes and lysosomes.[2][3] The most prominent and expected cellular phenotype following the genetic or pharmacological inhibition of PIKfyve is the formation of large cytoplasmic vacuoles.[1][2][4] These vacuoles are typically derived from swollen late endosomes and lysosomes.[5][6]
Q2: How does inhibiting PIKfyve with a compound like this compound lead to vacuole formation?
Inhibition of PIKfyve depletes cellular levels of PI(3,5)P₂, a key regulator of endo-lysosomal function.[1] This disruption leads to several downstream effects that culminate in vacuole formation:
-
Impaired Membrane Fission: PIKfyve activity is required for the fission of vesicles from endosomes and lysosomes.[1] Its inhibition leads to an imbalance where membrane fusion continues without the countervailing fission, resulting in the coalescence and enlargement of these organelles.[1][7]
-
Disrupted Ion Homeostasis: PI(3,5)P₂ directly regulates lysosomal ion channels.[1][2] Loss of this lipid impairs the efflux of ions, leading to an osmotic imbalance and subsequent influx of water, which causes the organelles to swell.[1][8]
-
Ammonium Accumulation: Recent studies show that PIKfyve inhibition can lead to the accumulation of ammonium ions (NH₄⁺) within endosomes and lysosomes, particularly when cells are cultured in glutamine-rich media.[5][9] This accumulation dramatically increases the osmotic pressure inside the organelles, driving their enlargement into massive vacuoles.[5][9]
Q3: Is the vacuolation phenotype consistent across all cell types?
The response to PIKfyve inhibition can be cell-type dependent.[4] While many cell lines, such as the prostate cancer cell line DU145, robustly form vacuoles upon treatment[5], the extent and kinetics of vacuolation may differ in other cells. This can be due to variations in their lysosomal physiology, metabolic demands, or signaling pathways.[4]
Troubleshooting Guide: No Vacuoles Observed
Question: I have treated my cells with this compound but do not see the characteristic large vacuoles. What are the potential causes and how can I troubleshoot this?
If you are not observing the expected phenotype, follow this systematic guide to diagnose the issue.
Review Inhibitor Concentration and Integrity
The concentration and biological activity of your inhibitor are paramount.
-
Is the concentration optimal? The effective concentration can vary between different inhibitors and cell lines. If the concentration is too low, the enzymatic activity of PIKfyve may not be sufficiently suppressed.
-
Is the inhibitor stock solution viable? Ensure that the inhibitor was dissolved in an appropriate solvent (e.g., DMSO) and stored correctly (e.g., at -20°C or -80°C, protected from light) to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Action Plan:
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Prepare a fresh stock solution of this compound from powder.
-
If possible, test a different, well-characterized PIKfyve inhibitor (see table below) in parallel to confirm that the pathway is functional in your cell model.
-
Verify Treatment Duration
Vacuole formation is a dynamic process that occurs over time.
-
Was the incubation time sufficient? The appearance of vacuoles can begin within an hour of treatment, but they gradually expand over several hours.[10] Short incubation periods may not be enough to produce visually obvious vacuoles.
-
Action Plan:
-
Conduct a time-course experiment, observing cells at multiple time points (e.g., 1, 4, 8, and 24 hours) after adding the inhibitor.
-
Assess Cell Culture Conditions
The cellular environment, especially the composition of the culture medium, is a critical and often overlooked factor.
-
Are the cells healthy? Unhealthy or overly confluent cells may respond abnormally. Ensure you are using cells at a low passage number and at an appropriate density (typically 50-70% confluency).
-
Does the culture medium contain glutamine? Vacuole enlargement upon PIKfyve inhibition has been shown to be dependent on the presence of glutamine in the culture medium.[5][10] Glutamine metabolism produces ammonia, which becomes protonated to ammonium (NH₄⁺) in the acidic lysosome. PIKfyve inhibition traps these ammonium ions, leading to osmotic swelling.[5][9] Experiments conducted in amino acid-free or glutamine-free media can suppress or completely prevent vacuole formation.[5][10]
-
Action Plan:
-
Confirm that your standard culture medium contains L-glutamine.
-
If using a custom or specialized medium, ensure it is supplemented with glutamine.
-
As a positive control, treat a known responsive cell line (e.g., DU145) in parallel under the same conditions.
-
Optimize Observation and Staining Methods
The method used to visualize the cells can impact whether vacuoles are detected.
-
Are you using an appropriate imaging technique? While large vacuoles are visible with standard brightfield or phase-contrast microscopy, smaller, early-stage vacuoles may be difficult to see.
-
Have you confirmed the identity of the organelles? To confirm that the vacuoles originate from the endo-lysosomal compartment, you should use specific fluorescent markers.
-
Action Plan:
Quantitative Data Summary
The following table provides starting concentrations and timelines for well-characterized PIKfyve inhibitors, which can be used as a reference for designing your experiments with this compound.
| Inhibitor | Cell Line Example | Effective Concentration | Time to Observe Vacuoles | Reference |
| YM201636 | DU145 | 1 µM | 1 - 24 hours | [5] |
| Apilimod | DU145 | 0.03 µM (30 nM) | 1 - 24 hours | [5] |
| WX8 | U2OS | 1 µM | 4 hours | [11] |
Experimental Protocols
General Protocol for Induction and Staining of Vacuoles
This protocol provides a standard workflow for treating cells with a PIKfyve inhibitor and visualizing the resulting vacuoles.
Materials:
-
Cells (e.g., DU145 prostate cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS and L-glutamine)
-
PIKfyve inhibitor (e.g., this compound, YM201636)
-
LysoTracker Red DND-99
-
Phosphate-Buffered Saline (PBS)
-
Imaging-grade culture dishes or plates
Methodology:
-
Cell Seeding: Seed cells onto glass-bottom dishes or plates suitable for microscopy. Allow them to adhere and grow to 50-70% confluency.
-
Inhibitor Preparation: Prepare a concentrated stock of the PIKfyve inhibitor in DMSO. Immediately before use, dilute the inhibitor to the desired final concentration in pre-warmed complete culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the PIKfyve inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 4 to 24 hours) at 37°C and 5% CO₂.
-
Live-Cell Staining (LysoTracker):
-
Approximately 30-60 minutes before imaging, add LysoTracker Red to the culture medium to a final concentration of 50-75 nM.
-
Incubate for 30-60 minutes at 37°C.
-
Replace the staining medium with fresh pre-warmed medium or a suitable imaging buffer.
-
-
Visualization:
-
Observe the cells using a fluorescence microscope.
-
Capture images using both brightfield (or phase-contrast) and fluorescence channels. Vacuoles will appear as large, clear bubbles in brightfield, and their membranes will be labeled by the lysosomal marker in the fluorescence channel.
-
Visualizations
PIKfyve Signaling Pathway and Vacuolation
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 3. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling [mdpi.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Loss of PIKfyve drives the spongiform degeneration in prion diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. PIKfyve regulates vacuole maturation and nutrient recovery following engulfment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent PIKfyve-IN-2 degradation
Welcome to the technical support center for PIKfyve-IN-2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and handling of this compound to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is crucial to use anhydrous (water-free) DMSO, as the presence of moisture can accelerate the degradation of the compound.
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO. To aid dissolution, gentle warming (up to 60°C) and ultrasonication can be used. Once dissolved, it is critical to aliquot the stock solution into single-use volumes and store them at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1][2] This practice of aliquoting is essential to prevent degradation that can be caused by repeated freeze-thaw cycles.[2]
Q4: My this compound solution has precipitated after dilution in my aqueous experimental buffer. What should I do?
A4: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds like this compound that are initially dissolved in DMSO. To prevent this, it is recommended to first make serial dilutions of your concentrated DMSO stock solution in DMSO to a concentration closer to your final working concentration. Then, add this diluted DMSO solution to your aqueous buffer. This two-step dilution process helps to keep the compound in solution. Always include a vehicle control with the same final concentration of DMSO in your experiments.
Q5: What is the known degradation pathway for this compound?
A5: While specific degradation studies on this compound are not extensively published, its chemical structure contains a hydrazone moiety. Hydrazones are known to be susceptible to hydrolysis, a reaction that breaks the carbon-nitrogen double bond.[2][3] This hydrolysis is often catalyzed by acidic conditions.[2] Therefore, it is plausible that the primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its hydrazone bond, especially in acidic environments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound in experiments. | 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage. 2. Degradation in experimental media: Instability in aqueous buffer, potentially due to pH. 3. Precipitation of the compound: Poor solubility in the final aqueous medium. | 1. Prepare fresh stock solutions: Use anhydrous DMSO and aliquot into single-use vials stored at -80°C.[1][2] 2. Check the pH of your media: If possible, maintain a neutral pH (around 7.4) to minimize potential acid-catalyzed hydrolysis of the hydrazone group.[2][3] Prepare fresh working solutions immediately before use. 3. Optimize dilution: Perform serial dilutions in DMSO before adding to the final aqueous solution. Ensure the final DMSO concentration is consistent across all experimental conditions and controls. |
| Complete loss of this compound activity. | 1. Extensive degradation: Prolonged storage of working solutions or exposure to harsh conditions (e.g., strong acids, high temperatures). 2. Incorrect initial concentration: Errors in weighing the compound or in calculations. | 1. Discard old solutions: Always use freshly prepared working solutions from a properly stored, unexpired stock. 2. Verify calculations and weighing: Double-check all calculations for preparing the stock and working solutions. |
| Variability between experimental replicates. | 1. Inhomogeneous solution: Incomplete dissolution or precipitation of the inhibitor. 2. Inconsistent handling: Differences in incubation times or temperatures. | 1. Ensure complete dissolution: Use gentle warming and sonication when preparing the stock solution. Visually inspect for any precipitate before making dilutions. 2. Standardize protocols: Ensure all experimental parameters are kept constant across all replicates. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To facilitate dissolution, gently vortex the solution. If necessary, warm the solution to no more than 60°C in a water bath and/or use an ultrasonic bath.
-
Visually confirm that the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
This compound stock solution in DMSO
-
Anhydrous DMSO
-
Cell culture medium or experimental buffer
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in anhydrous DMSO to get closer to the final desired concentration.
-
Add the diluted DMSO-inhibitor solution to the pre-warmed cell culture medium or experimental buffer to achieve the final working concentration. The final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Mix gently by inverting the tube or pipetting.
-
Use the working solution immediately after preparation.
-
Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
-
Visualizations
Caption: PIKfyve signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing and using this compound.
Caption: A logical troubleshooting guide for this compound experimental issues.
References
Technical Support Center: PIKfyve-IN-2 Control Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PIKfyve-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the lipid kinase PIKfyve.[1] PIKfyve is the sole enzyme responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) from phosphatidylinositol 3-phosphate (PI(3)P).[2][3] It also contributes to the production of phosphatidylinositol 5-phosphate (PI(5)P).[2][4] By inhibiting PIKfyve, this compound depletes the cellular levels of PI(3,5)P₂ and PI(5)P, which are critical signaling lipids.[2] This disruption of phosphoinositide metabolism leads to defects in endosomal and lysosomal trafficking, resulting in the characteristic formation of large cytoplasmic vacuoles.[2][5][6]
Q2: What are the expected cellular effects of this compound treatment?
A2: The most prominent and visually identifiable effect of PIKfyve inhibition is the dose-dependent formation of large cytoplasmic vacuoles.[5][7] These vacuoles are derived from swollen endosomes and lysosomes.[8] Other expected cellular effects include:
-
Disruption of lysosomal homeostasis, including impaired lysosome fission and reformation.[5][9][10]
-
Blockade of autophagic flux, leading to the accumulation of autophagosomes.[7][8]
-
Alterations in intracellular trafficking pathways, such as endosome-to-Golgi retrieval.[2][11]
Q3: What is a suitable starting concentration for this compound in cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your system. Based on data for other potent PIKfyve inhibitors like Apilimod and YM201636, a starting range of 10-100 nM is often effective for inducing the characteristic vacuolation phenotype and inhibiting PIKfyve-dependent processes.[13][14] For PIKfyve-IN-4, a potent analog, an IC50 of 0.60 nM has been reported.[6]
Q4: How should I prepare and store this compound?
A4: this compound is a solid. For in vitro experiments, it is recommended to dissolve it in a suitable solvent like DMSO to prepare a stock solution.[1] For storage, the solid powder should be kept at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always refer to the manufacturer's specific instructions for the lot you are using.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak vacuolation phenotype observed. | Sub-optimal inhibitor concentration. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Cell line is resistant to PIKfyve inhibition. | Some cell lines may be less sensitive. Try a different cell line known to be responsive. Resistance can sometimes be linked to higher levels of p38MAPK.[15] | |
| Incorrect inhibitor preparation or storage. | Ensure the inhibitor was dissolved properly and stored according to the manufacturer's recommendations to maintain its activity. | |
| Low glutamine in the culture medium. | Vacuole enlargement upon PIKfyve inhibition can be dependent on glutamine metabolism and subsequent ammonium accumulation in lysosomes.[8] Ensure your medium contains adequate glutamine. | |
| High cell toxicity or off-target effects observed. | Inhibitor concentration is too high. | Reduce the concentration of this compound. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration in your cell line. |
| Potential off-target effects. | While this compound is reported as potent, consider using another structurally different PIKfyve inhibitor (e.g., Apilimod) as a control to confirm that the observed phenotype is due to PIKfyve inhibition. Some p38 MAPK inhibitors have been shown to inhibit PIKfyve.[16] | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). | |
| Variability in experimental results. | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions across experiments. |
| Inhibitor degradation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. | |
| Differences in treatment duration. | The vacuolation phenotype develops over time. Ensure a consistent treatment duration across all experiments. A time-course experiment can help determine the optimal treatment time. |
Experimental Protocols
Protocol 1: Induction and Quantification of Cytoplasmic Vacuolation
Objective: To induce and quantify the formation of cytoplasmic vacuoles in cells treated with this compound.
Methodology:
-
Cell Seeding: Plate cells of interest onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations. Include a vehicle-only control (DMSO).
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, or 24 hours).
-
Microscopy:
-
For live-cell imaging, observe the cells directly using a phase-contrast or DIC microscope.
-
For fixed-cell analysis, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then wash again with PBS.
-
-
Quantification:
-
Capture images from multiple random fields for each condition.
-
Quantify the degree of vacuolation by measuring the total vacuole area per cell or the percentage of vacuolated cells using image analysis software (e.g., ImageJ/Fiji). A vacuolated cell can be defined as a cell containing one or more phase-lucent vacuoles with a diameter greater than a specified threshold (e.g., 1 µm).
-
Protocol 2: Assessment of Autophagic Flux using LC3-II Immunoblotting
Objective: To determine the effect of this compound on autophagic flux by measuring the levels of LC3-II.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described in Protocol 1. It is crucial to include a condition with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the this compound treatment to block the degradation of LC3-II in autolysosomes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane for a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. An increase in LC3-II levels in the presence of this compound and a lysosomal inhibitor, compared to the lysosomal inhibitor alone, indicates a blockage of autophagic flux.
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 5. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Unexpected inhibition of the lipid kinase PIKfyve reveals an epistatic role for p38 MAPKs in endolysosomal fission and volume control - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting PIKfyve Inhibitor Dose-Response Curves
This guide provides troubleshooting advice and frequently asked questions for researchers using PIKfyve inhibitors, such as PIKfyve-IN-2. Due to the limited availability of public data for this compound, the well-characterized PIKfyve inhibitor apilimod is used as a representative example for quantitative data and dose-response characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PIKfyve inhibitors?
A1: PIKfyve is a lipid kinase that plays a crucial role in the endolysosomal system. Its primary function is to phosphorylate phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). This lipid product is essential for regulating the fission and maturation of endosomes and lysosomes. PIKfyve inhibitors block the catalytic activity of the PIKfyve enzyme, leading to a depletion of PI(3,5)P₂. This disruption of phosphoinositide balance impairs endolysosomal membrane trafficking and homeostasis.
Q2: What is the expected cellular phenotype after treatment with a PIKfyve inhibitor?
A2: The most prominent and characteristic phenotype of PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles.[1] These are typically enlarged endosomes and lysosomes that have failed to undergo proper fission. This vacuolization is a direct consequence of disrupted PI(3,5)P₂ signaling and is a hallmark of on-target PIKfyve inhibition.
Q3: How do PIKfyve inhibitors affect cell viability?
A3: By disrupting lysosome homeostasis, PIKfyve inhibitors can lead to cytotoxicity in a context-dependent manner. For example, the cytotoxic effects of PIKfyve inhibitors can be more pronounced in cancer cells that are highly dependent on autophagy for survival and nutrient recycling. In some B-cell non-Hodgkin lymphoma (B-NHL) cell lines, apilimod has been shown to have potent antiproliferative and cytotoxic effects.[2] The cytotoxicity may also be enhanced under conditions of cellular stress, such as serum deprivation.[1]
Q4: What is a typical dose-response curve for a PIKfyve inhibitor?
A4: A typical dose-response curve for a PIKfyve inhibitor will be sigmoidal when the x-axis (concentration) is plotted on a logarithmic scale. The curve will show a dose-dependent decrease in cell viability, eventually reaching a plateau at high concentrations. The potency of the inhibitor is quantified by the IC50 value, which is the concentration required to inhibit the biological response (e.g., cell viability) by 50%.
Troubleshooting Guide
Q5: My dose-response curve is flat, showing no inhibition even at high concentrations. What could be the issue?
A5:
-
Compound Inactivity: Verify the identity and purity of your PIKfyve inhibitor. Ensure it has been stored correctly to prevent degradation.
-
Cell Line Resistance: The cell line you are using may be resistant to PIKfyve inhibition. B-NHL cell lines, for example, have shown particular sensitivity to apilimod, while other cancer types may be less responsive.[2]
-
Incorrect Assay Window: The incubation time may be too short. The cytotoxic effects of PIKfyve inhibition can take time to manifest. Consider extending the treatment duration (e.g., 72 to 120 hours).
-
Assay Interference: Confirm that the inhibitor itself does not interfere with the chemistry of your viability assay. This can be tested in a cell-free system.
Q6: I observe massive cytoplasmic vacuolization, but my cell viability readout (e.g., CellTiter-Glo, MTT) shows minimal effect. Is this normal?
A6: Yes, this can be a normal observation, particularly at earlier time points and in nutrient-rich conditions.
-
Vacuolization Precedes Cytotoxicity: The formation of vacuoles is a direct and rapid consequence of PIKfyve inhibition.[1] However, this dramatic morphological change does not always immediately translate to a loss of metabolic activity or membrane integrity, which are the typical readouts for viability assays.
-
Serum Dependence: Studies have shown that in the presence of serum, cells can exhibit extensive vacuolation from PIKfyve inhibitors without a significant loss of viability.[1] Cytotoxicity may be revealed or enhanced under serum-starved conditions.[1]
-
Potential Assay Interference: The profound change in cell morphology and the potential alteration of lysosomal function could theoretically impact metabolic assays. For example, assays relying on mitochondrial reductase activity (like MTT) or ATP levels (like CellTiter-Glo) might be affected. Consider cross-validating your results with a different type of assay, such as a dye-exclusion method (e.g., Trypan Blue) that directly measures membrane integrity.
Q7: The IC50 value I calculated is significantly higher than what is reported in the literature. Why might this be?
A7:
-
Different Experimental Conditions: IC50 values are highly dependent on the experimental setup. Check the following parameters against the literature:
-
Cell Line: Different cell lines exhibit varying sensitivities.[2]
-
Incubation Time: Longer incubation times often result in lower IC50 values. The IC50 of apilimod in B-NHL cells is typically determined after 5 days.[2]
-
Cell Seeding Density: The initial number of cells plated can influence the outcome.
-
Assay Method: Different viability assays can yield different IC50 values.
-
-
Compound Degradation: Ensure your stock solution of the inhibitor is fresh and has been stored properly.
-
Curve Fitting Issues: Ensure your dose-response curve has well-defined upper and lower plateaus for accurate IC50 calculation.
Q8: My dose-response curve has a very shallow slope (Hill slope not equal to -1.0). What does this indicate?
A8: A shallow slope can suggest several possibilities:
-
Complex Biological Response: The inhibitor might be acting through multiple mechanisms or have off-target effects at different concentrations.
-
Cellular Heterogeneity: The cell population may have varying sensitivities to the inhibitor.
-
Assay Artifacts: At very high concentrations, compound precipitation or non-specific toxicity could be affecting the results.
Quantitative Data: Representative PIKfyve Inhibitor (Apilimod)
The following table summarizes the in vitro potency of apilimod, a well-characterized PIKfyve inhibitor.
| Inhibitor | Target | Assay Type | Cell Line / System | Potency (IC50) | Reference |
| Apilimod | PIKfyve Kinase | In Vitro Kinase Assay | Recombinant Enzyme | 14 nM | [3][4] |
| Apilimod | Cell Proliferation | CellTiter-Glo | B-NHL Cell Lines (sensitive subset) | < 200 nM | [2] |
| Apilimod | IL-12/IL-23 Production | Cellular Assay | Human PBMCs | ~1-2 nM | [3] |
Note: B-NHL refers to B-cell non-Hodgkin lymphoma. Sensitivity was defined as an IC50 < 200 nM in a 5-day assay. Approximately 73% of the 48 B-NHL lines screened met this criterion.[2]
Experimental Protocols
Protocol: Cell Viability Measurement using CellTiter-Glo® Luminescent Assay
This protocol is adapted for determining the dose-response of a PIKfyve inhibitor in a 96-well plate format.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Mammalian cells in culture
-
PIKfyve inhibitor stock solution (e.g., in DMSO)
-
Culture medium
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Plating:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the PIKfyve inhibitor in culture medium. A typical 10-point, 3-fold dilution series might start from 10 µM.
-
Also prepare a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate concentration of the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72-120 hours).
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well (resulting in a 1:1 ratio of reagent to culture medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability (%) against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) to determine the IC50 value.
-
Visualizations
Caption: PIKfyve signaling pathway and point of inhibition.
Caption: Experimental workflow for a dose-response assay.
Caption: Troubleshooting flowchart for unexpected results.
References
- 1. PIKfyve inhibitor cytotoxicity requires AKT suppression and excessive cytoplasmic vacuolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apilimod (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. selleckchem.com [selleckchem.com]
PIKfyve-IN-2 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PIKfyve-IN-2 and other PIKfyve inhibitors. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments focused on cell viability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the use of PIKfyve inhibitors and their effect on cell viability.
Question 1: I am not observing any effect on cell viability after treating my cells with a PIKfyve inhibitor. What could be the reason?
Answer: Several factors could contribute to a lack of effect on cell viability:
-
Cell Line Resistance: Not all cell lines are equally sensitive to PIKfyve inhibition. Cancer cells, particularly those dependent on autophagy for survival, tend to be more sensitive than normal cells[1][2]. The cytotoxic effects of PIKfyve inhibition have been shown to be modulated by the p38MAPK stress response pathway; cells with high basal p38MAPK activity may be more resistant[1][2].
-
Incorrect Inhibitor Concentration: The effective concentration of PIKfyve inhibitors can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Duration of Treatment: The cytotoxic effects of PIKfyve inhibition may take time to manifest. For example, some studies measure cell survival after 3 to 5 days of treatment[1][3].
-
Inhibitor Stability: Ensure that the inhibitor has been stored correctly and that the working solution is freshly prepared. Some compounds can be unstable in solution over time.
Question 2: My cells are showing excessive cytotoxicity even at low concentrations of the PIKfyve inhibitor. What should I do?
Answer: If you observe higher-than-expected cytotoxicity, consider the following:
-
High Cell Line Sensitivity: Your cell line may be particularly sensitive to PIKfyve inhibition. It is recommended to perform a detailed dose-response curve starting from very low (sub-nanomolar) concentrations to determine the precise IC50 value.
-
Off-Target Effects: Although many PIKfyve inhibitors are highly specific, off-target effects are always a possibility, especially at higher concentrations. Cross-reference the inhibitor's selectivity profile if available. For instance, the selectivity of the inhibitor APY0201 has been demonstrated against a panel of kinases[4].
-
Experimental Conditions: The health and density of your cells at the time of treatment can influence their sensitivity to cytotoxic agents. Ensure that your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density.
Question 3: I see significant cytoplasmic vacuolation in my cells after treatment, but this does not correlate with a decrease in cell viability. Is this normal?
Answer: Yes, this is a known phenomenon. Inhibition of PIKfyve leads to the accumulation of enlarged endosomes and lysosomes, resulting in visible cytoplasmic vacuolation[5][6][7]. This is a direct consequence of disrupting lysosomal function and autophagy[1][2][8]. While vacuolation is a hallmark of PIKfyve inhibition, it does not always immediately lead to cell death. Cell death may occur at later time points or at higher concentrations of the inhibitor. It is important to use a specific cell viability assay in addition to morphological assessment.
Question 4: How can I confirm that the observed effects on cell viability are specifically due to PIKfyve inhibition?
Answer: To confirm the specificity of your inhibitor, you can perform the following experiments:
-
Use of Multiple Inhibitors: Test other specific PIKfyve inhibitors (e.g., Apilimod, WX8, YM201636) to see if they phenocopy the effects of this compound[1][2][9].
-
Genetic Knockdown/Knockout: Use siRNA or shRNA to deplete PIKFYVE expression in your cells. The resulting phenotype should mimic the effects of the inhibitor[10].
-
Resistant Mutant: If available, use a cell line expressing a mutant form of PIKFYVE that is resistant to the inhibitor. For example, the N1939K mutation in PIKFYVE has been shown to confer resistance to Apilimod[1].
Question 5: Can PIKfyve inhibition be combined with other treatments to enhance its effect on cell viability?
Answer: Yes, studies have shown that combining PIKfyve inhibitors with other agents can lead to synergistic effects. A notable example is the combination with p38MAPK inhibitors, which has been shown to synergistically reduce the viability of multiple cancer cell types without significantly affecting normal cells[1][2]. This combination works by blocking a compensatory mechanism that maintains lysosome function.
Quantitative Data Summary
The following table summarizes the effects of various PIKfyve inhibitors on the viability of different cell lines as reported in the literature. This data can serve as a reference for designing your experiments.
| Inhibitor | Cell Line(s) | Concentration Range / IC50 | Observed Effect on Cell Viability | Reference(s) |
| WX8 | SW480, HCT116, A549, U2OS | 0.005 - 10 µM | Dose-dependent reduction in cell survival.[1][2] | [1][2] |
| Apilimod | B-cell non-Hodgkin lymphoma (B-NHL) cell lines (N=48) | Geometric mean IC50 < 100 nM | Potent and selective antiproliferative and cytotoxic effects.[3] | [3] |
| WX8, NDF, Apilimod, Vacuolin-1, YM201636 | SW480 | Concentrations that individually reduce viability by ~30% | Synergistic reduction in viability when combined with a p38MAPK inhibitor.[1][2][9] | [1][2][9] |
| APY0201 | Human Myeloma Cell Lines (HMCL) (N=20) | Nanomolar EC50 in 65% of cell lines | Dose-dependent reduction in cell viability.[4] | [4] |
| Apilimod, WX8, NDF | VeroE6, A549/hACE2 (in the context of SARS-CoV-2 infection) | Nanomolar IC50s for viral replication inhibition | Minimal cytotoxicity at effective antiviral concentrations.[11][12] | [11][12] |
Experimental Protocols
Below are detailed methodologies for key experiments related to assessing the effect of PIKfyve inhibitors on cell viability.
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of the PIKfyve inhibitor in the appropriate cell culture medium. It is advisable to include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Western Blotting for Autophagy Markers (LC3-II and p62)
-
Cell Treatment and Lysis: Treat cells with the PIKfyve inhibitor for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). An accumulation of LC3-II and p62 is indicative of autophagy inhibition[1].
Visualizations
PIKfyve Signaling Pathway
References
- 1. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: PIKfyve Inhibitor Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PIKfyve inhibitors, including compounds like PIKfyve-IN-2. The information is intended for scientists and drug development professionals engaged in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the most common cellular phenotype observed after treatment with a PIKfyve inhibitor?
The most striking and consistently reported cellular phenotype following either pharmacological or genetic inhibition of PIKfyve is the formation of large cytoplasmic vacuoles.[1][2][3][4][5][6] This is considered a hallmark of PIKfyve inhibition. These vacuoles are typically derived from the endolysosomal system and are positive for markers such as LAMP1.[2][3] The enlargement is attributed to impaired lysosomal fission and homeostasis.[4][6][7]
Q2: How quickly do cytoplasmic vacuoles appear after treatment?
The appearance of vacuoles is a relatively rapid process. For instance, treatment of cells in culture with specific PIKfyve inhibitors can induce swollen vesicles within hours. One study noted the induction of swollen vesicles after 5 hours of treatment with 5 μM of apilimod.[3] Another study observed multiple cytoplasmic vacuoles after 18 hours of treatment with 800 nM YM201636 or 20 nM apilimod.[1] The kinetics will likely depend on the specific inhibitor, its concentration, and the cell type used.
Q3: Is the vacuolation phenotype reversible?
Yes, the vacuolization resulting from PIKfyve inhibition has been shown to be reversible.[7] The reversal is dependent on the removal of the inhibitor and the washout period.
Q4: Does PIKfyve inhibition always lead to cell death?
Not necessarily. The cytotoxicity of PIKfyve inhibition can be context-dependent. In some cell lines, the presence of cytoplasmic vacuoles does not immediately affect cell viability, especially in serum-containing media.[1] However, under conditions of serum deprivation, PIKfyve inhibition can lead to excessive vacuolation and subsequent cell detachment and death.[1] Furthermore, certain cancer cells, particularly those dependent on autophagy, show increased sensitivity and undergo non-apoptotic cell death upon PIKfyve inhibition.[7][8][9][10]
Q5: What are the known long-term in vivo consequences of PIKfyve inhibition?
Long-term in vivo studies with specific inhibitors are not extensively detailed in the provided results. However, genetic studies in animal models provide significant insights into the long-term consequences of PIKfyve pathway disruption:
-
Embryonic Lethality: Global knockout of the PIKfyve gene in mice is embryonically lethal.[2][5]
-
Neurodegeneration: A hypomorphic mouse model with about 10% of normal PIKfyve protein levels is viable but exhibits extensive neurodegeneration and dies perinatally.[5]
-
Tissue-Specific Defects: Conditional knockout of PIKfyve in different tissues has revealed essential roles in the intestine, muscles, melanosomes, platelets, and myeloid cells.[2][5] For example, myeloid-specific knockout can lead to the accumulation of vacuolated macrophages and systemic inflammation.[11]
-
Therapeutic Potential: Despite these severe phenotypes in knockout models, pharmacological inhibition of PIKfyve is being explored for therapeutic purposes in cancer, neurodegenerative diseases like ALS, and lysosomal storage disorders.[2][4][6][12][13] In some disease models, PIKfyve inhibition has shown beneficial effects, such as reducing the formation of protein aggregates.[5][12]
It is crucial to note that the effects of long-term treatment with a specific inhibitor like this compound would require dedicated toxicology studies. However, some studies indicate that combination treatments with PIKfyve inhibitors were well-tolerated by mice in xenograft models.[9]
Q6: What signaling pathways are affected by PIKfyve inhibition?
PIKfyve inhibition has a significant impact on intracellular signaling, most notably the mTOR (mechanistic target of rapamycin) signaling pathway .[2][6] PIKfyve activity is implicated in the proper regulation of mTOR signaling, particularly under starvation stress. Inhibition of PIKfyve can lead to dysregulation of mTOR, and interestingly, mTOR inhibitors can partially rescue the vacuolation phenotype observed in PIKfyve-deficient models.[2][3][6] PIKfyve also plays a role in autophagy, and its inhibition can block the fusion of autophagosomes with lysosomes.[7][8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Action |
| No vacuolation observed after inhibitor treatment. | Inhibitor concentration too low. | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Cell line is resistant. | Some cell lines may be less sensitive. Confirm target engagement by assessing downstream markers (e.g., PtdIns(3,5)P2 levels if possible). | |
| Incorrect experimental conditions. | Ensure the inhibitor is soluble and stable in your culture medium. Check the recommended solvent and storage conditions. | |
| Excessive and rapid cell death, even at low concentrations. | Cell line is highly sensitive. | Reduce the inhibitor concentration and/or the treatment duration. |
| Off-target effects of the specific inhibitor. | Compare the phenotype with other known PIKfyve inhibitors or with siRNA-mediated knockdown of PIKfyve to confirm the effect is on-target. | |
| Serum-free media conditions. | As PIKfyve inhibition can be more toxic in the absence of serum, consider using serum-containing media for initial experiments unless your protocol requires serum starvation.[1] | |
| Variability in the degree of vacuolation between experiments. | Inconsistent cell density or passage number. | Standardize cell seeding density and use cells within a consistent passage number range. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
Quantitative Data Summary
| Inhibitor | Cell Line(s) | Concentration | Treatment Duration | Observed Effect | Reference |
| YM201636 | MEFs, C2C12 myoblasts | 800 nM | 18 hours | Cytoplasmic vacuolation without affecting viability in serum-containing media. | [1] |
| Apilimod | MEFs, C2C12 myoblasts | 20 nM | 18 hours | Cytoplasmic vacuolation without affecting viability in serum-containing media. | [1] |
| Apilimod | Ax3 cells | 5 µM | 5 hours | Induction of swollen vesicles. | [3] |
| PIK5-12d | DU145 prostate cancer cells | Dose-dependent | Not specified | Induction of cytoplasmic vacuolation. | [8] |
Experimental Protocols
Protocol 1: Assessment of Cytoplasmic Vacuolation
-
Cell Seeding: Plate cells of interest (e.g., MEFs, HeLa, U2OS) on glass coverslips in a 24-well plate at a density that allows them to reach 50-70% confluency on the day of treatment.
-
Inhibitor Preparation: Prepare a stock solution of the PIKfyve inhibitor (e.g., this compound, YM201636, apilimod) in a suitable solvent (e.g., DMSO). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired time course (e.g., 4, 8, 16, 24 hours).
-
Microscopy:
-
For live-cell imaging, use a phase-contrast or DIC microscope to observe the formation of vacuoles in real-time.
-
For fixed-cell imaging, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then wash again. The coverslips can then be mounted on slides and imaged.
-
-
Quantification: The degree of vacuolation can be quantified by measuring the total area of vacuoles per cell using image analysis software like ImageJ.
Protocol 2: Analysis of Autophagic Flux
-
Cell Seeding and Transfection: Seed cells in a suitable imaging dish. If using a reporter, transfect the cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) plasmid. This reporter fluoresces yellow (mRFP+GFP+) in autophagosomes and red (mRFP+GFP-) in autolysosomes (due to quenching of GFP in the acidic environment).
-
Inhibitor Treatment: Treat the cells with the PIKfyve inhibitor or vehicle control for the desired duration. A known autophagy inhibitor like Bafilomycin A1 can be used as a positive control for autophagic flux blockage.
-
Imaging: Acquire images using a confocal fluorescence microscope. Capture both the GFP and mRFP channels.
-
Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. A blockage in autophagic flux, as expected with PIKfyve inhibition, will result in an accumulation of yellow puncta and a decrease in red puncta.[8]
Visualizations
Caption: PIKfyve signaling pathway and point of inhibition.
Caption: Workflow for assessing PIKfyve inhibitor effects.
References
- 1. PIKfyve inhibitor cytotoxicity requires AKT suppression and excessive cytoplasmic vacuolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PIKFYVE - Wikipedia [en.wikipedia.org]
- 5. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling [mdpi.com]
- 7. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. acurastem.com [acurastem.com]
Validation & Comparative
A Comparative Guide to PIKfyve Kinase Inhibitors: PIKfyve-IN-2 vs. YM201636
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent PIKfyve kinase inhibitors, PIKfyve-IN-2 and YM201636. This document outlines their respective potencies, selectivities, and cellular effects, supported by experimental data and detailed methodologies.
Introduction to PIKfyve and its Inhibitors
PIKfyve is a lipid kinase that plays a crucial role in cellular trafficking by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to produce phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][2] This process is essential for the regulation of endosome and lysosome function, autophagy, and other key cellular processes.[1][2] Dysregulation of PIKfyve activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive target for therapeutic intervention.
This compound and YM201636 are two small molecule inhibitors that target the kinase activity of PIKfyve. While both compounds are recognized for their potency, they exhibit differences in their biochemical and cellular profiles.
In Vitro Potency and Selectivity
A direct comparison of the in vitro potency of this compound and YM201636 is crucial for understanding their potential as research tools and therapeutic agents. While YM201636 has a well-documented IC50 value, specific quantitative data for this compound's potency is less readily available in public literature, where it is consistently referred to as a "potent" inhibitor.
YM201636 exhibits a half-maximal inhibitory concentration (IC50) of 33 nM against PIKfyve kinase.[3] Further studies have demonstrated its selectivity. For instance, its IC50 against p110α, a class I PI3-kinase, is approximately 100-fold higher, indicating a significant selectivity for PIKfyve.[3]
| Inhibitor | Target | IC50 (nM) | Selectivity (vs. p110α) |
| YM201636 | PIKfyve | 33[3] | ~100-fold[3] |
| This compound | PIKfyve | Potent | Data not publicly available |
Table 1: In Vitro Potency of PIKfyve Inhibitors. This table summarizes the available quantitative data for the in vitro potency of YM201636 and the qualitative description of this compound's potency.
Cellular Effects and Mechanism of Action
Both this compound and YM201636 exert their cellular effects by inhibiting the production of PI(3,5)P2. This disruption of phosphoinositide metabolism leads to a range of observable cellular phenotypes.
YM201636 has been shown to induce the formation of large cytoplasmic vacuoles and disrupt endosomal trafficking.[3] This is a characteristic phenotype associated with PIKfyve inhibition and is a direct consequence of impaired endosome maturation and lysosome function. Studies have also indicated that YM201636 can induce autophagy.
Information regarding the specific cellular effects of This compound is limited in publicly accessible research. However, as a potent PIKfyve inhibitor, it is expected to induce similar cellular phenotypes to YM201636, such as vacuole formation and disruption of endolysosomal pathways.
PIKfyve Signaling Pathway
The primary function of PIKfyve is the phosphorylation of PI(3)P to generate PI(3,5)P2. This lipid product then acts as a signaling molecule, recruiting effector proteins to regulate various aspects of vesicular trafficking, including endosome maturation, endosome-to-lysosome fusion, and the regulation of lysosomal ion channels.
Caption: Simplified PIKfyve signaling pathway.
Experimental Protocols
In Vitro PIKfyve Kinase Assay (ADP-Glo™ Assay)
A common method to determine the in vitro potency of PIKfyve inhibitors is the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.
-
Reaction Setup: Recombinant human PIKfyve enzyme is incubated with its substrate, phosphatidylinositol 3-phosphate (PI(3)P), in a kinase reaction buffer.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound or YM201636) are added to the reaction mixture.
-
ATP Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination and ATP Depletion: After a defined incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the generated ADP back to ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, and the resulting luminescence is measured.
-
Data Analysis: The luminescence signal is inversely proportional to the activity of the PIKfyve inhibitor. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: General workflow for an in vitro kinase inhibitor assay.
Conclusion
Both this compound and YM201636 are valuable tools for studying the biological roles of PIKfyve. YM201636 is a well-characterized inhibitor with a defined in vitro potency and selectivity profile. While this compound is described as a potent inhibitor, the lack of publicly available, quantitative IC50 data makes a direct and objective comparison of its potency with YM201636 challenging. For researchers requiring precise knowledge of inhibitory concentrations, YM201636 currently offers more concrete data. Further studies are needed to fully characterize the biochemical and cellular profile of this compound to allow for a more comprehensive and direct comparison.
References
Validating PIKfyve-IN-2 Results with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for studying the function of the lipid kinase PIKfyve: the small molecule inhibitor PIKfyve-IN-2 and RNA interference using small interfering RNA (siRNA). Understanding the nuances of each technique is crucial for validating experimental findings and accurately interpreting cellular responses to PIKfyve inhibition.
Introduction to PIKfyve and its Inhibition
PIKfyve is a crucial enzyme in the phosphoinositide signaling pathway, primarily responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P)[1][2]. These lipids play a vital role in regulating various cellular processes, including endosomal trafficking, lysosomal homeostasis, and autophagy[1][2]. Dysregulation of PIKfyve activity has been implicated in several diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it an attractive target for therapeutic intervention.
This compound is a potent small molecule inhibitor of PIKfyve kinase activity. Like other well-characterized PIKfyve inhibitors such as YM201636 and apilimod, it acutely blocks the production of PtdIns(3,5)P2, leading to distinct cellular phenotypes[3][4].
PIKfyve siRNA offers a genetic approach to target validation by degrading PIKfyve mRNA, thereby preventing the synthesis of the PIKfyve protein. This method provides a complementary strategy to confirm that the effects observed with a small molecule inhibitor are indeed due to the inhibition of the intended target.
Comparative Data on PIKfyve Inhibition: this compound vs. siRNA
The following tables summarize quantitative data from studies comparing the effects of PIKfyve inhibitors and siRNA-mediated knockdown of PIKfyve. It is important to note that direct side-by-side quantitative comparisons in the same experimental setting are limited in the published literature. The data presented here are compiled from various studies to provide a comprehensive overview.
Table 1: Effect of PIKfyve Inhibition on Cellular Vacuolation
| Method | Cell Line | Concentration/Condition | Quantitative Readout | Reference |
| PIKfyve siRNA | HeLa | Combination of two siRNA duplexes (II and V) | ~42% of cells display a vacuolar phenotype | [5] |
| PIKfyve siRNA | HeLa | siRNA duplex II alone (47.5% protein reduction) | ~7% of cells display a vacuolar phenotype | [5] |
| PIKfyve Inhibitor (YM201636) | DU145 | 1 µM | Significant increase in vacuole area per nuclei | [6] |
| PIKfyve Inhibitor (Apilimod) | DU145 | 0.03 µM | Significant increase in vacuole area per nuclei | [6] |
Table 2: Impact on Protein Trafficking and Degradation
| Method | Cell Line | Target Protein | Quantitative Readout | Reference |
| PIKfyve siRNA | HeLa | EGFR | No defect in EGFR degradation | [7] |
| PIKfyve Inhibitor (MF4) | HeLa | EGFR | Profound block to lysosomal degradation of activated EGF | [7] |
| PIKfyve siRNA | HMECs | EGFR | Reduced rate of EGFR degradation | [8][9] |
| PIKfyve Inhibitor (YM201636) | HMECs | EGFR | Reduced rate of EGFR degradation | [8][9] |
| PIKfyve siRNA | HeLa | CI-M6PR & TGN-46 | Dispersed distribution | [7] |
| PIKfyve Inhibitor (MF4) | HeLa | CI-M6PR & TGN-46 | Dispersed distribution | [7] |
Experimental Protocols
PIKfyve Inhibition with this compound
Objective: To acutely inhibit PIKfyve kinase activity in cultured cells.
Materials:
-
This compound (or a similar inhibitor like YM201636, apilimod)
-
Cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., HeLa, DU145, HMECs)
-
DMSO (vehicle control)
-
96-well or other appropriate culture plates
Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A typical concentration range for potent PIKfyve inhibitors is between 10 nM and 1 µM. The IC50 of PIKfyve-IN-4, a similar compound, is 0.60 nM[10]. For other inhibitors like apilimod and YM201636, effective concentrations range from 30 nM to 1 µM[6][11].
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 4 to 72 hours), depending on the specific assay.
-
Analysis: Proceed with the desired downstream analysis, such as microscopy for vacuole formation, Western blotting for protein degradation, or immunofluorescence for protein localization.
PIKfyve Knockdown using siRNA
Objective: To specifically reduce the expression of PIKfyve protein.
Materials:
-
Validated PIKfyve siRNA duplexes (multiple sequences are recommended to control for off-target effects).
-
Non-targeting (scramble) siRNA control.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Cell line of interest.
-
Culture plates.
Protocol:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.
-
siRNA Preparation: Dilute the PIKfyve siRNA and non-targeting control siRNA in Opti-MEM to the desired final concentration (e.g., 20-40 nM).
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically, but significant protein reduction is often observed after 48-72 hours.
-
Validation of Knockdown: Before proceeding with phenotypic assays, validate the knockdown efficiency by Western blotting or qRT-PCR to measure PIKfyve protein or mRNA levels, respectively. Studies have shown that a combination of siRNA duplexes can achieve over 80% protein reduction[5].
-
Phenotypic Analysis: Once knockdown is confirmed, perform the desired cellular assays.
Visualizing the Workflow and Pathways
PIKfyve Signaling Pathway
Caption: PIKfyve synthesizes PtdIns(3,5)P2 and PtdIns5P to regulate key cellular processes.
Experimental Workflow for Validating this compound with siRNA
Caption: A logical workflow for validating the on-target effects of this compound using siRNA.
Conclusion
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKFYVE - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. AKT Facilitates EGFR Trafficking and Degradation by Phosphorylating and Activating PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PIKfyve Inhibitors in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The lipid kinase PIKfyve has emerged as a compelling therapeutic target in oncology. Its inhibition disrupts fundamental cellular processes, including endosomal and lysosomal trafficking and autophagy, leading to selective cytotoxicity in cancer cells. This guide provides an objective comparison of prominent PIKfyve inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool compounds for their studies.
Mechanism of Action of PIKfyve Inhibitors
PIKfyve is a crucial enzyme that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). These phosphoinositides are vital for the regulation of endosome and lysosome function. By blocking PIKfyve, small molecule inhibitors disrupt the production of these lipids, leading to a cascade of cellular events including:
-
Disruption of Lysosome Homeostasis: Inhibition of PIKfyve leads to the enlargement of lysosomes and the formation of large cytoplasmic vacuoles.[1] This is a result of impaired lysosome fission and defective fusion between autophagosomes and lysosomes (autolysosome formation).[1]
-
Blockade of Autophagy: The impairment of autolysosome formation effectively halts the autophagy process. This is particularly detrimental to "autophagy-addicted" cancer cells that rely on this recycling pathway for survival, especially in the nutrient-poor tumor microenvironment.[1][2]
-
Induction of Cancer Cell Death: The culmination of disrupted lysosomal function and autophagy blockade can trigger non-apoptotic cell death in cancer cells.[3]
Comparative Efficacy of PIKfyve Inhibitors
Several small molecule inhibitors targeting PIKfyve have been developed and characterized. The following tables summarize their in vitro potency against the PIKfyve enzyme and their anti-proliferative effects in various cancer cell lines.
| Inhibitor | Target | IC50 (nM) | Reference |
| Apilimod | PIKfyve | 14 | [4] |
| YM201636 | PIKfyve | 33 | [5] |
| WX8 | PIKfyve | ~1 (Kd) | [1] |
Table 1: In Vitro Inhibitory Potency Against PIKfyve Kinase. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PIKfyve by 50%. The value for WX8 is the dissociation constant (Kd).
| Inhibitor | Cancer Cell Line | Cell Type | IC50 / EC50 (µM) | Reference |
| Apilimod | B-cell non-Hodgkin lymphoma (various) | Lymphoma | < 0.2 (in ~73% of lines) | [6] |
| YM201636 | Calu1 | Non-small cell lung cancer | 15.03 (72h) | [7] |
| HCC827 | Non-small cell lung cancer | 11.07 (72h) | [7] | |
| H1299 | Non-small cell lung cancer | 74.95 (72h) | [7] | |
| WX8 | A375 | Melanoma | ~0.68 (cell death) | [8] |
| U2OS | Osteosarcoma | >10 (cell viability) | [1] | |
| ESK981 | Prostate Cancer Cell Lines | Prostate Cancer | Potent growth inhibition at 0.3 µM | [9] |
Table 2: Anti-proliferative Activity of PIKfyve Inhibitors in Cancer Cell Lines. IC50/EC50 values represent the concentration of the inhibitor required to inhibit cell proliferation or viability by 50%. The specific assay and incubation time are noted where available.
Key Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000-5,000 cells per well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the PIKfyve inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results to determine the IC50 value.[1]
Autophagy Flux Assay (LC3-II Western Blotting)
This method measures the accumulation of LC3-II, a marker of autophagosomes, in the presence and absence of a lysosomal inhibitor to assess autophagic flux.
-
Cell Treatment: Treat cells with the PIKfyve inhibitor for the desired time. For the last 2-4 hours of treatment, add a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to a subset of the wells.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against LC3.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10][11]
-
-
Data Analysis: Quantify the band intensity of LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.[12]
Signaling Pathways and Experimental Workflows
Caption: PIKfyve Signaling and Inhibition in Cancer Cells.
Caption: Workflow for Assessing Autophagy Flux.
References
- 1. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Autophagy Inhibition by Targeting PIKfyve Potentiates Response to Immune Checkpoint Blockade in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proteolysis.jp [proteolysis.jp]
- 12. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
A Comparative Guide to PIKfyve Inhibitors: Alternatives to PIKfyve-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative inhibitors to PIKfyve-IN-2, a known potent inhibitor of the phosphoinositide kinase PIKfyve. This enzyme plays a crucial role in various cellular processes, including endosomal trafficking, lysosomal homeostasis, and autophagy, making it a compelling target for therapeutic development in oncology, neurodegenerative diseases, and autoimmune disorders. This document presents a detailed analysis of the performance of key PIKfyve inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool compound for their studies.
Performance Comparison of PIKfyve Inhibitors
The following table summarizes the in vitro potency of several well-characterized PIKfyve inhibitors. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key parameters for assessing the potency of these compounds.
| Compound | Type | IC50 (PIKfyve) | Kd (PIKfyve) | Key Cellular Effects | Selectivity |
| Apilimod (STA-5326) | Small Molecule Inhibitor | ~14 nM[1] | - | Induces cytoplasmic vacuolization, blocks autophagy, inhibits IL-12/IL-23 production. | Exquisitely selective for PIKfyve.[2] |
| YM201636 | Small Molecule Inhibitor | ~33 nM[1][3] | - | Induces cytoplasmic vacuolization, blocks retroviral budding, impairs endosomal trafficking. | High selectivity for PIKfyve over p110α (~100-fold).[3] |
| Vacuolin-1 | Small Molecule Inhibitor | Potent inhibitor | - | Induces large cytoplasmic vacuoles, blocks lysosomal exocytosis, inhibits autophagy.[4] | Potent and selective PIKfyve inhibitor.[4] |
| APY0201 | Small Molecule Inhibitor | ~5.2 nM | - | Broad anti-multiple myeloma activity. | Potent PIKfyve inhibitor.[3] |
| WX8 (Ro 91-4714) | Small Molecule Inhibitor | - | 0.9 nM | Induces cytoplasmic vacuolization, inhibits lysosomal fission. | ATP-competitive inhibitor of PIKfyve, also inhibits PIP4K2C (Kd = 340 nM).[3] |
| PIKfyve-IN-1 | Small Molecule Inhibitor | 6.9 nM | - | Cell-active chemical probe. | Highly potent inhibitor.[3] |
| PIKfyve-IN-3 | Small Molecule Inhibitor | - | 0.47 nM | Orally active, inhibits tumor growth in vivo. | Remarkable interaction with PIKfyve kinase.[3] |
| PIKfyve-IN-4 | Small Molecule Inhibitor | 0.60 nM | - | Orally active and selective. | Potent and selective inhibitor.[3] |
| RMC-113 | Small Molecule Inhibitor | Ki = 370 nM | - | Reverses SARS-CoV-2-induced impairment of autophagic flux. | Dual inhibitor of PIKfyve and PIP4K2C (Ki = 46 nM).[3] |
| UNI418 | Small Molecule Inhibitor | - | 0.78 nM | Antiviral activity against SARS-CoV-2. | Dual inhibitor of PIKfyve and PIP5K1C (IC50 = 60.1 nM).[3] |
| PIK5-12d | PROTAC Degrader | DC50 = 1.48 nM | - | Induces PIKfyve degradation, prolonged suppression of downstream signaling. | Selective degradation of PIKfyve. |
PIKfyve Signaling Pathway
PIKfyve is a critical enzyme in the phosphoinositide signaling pathway. It is the primary kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) from its precursor, phosphatidylinositol 3-phosphate (PI3P). This conversion predominantly occurs on the membranes of late endosomes and lysosomes. PIKfyve exists in a complex with the scaffolding protein VAC14 and the phosphatase FIG4, which dephosphorylates PI(3,5)P2 back to PI3P, ensuring tight regulation of PI(3,5)P2 levels.[5][6][7] This signaling lipid is essential for regulating the morphology and function of endolysosomes, including processes like membrane trafficking, fission, and fusion events that are vital for cellular homeostasis.[5][8]
Caption: PIKfyve signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments used to characterize PIKfyve inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the enzymatic activity of PIKfyve by detecting the amount of ADP produced during the phosphorylation of its substrate, PI(3)P.
Materials:
-
Recombinant human PIKfyve enzyme
-
PI(3)P substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 2.5 µL of the inhibitor solution.
-
Add 5 µL of a solution containing PIKfyve enzyme and PI(3)P substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement Assay (NanoBRET™ Assay)
This assay measures the binding of an inhibitor to PIKfyve within living cells, providing a direct assessment of target engagement.
Materials:
-
HEK293 cells
-
PIKFYVE-NanoLuc® Fusion Vector (Promega)
-
NanoBRET™ Tracer K-8 (Promega)
-
NanoBRET™ Nano-Glo® Substrate (Promega)
-
Opti-MEM™ I Reduced Serum Medium
-
Test inhibitors
Procedure:
-
Transfect HEK293 cells with the PIKFYVE-NanoLuc® Fusion Vector.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the test inhibitor.
-
Add the NanoBRET™ Tracer K-8 to the cells.
-
Add the test inhibitor dilutions to the wells.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the BRET signal (donor emission at 460 nm and acceptor emission at 618 nm) using a luminometer.
-
Calculate the BRET ratio and determine the IC50 values for target engagement.
Cellular Vacuolization Assay
A hallmark cellular phenotype of PIKfyve inhibition is the formation of large cytoplasmic vacuoles. This can be qualitatively and quantitatively assessed using microscopy.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete culture medium
-
Test inhibitors
-
Microscope with imaging capabilities
Procedure:
-
Seed cells in a multi-well plate suitable for imaging.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the PIKfyve inhibitor or vehicle control (DMSO).
-
Incubate for a specified time (e.g., 4-24 hours).
-
Observe the cells under a phase-contrast or bright-field microscope.
-
Capture images of multiple fields for each condition.
-
Quantify vacuolization by measuring the total vacuole area per cell or by counting the number of vacuolated cells using image analysis software (e.g., ImageJ).
Experimental Workflow for PIKfyve Inhibitor Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel PIKfyve inhibitor.
Caption: Workflow for PIKfyve inhibitor characterization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. rcsb.org [rcsb.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to PIKfyve Inhibitors: Cross-Validation of PIKfyve-IN-2 Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PIKfyve inhibitor, PIKfyve-IN-2, with other notable alternatives in the field. The objective is to offer a clear perspective on their relative performance based on available experimental data. Due to the limited publicly available quantitative data for this compound, this guide leverages data from well-characterized inhibitors to provide a framework for its evaluation and to delineate the broader landscape of PIKfyve-targeted compounds.
Introduction to PIKfyve
PIKfyve, or phosphatidylinositol-3-phosphate 5-kinase, is a crucial enzyme in eukaryotic cells that plays a central role in endosomal trafficking and lysosomal homeostasis.[1][2][3] It is the primary kinase responsible for the synthesis of two rare but vital phosphoinositides: phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P) from phosphatidylinositol 3-phosphate (PtdIns3P).[3][4] Inhibition of PIKfyve disrupts these processes, leading to characteristic cellular phenotypes such as the formation of large cytoplasmic vacuoles and defects in autophagy.[5][6] This disruption of cellular homeostasis has made PIKfyve an attractive therapeutic target for a range of diseases, including cancers, autoimmune disorders, and viral infections.[5][7]
This compound is described as a potent inhibitor of PIKfyve kinase, with potential applications in cancer and autoimmune disease research.[4][7] This guide aims to contextualize the findings related to this compound by comparing its known attributes with those of other well-documented PIKfyve inhibitors.
Comparative Analysis of PIKfyve Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of alternative PIKfyve inhibitors. This data is essential for comparing their potency and selectivity.
Table 1: In Vitro Potency of PIKfyve Inhibitors
| Compound | Target | Assay Type | IC50 / Kd (nM) | Reference |
| This compound | PIKfyve | - | Potent inhibitor (quantitative data not publicly available) | [4][7] |
| Apilimod | PIKfyve | In vitro kinase assay | 14 | [8][9][10][11] |
| YM201636 | PIKfyve | In vitro kinase assay | 33 | [12][13][14] |
| PIKfyve-IN-4 (Compound 40) | PIKfyve | Enzymatic Assay | 0.60 | [4][15][16] |
| WX8 | PIKfyve | Binding Assay | 0.9 (Kd) | [17] |
| APY0201 | PIKfyve | In vitro kinase assay | 5.2 | [4][18][19] |
Table 2: Cellular Activity and Selectivity of PIKfyve Inhibitors
| Compound | Cellular Assay | Cellular Potency (nM) | Selectivity Profile | Reference |
| This compound | - | - | - | |
| Apilimod | IL-12/IL-23 Inhibition | 1-2 | Highly selective; no significant off-target kinase activity in panels of up to 456 kinases. | [9][10][20][21] |
| YM201636 | Glucose uptake inhibition | 54 | Selective for PIKfyve over p110α (approx. 100-fold). May also inhibit Akt phosphorylation. | [5][12][13][22] |
| PIKfyve-IN-4 (Compound 40) | NanoBRET Target Engagement | 0.35 | Highly selective in a 240-member NanoBRET kinase panel. | [18] |
| WX8 | Cytoplasmic Vacuolation (U2OS cells) | 10 (EC50) | ~377-fold selectivity for PIKFYVE over PIP4K2C. | [17][23] |
| APY0201 | IL-12p70/p40 Inhibition (mouse PECs) | 8.4 / 16 | Superior selectivity over apilimod in a panel of kinases, GPCRs, ion channels, and enzymes. | [19][24] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PIKfyve inhibitors and the methods used to characterize them, the following diagrams illustrate the core signaling pathway and a general experimental workflow.
Caption: PIKfyve signaling pathway and point of inhibition.
Caption: General experimental workflow for PIKfyve inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of findings. Below are generalized protocols for key experiments used in the characterization of PIKfyve inhibitors.
In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Materials: Recombinant human PIKfyve, PI(3)P:PS substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Prepare a reaction mixture containing PIKfyve enzyme, the lipid substrate PI(3)P:PS, and the test compound (e.g., this compound) at various concentrations in a kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 40 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a test compound to the target kinase within intact, live cells.
-
Materials: HEK293 cells, plasmid encoding NanoLuc®-PIKfyve fusion protein, NanoBRET™ tracer, test compound.
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-PIKfyve fusion vector and seed them into assay plates.
-
After allowing for protein expression (e.g., 18-24 hours), treat the cells with the NanoBRET™ tracer and varying concentrations of the test compound.
-
Equilibrate the plate at 37°C in a CO2 incubator for a period (e.g., 2 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure the BRET signal (emission at two wavelengths) using a plate reader.
-
The BRET ratio is calculated, and the displacement of the tracer by the test compound is used to determine the cellular IC50.[25][26][27]
-
Cellular Vacuolation Assay
A hallmark of PIKfyve inhibition is the induction of large cytoplasmic vacuoles. This phenotypic assay confirms the on-target effect of the inhibitor in a cellular context.
-
Materials: A suitable cell line (e.g., U2OS, DU145), test compound, high-content imaging system or microscope.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a dilution series of the test compound or a vehicle control.
-
Incubate for a specified time (e.g., 4-24 hours).
-
Image the cells using phase-contrast or brightfield microscopy.
-
Quantify the degree of vacuolation by measuring the total vacuole area per cell or the percentage of vacuolated cells.
-
Determine the EC50 for vacuole formation by plotting the quantified vacuolation against the inhibitor concentration.
-
Conclusion
While this compound is positioned as a potent inhibitor of PIKfyve, a comprehensive evaluation of its performance necessitates the availability of detailed quantitative data, particularly regarding its in vitro potency and kinome-wide selectivity. The data presented for alternative inhibitors such as Apilimod, YM201636, and the highly potent PIKfyve-IN-4 (Compound 40) establish a benchmark for such an evaluation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct cross-validation studies and to further investigate the therapeutic potential of novel PIKfyve inhibitors. As more data on this compound becomes publicly accessible, a more direct and quantitative comparison will be possible, further refining our understanding of its place within the growing arsenal of PIKfyve-targeting compounds.
References
- 1. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKFYVE phosphoinositide kinase, FYVE-type zinc finger containing [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. PIKFYVE - Wikipedia [en.wikipedia.org]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 5. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Apilimod (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. selleckchem.com [selleckchem.com]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. immune-system-research.com [immune-system-research.com]
- 21. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. promega.com [promega.com]
- 24. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of PIKfyve Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of several prominent PIKfyve inhibitors. While specific kinome-wide selectivity data for PIKfyve-IN-2 is not extensively published, this document evaluates other well-characterized inhibitors such as Apilimod, YM201636, and the chemical probe SGC-PIKFYVE-1 to offer a clear perspective on the standards of specificity achievable for this target. The information presented is intended to aid researchers in selecting the most appropriate chemical tools for their studies of PIKfyve kinase.
Introduction to PIKfyve and Its Inhibition
PIKfyve, or 1-phosphatidylinositol 3-phosphate 5-kinase, is a crucial lipid kinase that synthesizes the signaling lipids phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P). These phosphoinositides are vital for regulating endosomal and lysosomal homeostasis, membrane trafficking, and autophagy.[1] Given its central role in these cellular processes, PIKfyve has emerged as an attractive therapeutic target for a range of diseases, including cancers, neurodegenerative disorders, and viral infections.[1][2] The development of potent and highly specific inhibitors is critical to accurately probe PIKfyve's functions and to develop safe and effective therapeutics.
Quantitative Comparison of Kinase Inhibitor Specificity
The specificity of a kinase inhibitor is paramount to ensure that observed biological effects are attributable to the inhibition of the intended target and not due to off-target activities. The following table summarizes the inhibitory potency and selectivity of several key PIKfyve inhibitors against PIKfyve and other kinases.
| Inhibitor | Target Kinase | IC50 / Kd | Off-Target Kinase(s) | Off-Target IC50 / Kd | Selectivity Notes |
| Apilimod | PIKfyve | 14 nM (IC50)[3][4] | - | - | Profiled against 456 kinases and found to be exquisitely selective for PIKfyve.[5][6] |
| YM201636 | PIKfyve | 33 nM (IC50)[4][7] | p110α (PIK3CA) | ~3,000 nM (IC50)[7][8] | Demonstrates approximately 100-fold selectivity for PIKfyve over the class IA PI3-kinase p110α.[7][8] |
| SGC-PIKFYVE-1 | PIKfyve | 6.9 nM (IC50)[1][9] | MYLK4, MAP4K5 | 66 nM, 89 nM (IC50)[9][10] | Highly selective in a 403-kinase panel; shows >9-fold enzymatic selectivity against closest off-targets.[9][10] |
| Compound 40 | PIKfyve | <1 nM (Cellular IC50) | PIP4K2C | 200 nM (Cellular IC50)[11] | A second-generation probe with excellent in-cell selectivity (>500-fold) in a 240-kinase panel.[11] |
| WX8 | PIKfyve | ~1 nM (Kd)[12] | PIP4K2C, MTOR | ~340 nM, ~7200 nM (Kd)[12] | Exhibits high specificity, with ~340-fold selectivity over PIP4K2C.[12] |
Signaling Pathway and Experimental Workflow Diagrams
To visually contextualize the role of PIKfyve and the methods used to assess its inhibition, the following diagrams are provided.
Caption: The PIKfyve signaling pathway, illustrating the synthesis of PI(3,5)P₂ and PI(5)P.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed below are representative methodologies for key experiments used to determine kinase inhibitor specificity.
In Vitro Kinase Inhibition Assay (Generic Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer, typically containing Tris-HCl (pH 7.5), MgCl₂, DTT, and a protein carrier like BSA to maintain enzyme stability.
- Kinase Stock: Dilute the recombinant PIKfyve enzyme to the desired concentration (e.g., 2-5 ng/µL) in kinase buffer.
- Inhibitor Stock: Prepare a high-concentration stock of the test inhibitor (e.g., 10 mM in DMSO) and create a series of dilutions in kinase buffer.
- Substrate/ATP Mix: Prepare a solution containing the lipid substrate (e.g., PI(3)P) and ATP at a concentration close to the Kₘ for the specific kinase.
2. Assay Procedure:
- Add the diluted test inhibitor solutions to the wells of a multi-well assay plate (e.g., 384-well).
- Add the diluted kinase solution to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding the Substrate/ATP mix to all wells.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
- Terminate the reaction by adding a stop solution or the first detection reagent.
3. Signal Detection (Example: ADP-Glo™ Assay):
- Add ADP-Glo™ Reagent to deplete the unconsumed ATP. Incubate for approximately 40 minutes.
- Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
- Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
4. Data Analysis:
- Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for a known potent inhibitor or no enzyme).
- Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve using non-linear regression to determine the IC50 value.
Kinome-wide Selectivity Profiling (Binding Assay Principle)
To assess the broader selectivity of an inhibitor, binding assays across a large panel of kinases are often employed (e.g., KINOMEscan™).
1. Principle:
- This method typically uses an active site-directed competition binding assay. A test inhibitor is incubated with a DNA-tagged kinase from a library of hundreds of human kinases.
- The mix is then passed over a solid support functionalized with an immobilized, broad-spectrum kinase inhibitor.
- If the test inhibitor binds to the kinase, it prevents the kinase from binding to the immobilized ligand. If it does not bind, the kinase will be captured on the solid support.
2. General Workflow:
- A single concentration of the test inhibitor (e.g., 1 µM) is incubated with each kinase from the panel.
- The amount of kinase bound to the solid support is quantified, often using quantitative PCR (qPCR) of the DNA tag.
- The results are reported as "Percent of Control" (PoC), where a lower PoC indicates stronger binding of the test inhibitor. For hits, dissociation constants (Kd) can be determined by running full dose-response curves.
Conclusion
The specificity of a kinase inhibitor is a critical parameter that dictates its utility as a research tool and its potential as a therapeutic agent. While data on this compound is limited, the field has produced several inhibitors like Apilimod and SGC-PIKFYVE-1 that demonstrate exceptional selectivity for PIKfyve over hundreds of other kinases.[5][9] These compounds serve as the benchmark for specificity in PIKfyve-targeted drug discovery. Researchers should prioritize using inhibitors with well-documented, broad selectivity profiles and appropriate negative controls to ensure the validity and reproducibility of their experimental findings.
References
- 1. Probe SGC-PIKFYVE-1 | Chemical Probes Portal [chemicalprobes.org]
- 2. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. SGC-PIKFYVE-1 | Structural Genomics Consortium [thesgc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Autophagy Inhibitors: PIKfyve-IN-2 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Autophagy is a fundamental cellular degradation and recycling process crucial for maintaining homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the modulation of autophagy a significant area of therapeutic interest. This guide provides an objective comparison of PIKfyve-IN-2, a representative of the PIKfyve kinase inhibitor class, with other established autophagy inhibitors, supported by experimental data and detailed methodologies.
Mechanisms of Action: A Tale of Different Targets
Autophagy is a multi-step pathway, and different inhibitors exert their effects by targeting distinct stages of the process. Inhibitors can be broadly categorized into two groups: early-stage inhibitors that prevent the formation of the autophagosome, and late-stage inhibitors that block the degradation of autophagic cargo.
-
PIKfyve Inhibitors (e.g., this compound, Apilimod, WX8): These are late-stage inhibitors with a unique mechanism. The target, PIKfyve kinase, is essential for producing the signaling lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This lipid is critical for resolving late endosomes and lysosomes, a process known as lysosome homeostasis. Inhibition of PIKfyve leads to the accumulation of large cytoplasmic vacuoles, disrupts lysosome fission, and ultimately prevents the fusion of autophagosomes with lysosomes to form functional autolysosomes.[1][2] This effectively halts the final degradation step of autophagy.[3][4]
-
Early-Stage Inhibitors (PI3K Inhibitors): This class primarily targets Class III phosphatidylinositol 3-kinase (PI3K), also known as Vps34, which is essential for the initiation and nucleation of the autophagosome.
-
3-Methyladenine (3-MA): A widely used inhibitor that blocks the Vps34-Beclin-1 complex, thereby preventing autophagosome formation.[5] However, 3-MA can have a dual role, as prolonged treatment may also inhibit Class I PI3K, which can paradoxically promote autophagy.[5]
-
Wortmannin: An irreversible pan-PI3K inhibitor that also blocks autophagosome formation. It is often considered a more consistent autophagy inhibitor than 3-MA due to its persistent effects on Class III PI3K.[6]
-
-
Late-Stage Inhibitors (Lysosomal Disruptors): These agents block the final degradation step by interfering with lysosome function.
-
Bafilomycin A1 (BafA1): A potent and specific inhibitor of the vacuolar H+-ATPase (V-ATPase).[7] By preventing the pumping of protons into the lysosome, it raises the lysosomal pH, thereby inactivating the acid-dependent hydrolases responsible for degradation. It has also been reported to block autophagosome-lysosome fusion directly.[8][9]
-
Chloroquine (CQ) and Hydroxychloroquine (HCQ): These are lysosomotropic weak bases that accumulate in lysosomes and raise their pH.[10] Beyond neutralizing pH, their primary inhibitory mechanism is believed to be the impairment of autophagosome-lysosome fusion.[10][11]
-
Comparative Data Presentation
The following tables summarize the key characteristics and quantitative data for these autophagy inhibitors. Note: As detailed, peer-reviewed experimental data for this compound is limited, data from other potent and specific PIKfyve inhibitors like WX8 and Apilimod are used as representative of this class.
Table 1: Comparison of Autophagy Inhibitor Mechanisms
| Inhibitor Class | Representative Compound(s) | Target | Stage of Inhibition | Primary Cellular Phenotype |
| PIKfyve Inhibitor | This compound, WX8, Apilimod | PIKfyve Kinase | Late Stage (Fusion) | Accumulation of large endolysosomal vacuoles; Blocked autophagic flux[3][4] |
| PI3K Inhibitor | 3-Methyladenine, Wortmannin | Class III PI3K (Vps34) | Early Stage (Initiation/Nucleation) | Decreased autophagosome formation |
| V-ATPase Inhibitor | Bafilomycin A1 | Vacuolar H+-ATPase | Late Stage (Degradation/Fusion) | Increased lysosomal pH; Accumulation of non-degraded autophagosomes[7] |
| Lysosomotropic Agent | Chloroquine (CQ), Hydroxychloroquine (HCQ) | Lysosome | Late Stage (Fusion/Degradation) | Increased lysosomal pH; Impaired fusion; Accumulation of autophagosomes[10][11] |
Table 2: Quantitative Potency of Select Autophagy Inhibitors
| Compound | Cell Line | Assay | Potency (IC50 / EC50) | Source |
| WX8 (PIKfyve Inhibitor) | A375 Melanoma | Cell Viability | ~0.1 µM | [4] |
| Apilimod (PIKfyve Inhibitor) | B-cell non-Hodgkin lymphoma (Median of 48 lines) | Cell Viability | 0.13 µM | [12][13] |
| Hydroxychloroquine | A375 Melanoma | Cell Viability | >10 µM | [4] |
| Wortmannin | Rat Hepatocytes | Inhibition of Proteolysis | ~30 nM | [14] |
| Bafilomycin A1 | Pediatric B-ALL cells | Autophagy Inhibition | 1 nM | [13] |
Signaling Pathways and Inhibitor Targets
The following diagrams illustrate the autophagy pathway and the specific points of intervention for each class of inhibitor.
Key Experimental Protocols
Accurate assessment of autophagy requires monitoring "autophagic flux"—the entire dynamic process from autophagosome formation to degradation. Static measurements can be misleading.
Autophagic Flux Assay by Western Blotting
This method quantifies the change in key autophagy marker proteins, LC3 and p62/SQSTM1, to measure flux.
Objective: To determine the rate of autophagosome degradation by comparing protein levels in the presence and absence of a late-stage inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cells to desired confluency. Treat with the experimental compound (e.g., this compound) for the desired time course. For the final 2-4 hours of the experiment, add a late-stage inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to a parallel set of wells. Include untreated and late-stage inhibitor-only controls.
-
Protein Extraction: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% polyacrylamide gel to ensure separation of LC3-I (cytosolic form, ~16 kDa) and LC3-II (lipidated, membrane-bound form, ~14 kDa).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C:
-
Rabbit anti-LC3B (to detect both LC3-I and LC3-II).
-
Mouse anti-p62/SQSTM1.
-
Loading control (e.g., anti-Actin or anti-GAPDH).
-
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the late-stage inhibitor block. An increase in LC3-II and accumulation of p62 upon treatment with an inhibitor like this compound indicates a blockage in autophagic flux.[7][10]
Fluorescence Microscopy of GFP-LC3 Puncta
This visual assay monitors the formation and accumulation of autophagosomes.
Objective: To visualize and quantify the number of autophagosomes (as GFP-LC3 puncta) per cell following inhibitor treatment.
Methodology:
-
Cell Culture and Transfection: Plate cells on glass coverslips. Transfect with a plasmid encoding GFP-LC3. Allow 24-48 hours for expression.
-
Treatment: Treat cells with the desired inhibitors as described for the Western blot protocol. A late-stage inhibitor like BafA1 or CQ should be used as a positive control for autophagosome accumulation.
-
Fixation and Mounting:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash again with PBS.
-
Mount coverslips onto glass slides using a mounting medium containing DAPI to counterstain nuclei.
-
-
Imaging:
-
Acquire images using a fluorescence or confocal microscope.
-
Capture multiple random fields of view for each condition.
-
-
Data Analysis: Quantify the number of GFP-LC3 dots (puncta) per cell. An increase in the number of puncta indicates an accumulation of autophagosomes. This accumulation, when caused by an inhibitor like this compound, signifies a block in the degradation pathway.[5][8]
Conclusion
This compound and related compounds represent a distinct class of autophagy inhibitors that target a critical node in lysosome biology. Unlike early-stage inhibitors such as 3-MA and Wortmannin, which prevent autophagosome formation, PIKfyve inhibitors block the final degradative step. Their mechanism, while also targeting the late stage, is distinct from V-ATPase inhibitors and lysosomotropic agents. Instead of primarily altering lysosomal pH, PIKfyve inhibitors disrupt the fundamental processes of lysosome fission and fusion by depleting PI(3,5)P2.[3][4] This unique mechanism results in a dramatic vacuolization phenotype and offers a potent method for blocking autophagic flux, making PIKfyve inhibitors valuable tools for research and potential therapeutic development, particularly in contexts like autophagy-dependent cancers.[4] The choice of inhibitor should be guided by the specific experimental question, considering the stage of the pathway to be targeted and potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GFP-LC3 and RFP-GFP-LC3 autophagy analyses [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Autophagy after GFP-LC3 Transfection [bio-protocol.org]
- 9. GFP-LC3 puncta assay [bio-protocol.org]
- 10. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PIKfyve Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of various small molecule inhibitors of the lipid kinase PIKfyve. While the primary focus of this guide was intended to be PIKfyve-IN-2, publicly available data on its specific efficacy against different cell lines is limited. Therefore, this document presents a broader comparison of several key PIKfyve inhibitors, including Apilimod, YM201636, and WX8, for which more extensive experimental data is available. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting PIKfyve in oncology and other disease areas.
Introduction to PIKfyve
PIKfyve is a crucial enzyme in the phosphoinositide signaling pathway, primarily responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This lipid messenger plays a vital role in regulating endosomal trafficking, lysosomal homeostasis, and autophagy. Given the reliance of many cancer cells on these pathways for survival and proliferation, PIKfyve has emerged as a promising therapeutic target. Inhibition of PIKfyve can lead to the disruption of lysosomal function and autophagic flux, ultimately inducing cancer cell death.[1][2]
PIKfyve Signaling Pathway
The following diagram illustrates the central role of PIKfyve in the phosphoinositide signaling cascade.
References
Comparative Guide to PIKfyve Inhibitors: Confirming the Mechanism of Action of PIKfyve-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PIKfyve-IN-2 with other known PIKfyve inhibitors. The information presented is curated from publicly available experimental data to assist researchers in evaluating the utility of this compound for their specific applications.
Introduction to PIKfyve and its Inhibition
PIKfyve, a phosphoinositide kinase, plays a pivotal role in cellular trafficking by catalyzing the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). These lipids are critical for the regulation of endosome and lysosome homeostasis. Inhibition of PIKfyve disrupts these processes, leading to the formation of large cytoplasmic vacuoles and impacting pathways such as autophagy and viral entry.[1][2] This has made PIKfyve an attractive target for therapeutic intervention in various diseases, including cancer, autoimmune disorders, and viral infections.[3]
This compound is a potent inhibitor of PIKfyve kinase.[1][3] Understanding its mechanism of action in the context of other available inhibitors is crucial for its effective application in research and drug development.
Quantitative Comparison of PIKfyve Inhibitors
The following table summarizes the reported potency and selectivity of this compound and other commonly used PIKfyve inhibitors. This data is essential for selecting the appropriate tool compound for in vitro and in vivo studies.
| Inhibitor | Type | Potency (IC₅₀/Kᵢ/Kₑ) | Selectivity | Key Features & Applications |
| This compound | Kinase Inhibitor | Potent inhibitor; specific IC₅₀ not publicly disclosed.[3] | Information not publicly available. | Research in cancer and autoimmune disorders.[3] |
| Apilimod (STA-5326) | Kinase Inhibitor | IC₅₀: ~14 nM (in vitro kinase assay)[4]; Kₑ: 75 pM (in-cell binding)[5] | Highly selective for PIKfyve over a large panel of kinases.[5] | Investigated in clinical trials for autoimmune diseases, lymphoma, and COVID-19.[6] |
| YM-201636 | Kinase Inhibitor | IC₅₀: 33 nM[1] | Also inhibits p110α at higher concentrations (IC₅₀: 3.3 µM).[1] | Widely used research tool to study PIKfyve function. |
| APY0201 | Kinase Inhibitor | IC₅₀: 5.2 nM[1] | Potent and selective PIKfyve inhibitor. | Research tool for studying PtdIns(3,5)P₂ synthesis. |
| WX8 | Kinase Inhibitor | Kₑ: 0.9 nM for PIKfyve; 340 nM for PIP4K2C.[1] | High selectivity for PIKfyve over PIP4K2C. | Used in autophagy-dependent cancer research.[1] |
| PIKfyve-IN-1 | Kinase Inhibitor | IC₅₀: 6.9 nM[1] | Cell-active chemical probe. | Research in virology.[1] |
| PIKfyve-IN-3 | Kinase Inhibitor | Kₑ: 0.47 nM[1] | Orally active. | Inhibits tumor growth in xenograft models.[1] |
| PIKfyve-IN-4 | Kinase Inhibitor | IC₅₀: 0.60 nM[1] | Orally active and selective. | Good systemic tolerance.[1] |
| Vacuolin-1 | Kinase Inhibitor | Potent and selective PIKfyve inhibitor.[1] | Cell-permeable. | Inhibits lysosomal exocytosis and late-stage autophagy.[1] |
| RMC-113 | Dual Kinase Inhibitor | Kᵢ: 370 nM for PIKfyve; 46 nM for PIP4K2C.[1] | Dual inhibitor of PIKfyve and PIP4K2C. | Reverses SARS-CoV-2-induced impairment of autophagic flux.[1] |
| UNI418 | Dual Kinase Inhibitor | Kₑ: 0.78 nM for PIKfyve; Kₑ: 61 nM for PIP5K1C.[1] | Dual inhibitor of PIKfyve and PIP5K1C. | Antiviral activity against SARS-CoV-2.[1] |
| PIK5-12d | PROTAC Degrader | DC₅₀: 1.48 nM (in VCaP cells)[7] | Induces PIKfyve degradation. | Research in prostate cancer.[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of PIKfyve inhibitors and the experimental approaches to confirm their activity, the following diagrams are provided.
Caption: PIKfyve signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming PIKfyve inhibitor mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PIKfyve inhibitors. Below are representative protocols for key experiments.
In Vitro PIKfyve Kinase Activity Assay (ADP-Glo™ Format)
This assay biochemically quantifies the kinase activity of PIKfyve by measuring the amount of ADP produced.
Materials:
-
Recombinant human PIKfyve enzyme
-
PI(3)P substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
PIKfyve inhibitors (this compound and comparators) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the PIKfyve inhibitors in DMSO.
-
In a 96-well plate, add the kinase buffer, PI(3)P substrate, and the inhibitor dilutions.
-
Add the recombinant PIKfyve enzyme to initiate the reaction, excluding the negative control wells.
-
Add ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay for Cytoplasmic Vacuolation
This cell-based assay phenotypically assesses the inhibition of PIKfyve by observing the characteristic formation of cytoplasmic vacuoles.
Materials:
-
A suitable cell line (e.g., HeLa, U2OS, RAW 264.7)
-
Complete culture medium
-
PIKfyve inhibitors (this compound and comparators) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Phase-contrast or differential interference contrast (DIC) microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Seed cells in a multi-well plate (e.g., 24- or 96-well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PIKfyve inhibitors. Include a DMSO vehicle control.
-
Incubate the cells for a suitable duration (e.g., 4, 8, or 24 hours). The time required for vacuole formation can vary between cell lines and inhibitors.
-
After incubation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Acquire images of the cells using a phase-contrast or DIC microscope.
-
Quantify the extent of vacuolation. This can be done by measuring the total area of vacuoles per cell or by scoring the percentage of vacuolated cells.
-
Plot the vacuolation phenotype as a function of inhibitor concentration to determine the effective concentration (EC₅₀). Recent studies have shown that glutamine in the culture medium can facilitate vacuole enlargement upon PIKfyve inhibition.[8][9]
Western Blot for Autophagy Flux Assessment
PIKfyve inhibition is known to block autophagic flux. This can be monitored by observing the accumulation of autophagy markers like LC3-II.
Materials:
-
Cell line of interest
-
Complete culture medium
-
PIKfyve inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate and treat cells with PIKfyve inhibitors as described in the vacuolation assay. It is recommended to include a positive control for autophagy induction (e.g., starvation) and a late-stage autophagy inhibitor (e.g., bafilomycin A1) for comparison.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels upon inhibitor treatment is indicative of blocked autophagic flux.
Conclusion
The experimental protocols provided in this guide offer a framework for researchers to independently verify the mechanism of action of this compound and compare its efficacy and cellular effects to other well-characterized PIKfyve inhibitors. Such comparative studies are essential for the rational selection of chemical probes and for advancing our understanding of the therapeutic potential of targeting the PIKfyve pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of PIKfyve-IN-2: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of the potent kinase inhibitor, PIKfyve-IN-2, is crucial for maintaining a safe laboratory environment. This guide offers procedural, step-by-step instructions to ensure the safe management of this compound from receipt to disposal.
While a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing, an SDS for a closely related compound from the same supplier, PIKfyve-IN-4, indicates that it is "not a hazardous substance or mixture."[1] However, it is imperative to handle all research chemicals with caution. The following procedures are based on general best practices for the disposal of non-hazardous chemical waste in a laboratory setting and should be followed in conjunction with your institution's specific waste management policies.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or other chemically resistant gloves).
-
Use safety glasses or goggles to protect from splashes.
-
A laboratory coat is required to protect clothing and skin.
Handling:
-
Avoid inhalation of dust or aerosols. Handle the solid compound in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]
-
Do not eat, drink, or smoke when handling this product.
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated materials depends on the form of the waste: the original container, unused (neat) compound, solutions, and contaminated labware.
1. Disposal of Empty Original Containers:
-
Ensure the container is fully empty.
-
Triple rinse the container with a suitable solvent in which this compound is soluble (e.g., DMSO, ethanol).
-
The rinsate should be collected and disposed of as chemical waste (see section 3).
-
Deface the label on the container to prevent misuse.
-
Dispose of the clean, empty container in the regular laboratory glass or plastic recycling, in accordance with your institution's guidelines.
2. Disposal of Unused or Expired this compound (Neat Compound):
-
If this compound is deemed non-hazardous by your institution's safety office, small quantities of the solid may be disposed of in the regular trash, provided it is securely contained.
-
Best Practice: It is recommended to treat all chemical waste, including small quantities of research compounds, as chemical waste.
-
Package the unused compound in a clearly labeled, sealed container.
-
Arrange for pickup and disposal by your institution's hazardous waste management service.
3. Disposal of this compound Solutions:
-
Solutions of this compound (e.g., in DMSO or cell culture media) should be collected in a designated, leak-proof waste container.
-
The waste container must be clearly labeled with the contents, including the name of the chemical and the solvent.
-
Store the waste container in a secondary containment bin in a designated waste accumulation area.
-
Do not pour solutions of this compound down the drain unless explicitly permitted by your institution's environmental health and safety office.
-
Arrange for disposal through your institution's chemical waste program.
4. Disposal of Contaminated Labware:
-
Labware such as pipette tips, tubes, and flasks that have come into contact with this compound should be considered chemically contaminated.
-
Solid Waste: Collect contaminated solid labware in a designated, labeled waste bag or container.
-
Liquid Waste from Decontamination: If decontaminating glassware, collect the rinsate as chemical waste.
-
Dispose of the contaminated labware through your institution's chemical or solid waste stream as appropriate.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage of Stock Solutions | Store at -20°C for up to one month or -80°C for up to six months to maintain stability. | MedChemExpress |
Experimental Protocols
This document does not cite specific experiments but provides general guidance for the disposal of a chemical used in research. For detailed experimental protocols involving this compound, please refer to the relevant scientific literature.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general best practices. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's specific waste disposal guidelines before handling and disposing of this chemical. The absence of a "hazardous" classification does not mean a compound is without risk. Prudent laboratory practices should always be followed.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
